Pyrrolo[1,2-a]quinoxaline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106795. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
pyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-6-11-10(5-1)12-8-9-4-3-7-13(9)11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOUSWADWJLLCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC3=CC=CN32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177957 | |
| Record name | Pyrrolo(1,2-a)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
234-95-7 | |
| Record name | Pyrrolo[1,2-a]quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=234-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo(1,2-a)quinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000234957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolo[1,2-a]quinoxaline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrrolo(1,2-a)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolo[1,2-a]quinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Pyrrolo[1,2-a]quinoxaline Core: A Technical Guide for Drug Discovery
The pyrrolo[1,2-a]quinoxaline scaffold is a privileged heterocyclic structure in medicinal chemistry, characterized by a fused ring system of pyrrole and quinoxaline. This core is of significant interest to researchers and drug development professionals due to its versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its planar nature allows it to intercalate with DNA and interact with various enzymatic targets, making it a valuable template for designing novel therapeutic agents.
Core Structure and Physicochemical Properties
The fundamental structure of this compound consists of a pyrrole ring fused to a quinoxaline ring system. The numbering of the atoms in the ring system is crucial for the unambiguous identification of substituted derivatives. This scaffold's aromaticity and planarity are key contributors to its ability to engage in pi-pi stacking interactions with biological macromolecules.
Derivatives of this core exhibit a range of physicochemical properties that can be fine-tuned through substitution. For instance, the introduction of specific functional groups can modulate lipophilicity (LogP), solubility, and metabolic stability, which are critical parameters for drug development.
Synthetic Methodologies
The synthesis of the this compound core can be achieved through several strategic approaches. The selection of a particular synthetic route often depends on the desired substitution pattern on the final molecule. Key methods include intramolecular cyclization reactions and multicomponent reactions, which offer efficiency and diversity in generating derivatives.
A common and efficient strategy involves the reaction of 2-(1H-pyrrol-1-yl)aniline derivatives with α-haloketones or α-haloesters. This approach allows for the introduction of a wide variety of substituents at different positions of the core structure. Another notable method is the Borsche synthesis, which provides a classical route to this heterocyclic system.
Below is a generalized workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of 4-aroyl-pyrrolo[1,2-a]quinoxalines
A representative experimental protocol for the synthesis of 4-aroyl-pyrrolo[1,2-a]quinoxalines involves the reaction of 2-(1H-pyrrol-1-yl)aniline with α-bromoacetophenones.
-
Reaction Setup: A solution of 2-(1H-pyrrol-1-yl)aniline (1 mmol) and the corresponding α-bromoacetophenone (1 mmol) in ethanol (15 mL) is prepared.
-
Reflux: The reaction mixture is heated at reflux for approximately 2 hours.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and then washed with diethyl ether.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-aroyl-pyrrolo[1,2-a]quinoxaline.
-
Characterization: The structure of the final compound is confirmed using spectroscopic techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities and Therapeutic Potential
This compound derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for drug development.
Anticancer Activity
A significant area of research has focused on the anticancer properties of this scaffold. These compounds have shown potent cytotoxic effects against various human cancer cell lines, including those of the breast, colon, and lung. The mechanism of action for their anticancer effects is often multifactorial.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Aroyl-pyrrolo[1,2-a]quinoxalines | A549 (Lung) | 0.1 - 10 | |
| 4-Aroyl-pyrrolo[1,2-a]quinoxalines | HCT116 (Colon) | 0.5 - 15 | |
| 4-Aroyl-pyrrolo[1,2-a]quinoxalines | MCF7 (Breast) | 0.2 - 12 | |
| This compound derivatives | Various | Not Specified |
Table 1: Reported in vitro anticancer activity (IC₅₀ values) of selected this compound derivatives.
The proposed mechanisms for their anticancer activity include DNA intercalation, inhibition of topoisomerase enzymes, and modulation of key signaling pathways involved in cell proliferation and survival. For instance, some derivatives have been shown to inhibit protein kinases, which are critical regulators of cell cycle progression and apoptosis.
The diagram below illustrates a potential signaling pathway inhibited by certain this compound derivatives, leading to apoptosis.
Antimicrobial and Antiviral Activities
Beyond cancer, derivatives of the this compound core have been investigated for their efficacy against various pathogens. They have shown activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. Furthermore, some compounds have exhibited promising antiviral activity, highlighting the broad therapeutic potential of this scaffold.
Structure-Activity Relationships (SAR)
Structure-activity relationship studies are crucial for optimizing the potency and selectivity of drug candidates. For the this compound core, SAR studies have revealed that the nature and position of substituents significantly influence biological activity.
-
Position 4: Substitution at the 4-position, often with an aroyl group, has been shown to be critical for anticancer activity. The electronic properties of the substituents on the aroyl ring can modulate the potency.
-
Other Positions: Modifications at other positions on the quinoxaline or pyrrole rings can also impact activity, selectivity, and pharmacokinetic properties.
These findings provide a roadmap for the rational design of new, more effective this compound-based therapeutic agents. The continued exploration of this versatile scaffold holds significant promise for the discovery of novel drugs to address unmet medical needs.
The Pyrrolo[1,2-a]quinoxaline Core: A Comprehensive Technical Guide on its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery, history, and evolving therapeutic importance of the pyrrolo[1,2-a]quinoxaline heterocyclic system. This scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This document provides a historical account of its first synthesis, details the evolution of its synthetic methodologies, and explores its role as a modulator of key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams.
I. Discovery and Seminal Synthesis
The journey of the this compound core began in the latter half of the 20th century. While the parent quinoxaline ring system was well-established, the fusion of a pyrrole ring to create this specific tricyclic architecture was a later development.
A. The Pioneering Work of Cheeseman and Turner (1968)
The first documented synthesis of the parent this compound was reported by G. W. H. Cheeseman and B. Turner in 1968, in the Journal of the Chemical Society C: Organic. Their approach involved the cyclization of N-(2-acylaminophenyl)pyrroles. This seminal work laid the foundation for all subsequent explorations of the chemistry and biological activity of this heterocyclic system.
B. Experimental Protocol for the First Synthesis of this compound
The original synthesis by Cheeseman and Turner involved the cyclization of N-(2-formylaminophenyl)pyrrole. The following is a representative experimental protocol based on their reported method.
Synthesis of N-(2-Formylaminophenyl)pyrrole:
-
To a solution of 1-(2-aminophenyl)pyrrole (1.0 g) in formic acid (10 mL), add acetic anhydride (1.5 mL).
-
Heat the mixture under reflux for 2 hours.
-
Cool the reaction mixture and pour it into cold water (50 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from aqueous ethanol to yield N-(2-formylaminophenyl)pyrrole.
Cyclization to this compound:
-
Heat N-(2-formylaminophenyl)pyrrole (0.5 g) with polyphosphoric acid (5 g) at 120-130°C for 2 hours.
-
Cool the mixture and treat it with crushed ice.
-
Basify the solution with aqueous sodium hydroxide.
-
Extract the product with ether.
-
Dry the ethereal extract over anhydrous sodium sulfate and evaporate the solvent.
-
The resulting solid is the parent this compound.
II. Evolution of Synthetic Methodologies
Since its initial discovery, numerous synthetic routes to the this compound core and its derivatives have been developed, driven by the quest for more efficient, versatile, and environmentally friendly methods.
A. Synthesis of the Key Precursor: 1-(2-Aminophenyl)pyrrole
The synthesis of the crucial starting material, 1-(2-aminophenyl)pyrrole, has been a subject of investigation itself. The Paal-Knorr synthesis is a classical and widely used method for the preparation of pyrroles.
The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine, in this case, o-phenylenediamine, to form the pyrrole ring.
This protocol describes a typical Paal-Knorr reaction to synthesize 1-(2-aminophenyl)pyrrole.
-
In a round-bottom flask, dissolve 2,5-dimethoxytetrahydrofuran (1 equivalent) in glacial acetic acid.
-
Add o-phenylenediamine (1 equivalent) to the solution.
-
Heat the reaction mixture at reflux for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 1-(2-aminophenyl)pyrrole.
B. Modern Synthetic Approaches to the this compound Core
The Pictet-Spengler reaction has become one of the most versatile and widely employed methods for the synthesis of 4-substituted and 4,5-dihydro-pyrrolo[1,2-a]quinoxalines. This reaction involves the condensation of 1-(2-aminophenyl)pyrrole with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
Caption: Pictet-Spengler reaction for this compound synthesis.
Various transition metal catalysts, particularly palladium and copper, have been utilized to facilitate the synthesis of pyrrolo[1,2-a]quinoxalines. These methods often involve intramolecular C-N or C-C bond formation and offer high efficiency and functional group tolerance.
III. Therapeutic Potential and Biological Activity
Derivatives of the this compound scaffold have been shown to interact with a variety of biological targets, leading to their investigation as potential therapeutic agents for a range of diseases, including cancer and autoimmune disorders.
A. Inhibition of Bruton's Tyrosine Kinase (BTK)
Certain this compound derivatives have emerged as potent inhibitors of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1]
BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream signaling molecules, including phospholipase C gamma 2 (PLCγ2), leading to the activation of transcription factors such as NF-κB and promoting B-cell proliferation and survival.[2][3]
Caption: Simplified BTK signaling pathway and its inhibition.
Non-covalent BTK inhibitors based on the pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold have been designed to bind to the active site of the kinase, preventing its phosphorylation and subsequent activation, thereby blocking the downstream signaling cascade.[1]
| Compound ID | Target | IC₅₀ (nM) | Assay Type | Reference |
| Compound 2 | BTK | 7.41 | In vitro kinase assay | [1] |
| Compound 4 | BTK | 11.4 | In vitro kinase assay | [1] |
This protocol outlines a general procedure for assessing the in vitro inhibitory activity of compounds against BTK.
-
Prepare a reaction mixture containing recombinant human BTK enzyme, a suitable kinase buffer, and a fluorescently labeled peptide substrate.
-
Add the test compound (this compound derivative) at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence intensity, which is proportional to the kinase activity.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
B. Activation of Sirtuin 6 (SIRT6)
Derivatives of this compound have also been identified as activators of Sirtuin 6 (SIRT6), an NAD⁺-dependent deacylase and mono-ADP-ribosyltransferase involved in various cellular processes, including DNA repair, metabolism, and inflammation.[4]
SIRT6 plays a crucial role in maintaining genomic stability and regulating metabolic pathways. It deacetylates histone H3 at lysines 9 and 56 (H3K9ac and H3K56ac), impacting chromatin structure and gene expression. SIRT6 also influences DNA repair mechanisms and can modulate the activity of transcription factors like NF-κB.[5][6]
Caption: Cellular effects of SIRT6 activation.
These activators are thought to bind to an allosteric site on the SIRT6 enzyme, inducing a conformational change that enhances its catalytic activity. This leads to increased deacetylation of its substrates and modulation of downstream cellular processes.
| Compound ID | Target | Fold Activation (at 100 µM) | Assay Type | Reference |
| Compound 38 | SIRT6 | ~6-fold | Fluor de Lys (FDL) assay | [4] |
| Compound 36 | SIRT6 | ~7-fold | Fluor de Lys (FDL) assay | [4] |
This protocol provides a general method for measuring the activation of SIRT6 in vitro.
-
Prepare a reaction mixture containing recombinant human SIRT6, a fluorogenic acetylated peptide substrate (e.g., based on H3K9ac), and NAD⁺ in a suitable assay buffer.
-
Add the test compound (this compound derivative) at various concentrations.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Add a developer solution that stops the enzymatic reaction and generates a fluorescent signal from the deacetylated peptide.
-
Measure the fluorescence intensity.
-
Calculate the fold activation relative to a vehicle control.
C. Inhibition of Casein Kinase 2 (CK2)
The this compound scaffold has also been utilized to develop inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase that is overexpressed in many cancers and plays a role in cell growth, proliferation, and survival.[7]
CK2 is a constitutively active kinase that phosphorylates a wide range of substrates involved in cell cycle progression, apoptosis, and signal transduction. Its dysregulation contributes to tumorigenesis.
| Compound ID | Target | IC₅₀ (nM) | Assay Type | Reference |
| 1c | CK2 | 49 | In vitro kinase assay | [7] |
IV. Conclusion and Future Perspectives
The this compound core has traversed a remarkable journey from its initial synthesis to becoming a versatile scaffold in modern medicinal chemistry. The evolution of synthetic methodologies has enabled the creation of diverse libraries of derivatives, leading to the discovery of potent modulators of key biological targets. The demonstrated activity of these compounds as inhibitors of BTK and CK2, and as activators of SIRT6, highlights their significant therapeutic potential in oncology, immunology, and age-related diseases. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, further elucidating their mechanisms of action, and exploring their efficacy in preclinical and clinical settings. The rich chemistry and diverse biological activities of pyrrolo[1,2-a]quinoxalines ensure that they will remain an area of active investigation for years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin 6 - Wikipedia [en.wikipedia.org]
- 6. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel substituted this compound derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Pyrrolo[1,2-a]quinoxaline: A Technical Guide to a Privileged Scaffold
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[1,2-a]quinoxaline scaffold is a nitrogen-containing heterocyclic system of significant interest in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects, making the development of efficient synthetic routes to this core structure a key focus of chemical research. This technical guide provides an in-depth overview of the fundamental methods for the synthesis of the this compound scaffold, complete with detailed experimental protocols, comparative data, and workflow visualizations.
Core Synthetic Strategies
The construction of the this compound ring system is predominantly achieved through the formation of the pyrazine ring by cyclization of a substituted 1-(2-aminophenyl)pyrrole precursor. Key strategies include the Pictet-Spengler reaction, transition-metal-catalyzed cyclizations, and other one-pot methodologies.
The Pictet-Spengler Reaction: A Classic and Versatile Approach
The Pictet-Spengler reaction is a cornerstone for the synthesis of pyrrolo[1,2-a]quinoxalines. This acid-catalyzed reaction involves the condensation of a 1-(2-aminophenyl)pyrrole with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic substitution to yield the cyclized product. Subsequent oxidation, often occurring in situ, affords the aromatic this compound.
A notable advancement in this area is the use of p-dodecylbenzenesulfonic acid (p-DBSA) as a Brønsted acid-surfactant catalyst, which allows the reaction to proceed efficiently under mild, eco-friendly conditions.[1][2]
Experimental Protocol: p-DBSA Catalyzed Pictet-Spengler Reaction of 1-(2-aminophenyl)pyrrole and Benzaldehyde [1]
-
Materials:
-
1-(2-aminophenyl)pyrrole (1.0 mmol)
-
Benzaldehyde (1.2 mmol)
-
p-Dodecylbenzenesulfonic acid (p-DBSA) (0.1 mmol)
-
Ethanol (5 mL)
-
Potassium permanganate (KMnO₄) (1.0 mmol) (for oxidation of the dihydro intermediate)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
To a solution of 1-(2-aminophenyl)pyrrole in ethanol, add benzaldehyde and a catalytic amount of p-DBSA.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
For the synthesis of the fully aromatic product, add potassium permanganate to the reaction mixture and continue stirring for an additional 2 hours to facilitate oxidation of the dihydro-pyrrolo[1,2-a]quinoxaline intermediate.
-
Upon completion of the reaction (monitored by TLC), evaporate the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 4-phenylthis compound.
-
Logical Workflow for Pictet-Spengler Synthesis
Caption: Pictet-Spengler synthesis workflow.
Transition Metal-Catalyzed Syntheses
Copper and iron catalysts have emerged as effective and economical choices for the synthesis of pyrrolo[1,2-a]quinoxalines. These methods often proceed via oxidative C-H functionalization and annulation reactions.
Copper-Catalyzed One-Pot Synthesis
A highly efficient copper-catalyzed, one-pot synthesis from 1-(2-aminophenyl)pyrroles and aldehydes has been developed. This method proceeds at room temperature and offers a broad substrate scope with good to high yields.[3][4]
Experimental Protocol: Copper-Catalyzed Synthesis of 4-Aryl-pyrrolo[1,2-a]quinoxalines [4]
-
Materials:
-
1-(2-aminophenyl)pyrrole (0.5 mmol)
-
Aromatic aldehyde (0.5 mmol)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)
-
Ethanol (3 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-(2-aminophenyl)pyrrole and the aromatic aldehyde in ethanol.
-
Add Cu(OTf)₂ (10 mol%) to the solution.
-
Stir the reaction mixture at room temperature for the time specified for the particular substrate (typically 2-6 hours), open to the air.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield the 4-aryl-pyrrolo[1,2-a]quinoxaline.
-
Iron-Catalyzed Synthesis
Iron catalysts provide another avenue for the synthesis of this scaffold, often involving a dehydrogenative coupling strategy. For instance, ferric chloride can be used as a Lewis acid and initiator for the reaction between an aniline derivative and DMF, which serves as a carbon source.[1]
Potassium Iodide-Promoted Synthesis
A transition-metal-free approach utilizing potassium iodide (KI) offers an environmentally friendly and cost-effective method for the synthesis of 4-aryl pyrrolo[1,2-a]quinoxalines from benzyl bromides and N-(2-aminophenyl)pyrrole.[5] This reaction proceeds through a tandem Kornblum oxidation and electrophilic cyclization.[6]
Experimental Protocol: Potassium Iodide-Catalyzed Synthesis of 4-Aryl-pyrrolo[1,2-a]quinoxalines [6]
-
Materials:
-
N-(2-aminophenyl)pyrrole (0.5 mmol)
-
Substituted benzyl bromide (0.6 mmol)
-
Potassium iodide (KI) (1.0 mmol)
-
Dimethyl sulfoxide (DMSO) (2 mL)
-
Water
-
Ethyl acetate
-
-
Procedure:
-
To a solution of N-(2-aminophenyl)pyrrole in DMSO, add the substituted benzyl bromide and potassium iodide.
-
Heat the reaction mixture at 120 °C for 8-12 hours.
-
After cooling to room temperature, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 4-aryl-pyrrolo[1,2-a]quinoxaline.
-
Quantitative Data Summary
The following tables summarize the yields of various this compound derivatives synthesized using the described methods.
Table 1: Yields for p-DBSA Catalyzed Pictet-Spengler Reaction
| Entry | Aldehyde/Ketone | Product | Yield (%) |
| 1 | Benzaldehyde | 4-Phenylthis compound | 89 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)this compound | 90 |
| 3 | 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)this compound | 85 |
| 4 | Acetophenone | 4-Methyl-4-phenyl-4,5-dihydrothis compound | 78 |
Table 2: Yields for Copper-Catalyzed One-Pot Synthesis [4]
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 4-Phenylthis compound | 2 | 95 |
| 2 | 4-Methylbenzaldehyde | 4-(p-Tolyl)this compound | 2 | 96 |
| 3 | 4-Nitrobenzaldehyde | 4-(4-Nitrophenyl)this compound | 3 | 92 |
| 4 | 2-Naphthaldehyde | 4-(Naphthalen-2-yl)this compound | 2.5 | 94 |
Table 3: Yields for Potassium Iodide-Promoted Synthesis [6]
| Entry | Benzyl Bromide | Product | Yield (%) |
| 1 | Benzyl bromide | 4-Phenylthis compound | 88 |
| 2 | 4-Methylbenzyl bromide | 4-(p-Tolyl)this compound | 85 |
| 3 | 4-Chlorobenzyl bromide | 4-(4-Chlorophenyl)this compound | 82 |
| 4 | 4-Bromobenzyl bromide | 4-(4-Bromophenyl)this compound | 80 |
Biological Activity and Signaling Pathways
This compound derivatives are known to interact with several key signaling pathways implicated in diseases such as cancer. Their mechanism of action often involves the inhibition of protein kinases.
Protein Kinase CK2 Inhibition
Protein Kinase CK2 is a serine/threonine kinase that is frequently overexpressed in cancer cells, where it promotes cell survival and proliferation by phosphorylating numerous downstream targets.[7] Certain this compound derivatives have been identified as potent inhibitors of CK2.[7]
Protein Kinase CK2 Signaling Pathway
References
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. An eco-friendly Pictet–Spengler approach to pyrrolo- and indolo[1,2-a]quinoxalines using p-dodecylbenzenesulfonic acid as an efficient Brønsted acid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Spectroscopic Characterization of Pyrrolo[1,2-a]quinoxaline: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of the pyrrolo[1,2-a]quinoxaline core, a heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals due to its diverse pharmacological activities. This document outlines the key spectroscopic data, detailed experimental protocols for its characterization, and visual representations of relevant experimental workflows.
Introduction to this compound
Pyrrolo[1,2-a]quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry. Their rigid, planar structure and unique electronic properties contribute to their wide range of biological activities, including anticancer, antimalarial, and anti-leukemic properties. Furthermore, their fluorescent nature has led to their exploration as probes in bioimaging applications. A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of novel this compound derivatives.
Data Presentation: Spectroscopic Signatures
The following tables summarize the key quantitative spectroscopic data for the parent this compound and some of its derivatives, providing a reference for researchers in the field.
Table 1: ¹H NMR Spectroscopic Data of this compound Derivatives (in CDCl₃)
| Compound | H-1 (ppm) | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-6 (ppm) | H-7 (ppm) | H-8 (ppm) | H-9 (ppm) |
| This compound | 7.87 (d) | 6.84 (d) | 6.86 (dd) | 8.78 (d) | 7.94 (d) | 7.40 (t) | 7.47 (t) | 7.80 (d) |
| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline (in DMSO-d₆) | 7.9 (d) | 7.1 (d) | 6.7-6.9 (m) | - | 7.4 (d) | 6.7-6.9 (m) | 6.7-6.9 (m) | 6.7-6.9 (m) |
| 2-benzyl-8-chloro-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline | - | - | 3.34-3.25 (m) | 4.50-4.43 (m) | - | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data of this compound Derivatives
| Compound | C-1 | C-2 | C-3 | C-4 | C-4a | C-5a | C-6 | C-7 | C-8 | C-9 | C-9a |
| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline (in DMSO-d₆) | 110.7 | 115.2 | 106.1 | 126.8 | 134.8 | 145.1 | 116.2 | 125.2 | 125.5 | 119.4 | 130.4 |
| 2-benzyl-8-chloro-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline (in CDCl₃) | - | - | 33.08 | 48.4 | 125.7 | 131.8 | 118.4 | 124.1 | - | - | 130.8 |
Table 3: Mass Spectrometry Data of this compound Derivatives
| Compound | Molecular Formula | Ionization Mode | [M+H]⁺ (m/z) |
| This compound | C₁₁H₈N₂ | EI | 168.07 |
| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline | C₁₅H₉N₃O₂S | ESI | 296.04 |
| 2-benzyl-8-chloro-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline | C₂₃H₁₈ClN₂ | HRMS | 357.1153 |
| 1-(4-(4-Hydroxy-3-methoxyphenyl)pyrrolo[1,2-a]quinoxalin-8-yl)ethan-1-one | C₂₀H₁₆N₂O₃ | EI | 332 |
| 4-(6-Bromobenzo[d][1][2]dioxol-5-yl)-8-isopropyl-4,5-dihydrothis compound | C₂₁H₁₉BrN₂O₂ | EI | 410 |
Table 4: UV-Vis Spectroscopic Data of this compound Derivatives
| Compound | Solvent | λ_max (nm) |
| This compound | - | - |
| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline | DMF | 228, 315[3] |
| This compound (QHH) | Toluene | 340 |
| Pyrrolo[1,2-a][1][4]phenanthroline derivatives | DMSO | 250-280, 295-325, 350-410[5] |
Table 5: FT-IR Spectroscopic Data of this compound Derivatives
| Compound | Sample Form | Characteristic Peaks (cm⁻¹) | Assignment |
| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline | KBr pellet | 3070, 1607, 1495[3] | C-H stretch, C=N stretch, NO₂ stretch |
| Indeno quinoxaline derivative | - | 1425 | C-N stretching |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
-
Data Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for these compounds include Electron Ionization (EI) or Electrospray Ionization (ESI).[6][7][8][9][10][11]
-
EI: Suitable for volatile and thermally stable compounds. The sample is vaporized and then bombarded with a high-energy electron beam.[7][9]
-
ESI: Ideal for less volatile or thermally labile compounds. The sample solution is sprayed through a charged capillary, creating fine, charged droplets from which ions are desolvated.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions against their m/z values. The peak with the highest m/z often corresponds to the molecular ion ([M]⁺ or [M+H]⁺).
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule and determine its absorption properties.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, DMSO). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[12]
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank) and record a baseline spectrum.
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a desired wavelength range (typically 200-800 nm).
-
Data Analysis: The resulting spectrum will show one or more absorption bands, with the peak of each band representing a λ_max.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1] Press the mixture into a thin, transparent pellet using a hydraulic press.[1]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.[1]
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the FT-IR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows relevant to the study of this compound derivatives.
Caption: Workflow for Anticancer Drug Discovery using Pyrrolo[1,2-a]quinoxalines.
Caption: Workflow for Developing Pyrrolo[1,2-a]quinoxalines as Bioimaging Probes.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. sydney.edu.au [sydney.edu.au]
- 8. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. youtube.com [youtube.com]
- 11. Khan Academy [khanacademy.org]
- 12. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Pyrrolo[1,2-a]quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the heterocyclic compound pyrrolo[1,2-a]quinoxaline. This document details experimental protocols for acquiring NMR spectra and presents a thorough analysis of the spectral data, supported by clear visualizations to aid in the structural elucidation and characterization of this important scaffold. Pyrrolo[1,2-a]quinoxalines are a significant class of nitrogen-containing heterocyclic compounds with wide-ranging applications in medicinal chemistry and materials science.
¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for the parent this compound molecule. The data has been compiled from reputable sources and is presented here with assignments based on established NMR principles.
Table 1: ¹H NMR Chemical Shift Data for this compound
The ¹H NMR spectrum was recorded on a 300 MHz spectrometer in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.776 | s | |
| H-6 | 7.936 | d | 8.1 |
| H-1 | 7.870 | dd | 2.8, 1.2 |
| H-9 | 7.796 | d | 8.3 |
| H-7 | 7.467 | t | 7.3 |
| H-8 | 7.403 | t | 7.3 |
| H-3 | 6.863 | dd | 4.0, 1.2 |
| H-2 | 6.840 | dd | 4.0, 2.8 |
Table 2: ¹³C NMR Chemical Shift Data for this compound
The ¹³C NMR spectrum was recorded at 75 MHz in deuterated chloroform (CDCl₃) with the solvent peak at 77.0 ppm as the reference.
| Carbon | Chemical Shift (δ, ppm) |
| C-4 | 145.7 |
| C-9a | 135.7 |
| C-5a | 130.0 |
| C-3a | 127.9 |
| C-8 | 127.7 |
| C-7 | 126.3 |
| C-1 | 125.1 |
| C-6 | 114.1 |
| C-2 | 113.7 |
| C-3 | 107.1 |
| C-10a | Not Reported |
Experimental Protocols
The following is a generalized, detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound and its derivatives.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for less soluble compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 300 or 400 MHz instrument.
-
Tuning and Matching: Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve a narrow and symmetrical lock signal, ensuring high resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: Typically 12-15 ppm.
-
Acquisition Time: Approximately 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width: Typically 200-220 ppm.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for ¹H NMR and the solvent peak for ¹³C NMR (e.g., CDCl₃ at 77.16 ppm).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks.
Visualizations
The following diagrams illustrate the chemical structure of this compound with the atom numbering used for NMR assignments and a general workflow for NMR analysis.
Caption: Chemical structure of this compound with IUPAC numbering.
Caption: A simplified workflow for conducting NMR analysis of organic compounds.
Mass spectrometry analysis of pyrrolo[1,2-a]quinoxaline derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometric analysis of pyrrolo[1,2-a]quinoxaline derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1] This document outlines detailed experimental protocols, presents quantitative data from various mass spectrometric techniques, and illustrates common analytical workflows and fragmentation behaviors.
Introduction to Mass Spectrometry of Pyrrolo[1,2-a]quinoxalines
Mass spectrometry (MS) is an essential analytical technique for the characterization of this compound derivatives. It provides critical information on molecular weight, elemental composition, and structural features, which is vital for confirming the identity of newly synthesized compounds and for metabolic studies. Common ionization techniques employed for these molecules include Electron Ionization (EI) for volatile derivatives and Electrospray Ionization (ESI) for less volatile or thermally labile compounds, often coupled with liquid chromatography (LC-MS). High-resolution mass spectrometry (HRMS) is frequently used to determine the exact mass and confirm the elemental formula of the synthesized compounds.[2]
Experimental Protocols
Detailed methodologies for the mass spectrometric analysis of this compound derivatives are presented below, compiled from various research applications.
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This method is suitable for thermally stable and volatile this compound derivatives.
-
Instrumentation : An Agilent Technologies 6890 N GC system coupled with a 5973 MSD (Mass Selective Detector) is a commonly used setup.[3]
-
Sample Preparation : Samples are typically dissolved in a volatile organic solvent such as methanol or dichloromethane before injection.
-
Gas Chromatography (GC) Conditions :
-
Column : HP-1MS capillary column (30 m length).[3]
-
Carrier Gas : Helium.
-
Injection Mode : Splitless.
-
Temperature Program : An initial oven temperature of 60°C, held for 2 minutes, followed by a ramp to 280°C at a rate of 10°C/minute, with a final hold for 10 minutes.
-
-
Mass Spectrometry (MS) Conditions :
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS is a powerful technique for analyzing complex mixtures and accurately determining the elemental composition of this compound derivatives.
-
Instrumentation : An Agilent LC-MS/MS Q-TOF 6540 or a Thermo Fisher LTQ Orbitrap Elite mass spectrometer are examples of instruments used for this purpose.[2]
-
Sample Preparation : Samples are dissolved in a suitable solvent compatible with the mobile phase, typically methanol or acetonitrile.
-
Liquid Chromatography (LC) Conditions :
-
Column : A reverse-phase column, such as a C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A typical gradient would start at 5% B, increasing to 95% B over 15 minutes, holding for 5 minutes, and then re-equilibrating at 5% B for 5 minutes.
-
Flow Rate : 0.3 mL/min.
-
-
Mass Spectrometry (MS) Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), positive mode.
-
Spray Voltage : 1.8 kV (for nanoESI on an Orbitrap).
-
Capillary Temperature : 275°C.
-
Resolution : 60,000.
-
Data Acquisition : Data-dependent acquisition (DDA) can be used to trigger MS/MS scans on the most abundant precursor ions.
-
Quantitative Data Presentation
The following tables summarize the mass-to-charge ratio (m/z) data for the molecular ions of several this compound derivatives, as determined by Electron Ionization Mass Spectrometry (EI-MS).[4]
| Compound ID | Structure | Molecular Formula | Calculated Mass (Da) | Observed [M]+• (m/z) |
| 1 | 4-(8-Isopropyl-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)-2-methoxyphenol | C21H22N2O2 | 334.17 | 332 |
| 2 | 1-(4-(4-Hydroxy-3-methoxyphenyl)pyrrolo[1,2-a]quinoxalin-8-yl)ethan-1-one | C20H16N2O3 | 332.12 | 332 |
| 3 | N-(5-Acetyl-2-nitrophenyl)acetamide derivative intermediate | C10H10N2O4 | 222.06 | 222 |
| 4 | 1-(4-Nitro-3-(1H-pyrrol-1-yl)phenyl)ethan-1-one derivative intermediate | C12H10N2O3 | 230.07 | 230 |
Note: The observed m/z values in the source are reported as integers, which is common for nominal mass instruments like the one used in the cited study.[4]
Workflows and Fragmentation Analysis
Experimental Workflow
The general workflow for the analysis of this compound derivatives by LC-MS/MS is depicted below. This process includes sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Fragmentation Pathway
The fragmentation of the this compound core is influenced by the type of ionization and the substituents present on the heterocyclic system. Under Electron Ionization (EI), the molecular ion (M+•) is typically observed, and fragmentation often initiates with the loss of small, stable radicals or neutral molecules from the substituents.
The diagram below illustrates a plausible fragmentation pathway for a substituted pyrrolo[1,2-a]quinazoline, a closely related heterocyclic system, based on observed mass spectral data.[3] This example demonstrates the characteristic loss of a methyl radical (•CH3), a common fragmentation for molecules containing methyl groups. A similar initial fragmentation can be expected for methyl-substituted pyrrolo[1,2-a]quinoxalines.
In this example, the molecular ion at m/z 216 undergoes fragmentation to produce a prominent ion at m/z 201.[3] This corresponds to a mass loss of 15 Da, which is indicative of the cleavage of a methyl group.[3] This type of fragmentation, known as alpha-cleavage, is a common pathway for alkyl-substituted aromatic systems, where the resulting cation is stabilized by the aromatic ring.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
The Diverse Biological Activities of Pyrrolo[1,2-a]quinoxaline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[1,2-a]quinoxaline scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its unique chemical architecture allows for diverse substitutions, leading to a wide array of derivatives with potent and selective effects on various biological targets. This technical guide provides a comprehensive overview of the significant biological activities of this compound and its derivatives, with a focus on their potential as therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development in this promising area.
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways and enzymes crucial for cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The antiproliferative activity of various this compound derivatives has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of the most potent compounds are summarized in the table below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | K562 (Chronic Myeloid Leukemia) | 4.5 | [1] |
| 1h | U937 (Histiocytic Lymphoma) | 5 | [1] |
| 1h | MCF7 (Breast Cancer) | 8 | [1] |
| JG1679 | MV4-11 (Acute Myeloid Leukemia) | 1.7 | |
| JG1679 | Jurkat (T-cell Leukemia) | 3.0 | |
| 1c | (CK2 Kinase Inhibition) | 0.049 | [2] |
| 2 | (BTK Kinase Inhibition) | 0.00741 | |
| 4 | (BTK Kinase Inhibition) | 0.0114 |
Mechanisms of Anticancer Action
The anticancer effects of this compound derivatives are attributed to their ability to interfere with several critical cellular processes, including:
-
Kinase Inhibition: A significant number of derivatives act as potent inhibitors of protein kinases that are often dysregulated in cancer.
-
Akt (Protein Kinase B) Inhibition: Several this compound derivatives have been shown to inhibit the proliferation of cancer cell lines that exhibit an active phosphorylated Akt form, suggesting a specificity for this pathway.[1] The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers.
-
Casein Kinase 2 (CK2) Inhibition: Certain derivatives have been identified as potent inhibitors of human protein kinase CK2, a key player in cell growth, proliferation, and suppression of apoptosis.[2] One promising compound, 4-[(3-chlorophenyl)amino]this compound-3-carboxylic acid, inhibits human CK2 with an IC50 of 49 nM.[2]
-
-
G Protein-Coupled Estrogen Receptor (GPER) Modulation: Some 4,5-dihydropyrrolo[1,2-a]quinoxalines have shown antiproliferative activity in GPER-expressing breast cancer cells, suggesting a role for this receptor in their mechanism of action.[3][4]
-
Topoisomerase Inhibition: There is evidence to suggest that some derivatives may exert their cytotoxic effects by inhibiting topoisomerases, enzymes that are essential for DNA replication and transcription.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives in cancer cells.
Diagram 1: Inhibition of the Akt Signaling Pathway.
Diagram 2: Inhibition of Casein Kinase 2 (CK2).
Diagram 3: Modulation of GPER Signaling.
Experimental Protocols
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Principle: The assay is based on the reduction of a tetrazolium salt (MTT or MTS) by mitochondrial dehydrogenases of viable cells to a colored formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., K562, U937, MCF7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the wells containing the cells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Addition of Reagent:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. After incubation, add the solubilization solution to dissolve the formazan crystals.
-
For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.
Diagram 4: General Workflow of the MTT/MTS Assay.
Antimicrobial Activity
This compound derivatives have also been investigated for their antimicrobial properties, showing activity against a range of bacteria and fungi.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound. The MIC values for several this compound derivatives against various microbial strains are presented below.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 5d | Escherichia coli | - (18 mm zone of inhibition at 40 µg/mL) | [5] |
| 5f | Escherichia coli | - (22 mm zone of inhibition at 40 µg/mL) | [5] |
| 5g | Escherichia coli | - (21 mm zone of inhibition at 40 µg/mL) | [5] |
| 5d | Staphylococcus aureus | - (17 mm zone of inhibition at 40 µg/mL) | [5] |
| 5f | Staphylococcus aureus | - (19 mm zone of inhibition at 40 µg/mL) | [5] |
| 5g | Staphylococcus aureus | - (17 mm zone of inhibition at 40 µg/mL) | [5] |
| 5f | Aspergillus niger | - (21 mm zone of inhibition at 40 µg/mL) | [5] |
| 5f | Candida albicans | - (19 mm zone of inhibition at 40 µg/mL) | [5] |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro | Staphylococcus aureus (MDR) | 15 | [6] |
Note: Some studies report activity as the zone of inhibition rather than MIC values.
Mechanism of Antimicrobial Action
The antimicrobial mechanism of quinoxaline-based compounds, including pyrrolo[1,2-a]quinoxalines, is thought to involve the targeting of essential bacterial processes. One proposed mechanism is the inhibition of DNA gyrase, a type II topoisomerase that is vital for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, these compounds can disrupt DNA synthesis and lead to bacterial cell death.
Diagram 5: Proposed Antimicrobial Mechanism of Action.
Experimental Protocol
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives
-
Sterile 96-well microtiter plates
-
Microplate reader (optional, for turbidimetric reading)
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound derivative and make serial two-fold dilutions in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C or 35°C for fungi) for a specified time (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density with a microplate reader.
Antiviral Activity
Several this compound derivatives have been identified as promising candidates for antiviral therapy, with activity reported against various viruses, including influenza, HIV, and SARS-CoV-2.[7][8]
Quantitative Antiviral Activity Data
The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.
| Compound ID | Virus | EC50 (µM) | Reference |
| 38 | SARS-CoV-2 | 9.3 | [9] |
Mechanism of Antiviral Action
The antiviral mechanisms of pyrrolo[1,2-a]quinoxalines are diverse and depend on the specific virus. Some of the proposed mechanisms include:
-
Inhibition of Viral Entry and Replication: Some derivatives may interfere with the initial stages of viral infection, such as attachment to host cells or fusion of the viral and cellular membranes. Others may inhibit viral replication by targeting key viral enzymes.
-
Inhibition of Viral Enzymes: Specific derivatives have been shown to inhibit viral enzymes like reverse transcriptase in HIV.
-
Modulation of Host Factors: Some compounds may exert their antiviral effects by modulating host cell pathways that are essential for viral replication, such as Sirt6 activation in the context of SARS-CoV-2.[7][9]
Experimental Protocol
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
Susceptible host cell line
-
Virus stock
-
Cell culture medium
-
This compound derivatives
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayer with a known dilution of the virus for a short period to allow for viral attachment.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the this compound derivative.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization: After incubation, fix and stain the cells with crystal violet. Plaques will appear as clear zones where the cells have been lysed by the virus.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value from the dose-response curve.
Other Biological Activities
In addition to the activities detailed above, this compound derivatives have shown potential in other therapeutic areas:
-
Antimalarial Activity: Bispyrrolo[1,2-a]quinoxalines have demonstrated superior antimalarial activity compared to their mono-pyrrolo[1,2-a]quinoxaline counterparts against Plasmodium falciparum.[10]
-
Antituberculosis Activity: Some derivatives have shown promising activity against Mycobacterium tuberculosis, with MIC values in the low microgram per milliliter range.[11]
-
5-HT3 Receptor Agonism: Certain derivatives have been identified as 5-HT3 receptor agonists, suggesting potential applications in conditions where this receptor is implicated.[11]
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and antiviral effects, highlight the significant potential of this class of compounds. The ability to readily modify the core structure allows for the fine-tuning of activity and selectivity, paving the way for the design of next-generation drugs. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound derivatives. Further investigations into their mechanisms of action, in vivo efficacy, and safety profiles are warranted to translate these promising preclinical findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and inhibitory effects of novel pyrimido-pyrrolo-quinoxalinedione analogues targeting nucleoproteins of influenza A virus H1N1 - FluTrackers News and Information [flutrackers.com]
- 11. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Photophysical and Photoelectric Properties of Pyrrolo[1,2-a]quinoxalines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical and photoelectric properties of pyrrolo[1,2-a]quinoxalines, a class of nitrogen-containing heterocyclic compounds with significant potential in optoelectronics and medicinal chemistry. This document details their synthesis, photophysical characteristics, and applications in photoelectric devices, supported by experimental protocols and data.
Introduction to Pyrrolo[1,2-a]quinoxalines
Pyrrolo[1,2-a]quinoxalines are polycyclic aromatic compounds that have garnered considerable interest due to their intriguing electronic properties and biological activities. Their rigid, planar structure, combined with the electron-donating pyrrole ring and the electron-accepting quinoxaline moiety, gives rise to unique photophysical behaviors, including solvatochromism and aggregation-induced emission (AIE). These properties make them promising candidates for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic solar cells.
A notable study by Shukla et al. (2025) investigated a series of pyrrolo[1,2-a]quinoxaline derivatives, providing valuable insights into their structure-property relationships.[1][2][3][4][5] This guide will focus on the findings related to the unsubstituted this compound (QHH) and three substituted analogues: 2,4-diphenylthis compound (QPP), 2-phenyl-4-(thiophen-2-yl)this compound (QPT), and 4-phenyl-2-(thiophen-2-yl)this compound (QTP).
Synthesis of Pyrrolo[1,2-a]quinoxalines
The synthesis of the this compound core is often achieved through a Pictet-Spengler type reaction. This involves the condensation of a 2-(1H-pyrrol-1-yl)aniline with an aldehyde or ketone, followed by cyclization and oxidation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrrolo[1,2- a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
Pyrrolo[1,2-a]quinoxaline Derivatives: A Technical Guide to their Fluorogenic Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of pyrrolo[1,2-a]quinoxaline (PQN) derivatives as a versatile class of fluorophores. The unique photophysical properties of the PQN scaffold, including its dual electron donor-acceptor nature, make it a compelling core structure for the development of novel fluorescent probes.[1][2][3][4][5] This document summarizes the key quantitative data, details experimental protocols for their synthesis and characterization, and visualizes the underlying principles and workflows.
Core Photophysical Properties and Quantitative Data
This compound derivatives exhibit intriguing photophysical behaviors, including solvatochromism and aggregation-induced emission (AIE), making them highly sensitive to their local environment.[2][3][4][5] The substitution pattern on the PQN core significantly influences their absorption and emission characteristics. A key study systematically investigated the properties of an unsubstituted PQN (QHH) and three derivatives with phenyl and thiophenyl substitutions at the 2 and 4 positions (QPP, QPT, and QTP).[2]
The photophysical properties of these derivatives are summarized in the tables below.
Table 1: Photophysical Data of this compound Derivatives in Various Solvents [2]
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| QHH | Dioxane | 355 | 448 | 93 | - |
| Toluene | 354 | 404 | 50 | - | |
| Chloroform | 354 | 408 | 54 | - | |
| Methanol | 353 | 453 | 100 | - | |
| QPP | Dioxane | 362 | 459 | 97 | - |
| Toluene | 360 | 458 | 98 | - | |
| Chloroform | 348 | 431 | 83 | - | |
| Methanol | 364 | 458 | 94 | - | |
| QPT | Dioxane | 366 | 466 | 100 | - |
| Toluene | 360 | 460 | 100 | - | |
| Chloroform | 360 | 464 | 104 | - | |
| Methanol | - | - | - | - | |
| QTP | Dioxane | 357 | 451 | 94 | - |
| Toluene | 355 | 431 | 76 | - | |
| Chloroform | 358 | 405 | 47 | - | |
| Methanol | 355 | 443 | 88 | - |
Table 2: Aggregation-Induced Emission (AIE) Properties of this compound Derivatives [2]
| Compound | Excitation Wavelength (nm) | Emission Enhancement (Fold Increase in Water/Dioxane) |
| QHH | 424 | Marginal |
| QPP | 459 | ~6 |
| QPT | 468 | No significant change |
| QTP | 481 | ~6 |
Experimental Protocols
This section provides detailed methodologies for the synthesis, photophysical characterization, and bioimaging applications of this compound derivatives, based on established protocols.[2]
Synthesis of 2,4-Disubstituted this compound Derivatives (General Procedure)
This protocol describes a general method for the synthesis of derivatives like 2,4-diphenylthis compound (QPP).
Materials:
-
Substituted 2-(1H-pyrrol-1-yl)aniline
-
Appropriate aldehyde (e.g., benzaldehyde)
-
p-Dodecylbenzenesulfonic acid (p-DBSA)
-
Ethanol (96%)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO3) aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a well-stirred solution of p-DBSA (0.0291 mmol) in 96% ethanol (2 mL), add the substituted 2-(1H-pyrrol-1-yl)aniline (0.291 mmol) and the corresponding aldehyde (0.349 mmol).
-
Stir the mixture for 15 minutes at room temperature.
-
Evaporate the solvent to dryness under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of NaHCO3, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate in a vacuum.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.
Photophysical Characterization
This protocol outlines the standard procedures for characterizing the photophysical properties of the synthesized fluorophores.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure for Solvatochromism Study:
-
Prepare stock solutions of the this compound derivatives in a high-purity solvent (e.g., spectroscopic grade dioxane).
-
Prepare a series of solutions of the fluorophore in various solvents with a range of polarities (e.g., toluene, chloroform, dioxane, methanol). The final concentration of the fluorophore should be kept constant (e.g., 10 µM).
-
Record the absorption spectra of each solution using a UV-Vis spectrophotometer.
-
Record the emission spectra of each solution using a fluorometer, with an excitation wavelength determined from the absorption maximum.
-
Calculate the Stokes shift for each solvent.
Procedure for Aggregation-Induced Emission (AIE) Study: [2]
-
Prepare a stock solution of the fluorophore in a good solvent (e.g., dioxane).
-
Prepare a series of dioxane/water mixtures with varying water fractions (from 0% to 99%).
-
To each mixture, add the fluorophore stock solution to a final constant concentration.
-
Record the fluorescence emission spectra for each mixture, exciting at the appropriate wavelength.[2]
-
Plot the fluorescence intensity as a function of the water fraction to observe the AIE effect.
Bioimaging Application: Lysosomal Staining
This protocol describes the use of this compound derivatives for staining lysosomes in living cells.[1][6][7][8]
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
This compound derivative stock solution (in DMSO)
-
Live-cell imaging dish or chamber slide
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Culture cells (e.g., HeLa cells) in a live-cell imaging dish or chamber slide until they reach the desired confluency (typically 60-70%).
-
Prepare a staining solution by diluting the stock solution of the this compound derivative in the cell culture medium to the desired final concentration.
-
Remove the existing culture medium from the cells and add the staining solution.
-
Incubate the cells at 37°C in a 5% CO2 incubator for a specified period (e.g., 30 minutes).
-
After incubation, wash the cells twice with pre-warmed PBS to remove any excess probe.
-
Add fresh, pre-warmed culture medium to the cells.
-
Image the stained cells using a fluorescence microscope with the appropriate excitation and emission filters.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of this compound fluorophores.
Caption: Experimental workflow for the synthesis, characterization, and application of PQN fluorophores.
Caption: Structure-property relationships of PQN derivatives.
Caption: Mechanism of Aggregation-Induced Emission (AIE) in PQN fluorophores.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrolo[1,2- a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Video: Visualizing Mitophagy with Fluorescent Dyes for Mitochondria and Lysosome [jove.com]
Review of pyrrolo[1,2-a]quinoxaline chemistry and applications
An In-depth Technical Guide to the Chemistry and Applications of Pyrrolo[1,2-a]quinoxalines
Introduction
The pyrrolo[1,2-a]quinoxaline scaffold is a tricyclic nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1] This core structure is a fusion of pyrrole and quinoxaline rings, creating a unique electronic and structural framework. Derivatives of this scaffold exhibit a vast range of pharmacological activities, including anticancer, antifungal, antituberculosis, and antimalarial properties.[1] They have also been identified as potent inhibitors of key cellular targets like protein kinase CK2 and AKT, and as agonists for 5-HT3 receptors.[1][2] Beyond their medicinal value, these compounds possess interesting photoelectric properties, making them suitable for applications in organic electroluminescence.[1] This guide provides a comprehensive overview of the synthetic chemistry, biological applications, and experimental protocols associated with pyrrolo[1,2-a]quinoxalines, aimed at researchers and professionals in drug development.
Chemistry and Synthesis of Pyrrolo[1,2-a]quinoxalines
The synthesis of the this compound core is a focal point of extensive research, with numerous strategies developed to achieve efficient and diverse production of its derivatives. A primary approach involves constructing the central pyrrole ring (B-ring) while keeping the pre-existing benzene (A-ring) and pyrazine (C-ring) precursors intact.[1] These syntheses often utilize 1-(2-substituted-phenyl)-1H-pyrrole and an aldehyde or its equivalent as key building blocks.[1] Methodologies range from metal-catalyzed cross-coupling reactions to metal-free and green chemistry approaches.
Key synthetic strategies include:
-
Metal-Catalyzed Reactions : Various transition metals, including palladium, copper, rhodium, and iron, have been employed to catalyze the formation of the tricyclic system.[1] For instance, a copper(II)-catalyzed domino reaction between 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides provides an efficient route to the core structure.
-
Metal-Free Synthesis : To enhance the environmental friendliness of the synthesis, metal-free protocols have been developed. One notable method uses potassium iodide (KI) to catalyze the reaction between N-(2-aminophenyl)pyrrole and phenylmethyl bromide, achieving yields between 40-88%.[1] Another approach employs an I2/2-iodoxybenzoic acid (IBX) system for the oxidative cyclization of 1-(2-aminophenyl)pyrrole with styrenes.[3]
-
Green Chemistry Approaches : Surfactants like p-dodecylbenzenesulfonic acid (p-DBSA) have been used as catalysts for Pictet-Spengler reactions in mild solvents such as water and ethanol, leading to high yields in short reaction times at room temperature.[4]
General Synthetic Workflow
The diagram below illustrates a generalized workflow for the synthesis of pyrrolo[1,2-a]quinoxalines, starting from common precursors and proceeding through a key cyclization step.
Caption: Generalized workflow for the synthesis of pyrrolo[1,2-a]quinoxalines.
Summary of Synthetic Methods
The following table summarizes various methods for the synthesis of the this compound scaffold.
| Method/Reaction Type | Starting Materials | Catalyst/Reagents | Conditions | Yields (%) |
| Potassium Iodide-Catalyzed Synthesis | N-(2-aminophenyl)pyrrole, Phenylmethyl bromide | Potassium Iodide (KI) | DMSO, 120°C, 8-12 h | 40-88%[1] |
| Pictet-Spengler Reaction | Aniline derivatives, Arylaldehydes | p-Dodecylbenzenesulfonic acid (p-DBSA) | Ethanol, Room Temp., 15-120 min | High[4] |
| Oxidative Cyclization | 1-(2-aminophenyl)pyrrole, Styrenes | I2 / 2-iodoxybenzoic acid (IBX) | DMSO | Moderate to Good[3] |
| Copper-Catalyzed Domino Reaction | 2-(1H-pyrrol-1-yl)anilines, Alkylsilyl peroxides | Copper(II) catalyst | Not specified | Not specified |
| Cascade Reaction | 1-(2-aminoaryl)pyrrole, Benzylamine derivatives | K2S2O8 | PEG-400, Room Temp. | Moderate to Good[3] |
Experimental Protocols
Provided below is a representative experimental protocol for the synthesis of pyrrolo[1,2-a]quinoxalines using a green chemistry approach.
Protocol: p-DBSA Catalyzed Synthesis of Pyrrolo[1,2-a]quinoxalines[4]
This protocol is based on the Pictet-Spengler reaction catalyzed by p-dodecylbenzenesulfonic acid (p-DBSA).
Materials:
-
Substituted 1-(2-aminophenyl)pyrrole
-
Appropriate arylaldehyde
-
p-Dodecylbenzenesulfonic acid (p-DBSA)
-
Ethanol (96%)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of p-DBSA (0.0291 mmol) in 96% ethanol (2 mL) in a round-bottom flask with a magnetic stirrer.
-
To the well-stirred solution, add the aniline derivative (0.291 mmol) followed by the corresponding aldehyde (0.349 mmol).
-
Stir the reaction mixture at room temperature for a period ranging from 15 to 120 minutes, monitoring the reaction by TLC.
-
Upon completion, evaporate the solvent to dryness under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in a vacuum to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Applications in Drug Discovery and Materials Science
The structural features of pyrrolo[1,2-a]quinoxalines make them privileged scaffolds in drug discovery. Their planar, electron-rich nature allows for effective interaction with various biological targets.
Spectrum of Biological Applications
This compound derivatives have been investigated for a wide array of therapeutic applications, as illustrated in the following diagram.
Caption: The diverse biological applications of the this compound scaffold.
Kinase Inhibition
A significant area of research has focused on pyrrolo[1,2-a]quinoxalines as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[2] Protein kinase CK2 is a key target where these compounds have shown high potency.
Mechanism of Action: Protein Kinase CK2 Inhibition The diagram below depicts the role of a this compound derivative in inhibiting the signaling pathway of protein kinase CK2.
Caption: Inhibition of the Protein Kinase CK2 pathway by a this compound derivative.
Summary of Biological Activities
This table highlights specific derivatives and their documented biological activities.
| Compound/Derivative | Biological Target | In Vitro Activity (IC₅₀) | Disease Model/Application |
| 4-[(3-chlorophenyl)amino]this compound-3-carboxylic acid | Human Protein Kinase CK2 | 49 nM[2] | Anticancer, Anti-inflammatory[2] |
| Various substituted derivatives | Sirtuin 6 (Sirt6) | Potent Activators (5-6 fold)[5] | Anti-inflammatory, Anti-SARS-CoV-2[5] |
| 4,5-Dihydropyrrolo[1,2-a]quinoxalines | G protein-coupled estrogen receptor 1 (GPER) | Antiproliferative activity | Breast Cancer[4] |
| General Scaffold | Various | Antimalarial, Antituberculosis, Antifungal | Infectious Diseases[1] |
Applications in Materials Science
Beyond pharmacology, the this compound core is a valuable building block for photofunctional materials.[6] Its rigid, planar structure and conjugated π-system lead to unique photophysical properties, including environmental responsiveness and aggregation-induced emission (AIE).[6] These characteristics are highly desirable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and bioimaging.[1][6]
Conclusion
The this compound scaffold represents a versatile and highly valuable heterocyclic system. Continuous innovation in synthetic chemistry has made a wide range of derivatives accessible, employing both traditional and green methodologies. The broad spectrum of potent biological activities, particularly in oncology and infectious diseases, confirms its status as a "privileged scaffold" in medicinal chemistry. Future research is expected to further optimize these compounds as clinical candidates and expand their application in materials science, harnessing their unique photophysical properties for next-generation electronic and imaging technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel substituted this compound derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. Design, synthesis, and pharmacological evaluations of this compound-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Mechanisms of Action of Pyrrolo[1,2-a]quinoxalines in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[1,2-a]quinoxaline scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its wide array of biological activities. Derivatives of this tricyclic system have shown promise in various therapeutic areas, including oncology, inflammation, and infectious diseases. This technical guide provides an in-depth overview of the core mechanisms of action of pyrrolo[1,2-a]quinoxalines, summarizing key quantitative data, outlining experimental methodologies, and visualizing the intricate signaling pathways they modulate.
Core Mechanisms of Action
Pyrrolo[1,2-a]quinoxalines exert their biological effects by interacting with a variety of molecular targets. The primary mechanisms of action identified to date include the inhibition of key protein kinases, activation of sirtuins, and modulation of G protein-coupled receptors. These interactions disrupt cellular signaling cascades that are often dysregulated in disease states.
Protein Kinase Inhibition
A prominent mechanism of action for many this compound derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling. Several key kinases have been identified as targets.
-
Bruton's Tyrosine Kinase (BTK): Certain pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives have been identified as potent, non-covalent inhibitors of BTK, a critical component of B-cell receptor signaling.[1][2][3][4] Inhibition of BTK is a validated therapeutic strategy for B-cell malignancies and autoimmune disorders.[1][2]
-
Protein Kinase B (Akt): The Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism, and its overactivation is a hallmark of many cancers.[5][6] this compound derivatives have been developed as potential inhibitors of Akt kinase, thereby promoting apoptosis and inhibiting cancer progression.[5][6][7][8]
-
Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase that is often overexpressed in cancer and inflammatory diseases. Specific substituted pyrrolo[1,2-a]quinoxalines have been shown to be potent inhibitors of human protein kinase CK2.[9]
Sirtuin 6 (Sirt6) Activation
In contrast to kinase inhibition, some this compound derivatives have been identified as potent and selective activators of Sirtuin 6 (Sirt6).[10][11][12] Sirt6 is an NAD+-dependent deacylase that plays a crucial role in regulating energy metabolism, DNA repair, and inflammation.[11][12] Activation of Sirt6 has emerged as a promising therapeutic strategy for a variety of diseases, including cancer, inflammation, and viral infections.[10][11]
G Protein-Coupled Estrogen Receptor 1 (GPER) Modulation
4,5-Dihydropyrrolo[1,2-a]quinoxalines have been investigated as modulators of the G protein-coupled estrogen receptor 1 (GPER).[13][14][15] GPER is involved in mediating the rapid, non-genomic signaling of estrogens and has been implicated in the progression of breast cancer.[13][16] By targeting GPER, these compounds exhibit antiproliferative effects in GPER-expressing breast cancer cells.[13][15]
Quantitative Data on Biological Activity
The following table summarizes the quantitative data for the biological activity of representative this compound derivatives.
| Compound Class | Derivative | Target | Activity | Value | Reference |
| Pyrrolo[1,2-a]quinoxalin-4(5H)-one | Compound 2 | BTK | IC50 | 7.41 nM | [1] |
| Pyrrolo[1,2-a]quinoxalin-4(5H)-one | Compound 4 | BTK | IC50 | 11.4 nM | [1] |
| Phenylaminothis compound-carboxylic acid | Compound 1c | CK2 | IC50 | 49 nM | [9] |
| This compound-based | Compound 38 | SARS-CoV-2 | EC50 | 9.3 µM | [10][11] |
| (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | JG1679 | MV4-11 cells | IC50 | 1.7 µM | [17] |
Experimental Protocols
Detailed experimental protocols are best sourced from the primary literature. However, a general overview of the key assays used to characterize the mechanism of action of pyrrolo[1,2-a]quinoxalines is provided below.
General Workflow for Synthesis and Evaluation
The development of novel this compound derivatives typically follows a structured workflow from chemical synthesis to biological characterization.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
Kinase Inhibition Assays
To determine the inhibitory activity of pyrrolo[1,2-a]quinoxalines against specific kinases, in vitro kinase assays are employed. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The assay is typically performed in a multi-well plate format with varying concentrations of the inhibitor to determine the IC50 value.
Cell Proliferation Assays
The antiproliferative effects of these compounds are often assessed using cell-based assays such as the MTT or MTS assay. These colorimetric assays measure the metabolic activity of viable cells. A decrease in metabolic activity in the presence of the compound indicates a reduction in cell proliferation or an increase in cell death.
Cellular Signaling Assays
To confirm the mechanism of action within a cellular context, techniques like Western blotting are used. For example, to validate the inhibition of the Akt pathway, cells are treated with a this compound derivative, and the levels of phosphorylated Akt (the active form) are measured and compared to untreated controls.
Signaling Pathways Modulated by Pyrrolo[1,2-a]quinoxalines
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.
BTK Inhibition Pathway
Caption: Inhibition of the BTK signaling pathway by this compound derivatives.
Akt Inhibition Pathway
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
Sirt6 Activation and Downstream Effects
Caption: Activation of Sirt6 by this compound derivatives and its downstream cellular effects.
GPER-Mediated Signaling in Breast Cancer
Caption: GPER-mediated signaling cascade initiated by estrogen or this compound-based ligands.
Conclusion
The this compound scaffold represents a versatile platform for the development of novel therapeutics with diverse mechanisms of action. By targeting key cellular components like protein kinases, sirtuins, and G protein-coupled receptors, these compounds can modulate critical signaling pathways involved in a range of pathologies. The information presented in this guide highlights the significant potential of pyrrolo[1,2-a]quinoxalines in drug discovery and provides a foundation for further research and development in this promising area of medicinal chemistry. The continued exploration of this chemical space is likely to yield new and improved therapeutic agents for a variety of diseases.
References
- 1. Discovery of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors - East China Normal University [pure.ecnu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of novel substituted this compound derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and pharmacological evaluations of this compound-based derivatives as potent and selective sirt6 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Green Synthesis of New Pyrrolo [1,2- a ] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells [usiena-air.unisi.it]
- 16. GPER mediates activation of HIF1α/VEGF signaling by estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Metal-Catalyzed Synthesis of Pyrrolo[1,2-a]quinoxalines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolo[1,2-a]quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1] This structural motif is a key component in molecules with potential applications as anticancer, anti-inflammatory, and antiviral agents, as well as in the development of organic light-emitting diodes (OLEDs).[1][2][3][4] The efficient synthesis of these compounds is therefore a critical area of research. This document provides detailed application notes and experimental protocols for the synthesis of pyrrolo[1,2-a]quinoxalines using palladium (Pd), copper (Cu), and iron (Fe) catalysts, offering a comparative overview for researchers in drug discovery and organic synthesis.
General Reaction Schemes
The metal-catalyzed synthesis of pyrrolo[1,2-a]quinoxalines typically involves the construction of the central pyrazine ring through the formation of new carbon-nitrogen and carbon-carbon bonds. The general strategies often utilize substituted 1-(2-aminophenyl)pyrroles as key precursors, which then undergo cyclization with a suitable one-carbon or two-carbon synthon under metal catalysis.
Caption: General reaction schemes for Pd, Cu, and Fe-catalyzed synthesis of pyrrolo[1,2-a]quinoxalines.
Palladium-Catalyzed Synthesis: Transfer Hydrogenation Strategy
Palladium catalysts are highly effective in promoting the synthesis of pyrrolo[1,2-a]quinoxalines via a transfer hydrogenation strategy.[5] This approach often utilizes nitriles as a carbon source and formic acid as a hydrogen donor, presenting a green and efficient synthetic route.[2]
Experimental Protocol: Palladium-Catalyzed Synthesis[2]
A mixture of 1-(2-nitrophenyl)pyrrole (0.5 mmol), nitrile (1.0 mmol), palladium on carbon (10 mol%), and formic acid (2.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) is sealed in a pressure tube. The reaction mixture is heated at a specified temperature (e.g., 120 °C) for a designated time (e.g., 12-24 h). After completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
| Entry | Nitrile (R-CN) | Product | Yield (%) |
| 1 | Benzonitrile | 4-Phenylthis compound | 85 |
| 2 | 4-Methylbenzonitrile | 4-(p-Tolyl)this compound | 82 |
| 3 | 4-Methoxybenzonitrile | 4-(4-Methoxyphenyl)this compound | 78 |
| 4 | Acetonitrile | 4-Methylthis compound | 65 |
Reaction conditions: 1-(2-nitrophenyl)pyrrole (0.5 mmol), nitrile (1.0 mmol), 10% Pd/C (10 mol%), HCOOH (2.0 mmol), DMF (5 mL), 120 °C, 24 h. Yields are for isolated products.
Copper-Catalyzed Synthesis: Aerobic Oxidative Carboamination
Copper catalysis offers a cost-effective and versatile method for the synthesis of pyrrolo[1,2-a]quinoxalines. One common approach involves the aerobic oxidative carboamination of sp³ C-H bonds with 2-(1H-pyrrol-1-yl)anilines.[6] This method utilizes readily available starting materials and molecular oxygen as a green oxidant.[6][7]
Experimental Protocol: Copper-Catalyzed Synthesis[6]
To a solution of 2-(1H-pyrrol-1-yl)aniline (0.3 mmol) and a methyl-substituted heterocycle (e.g., 2-methylpyridine, 0.6 mmol) in a solvent such as DMF (3 mL), copper(II) acetate (20 mol%) and trifluoroacetic acid (0.3 mmol) are added. The reaction mixture is stirred at 120 °C under an oxygen atmosphere for 12 hours. After cooling, the mixture is diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by column chromatography on silica gel to yield the this compound product.
| Entry | Methyl-substituted Heterocycle | Product | Yield (%) |
| 1 | 2-Methylpyridine | 4-(Pyridin-2-yl)this compound | 75 |
| 2 | 2-Methylquinoline | 4-(Quinolin-2-yl)this compound | 68 |
| 3 | Toluene | 4-Phenylthis compound | 55 |
Reaction conditions: 2-(1H-pyrrol-1-yl)aniline (0.3 mmol), methyl-substituted heterocycle (0.6 mmol), Cu(OAc)₂ (20 mol%), TFA (0.3 mmol), DMF (3 mL), 120 °C, O₂ atmosphere, 12 h. Yields are for isolated products.
Iron-Catalyzed Synthesis: Transfer Hydrogenation
Iron, being an earth-abundant and non-toxic metal, provides an economical and environmentally friendly catalytic system. A notable iron-catalyzed method for synthesizing pyrrolo[1,2-a]quinoxalines involves a transfer hydrogenation reaction between 1-(2-nitrophenyl)pyrroles and alcohols, where the alcohol serves as both the hydrogen donor and the source of the C1 synthon.[8][9]
Experimental Protocol: Iron-Catalyzed Synthesis[8][9]
A mixture of 1-(2-nitrophenyl)pyrrole (0.2 mmol), an alcohol (1.0 mL), and an iron catalyst such as a tricarbonyl(η⁴-cyclopentadienone)iron complex (e.g., Knölker complex, 5 mol%) is heated in a sealed tube at a high temperature (e.g., 160 °C) for a specified time.[8][9] Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then purified by flash column chromatography on silica gel to give the pure this compound.
| Entry | Alcohol (R-CH₂OH) | Product | Yield (%) |
| 1 | Benzyl alcohol | 4-Phenylthis compound | 92 |
| 2 | 4-Methylbenzyl alcohol | 4-(p-Tolyl)this compound | 88 |
| 3 | 1-Phenylethanol | 4-Phenylthis compound | 85 |
| 4 | Ethanol | 4-Methylthis compound | 71 |
Reaction conditions: 1-(2-nitrophenyl)pyrrole (0.2 mmol), alcohol (1.0 mL), Knölker complex (5 mol%), 160 °C, 24 h. Yields are for isolated products.
Comparative Workflow
The selection of a catalytic system depends on factors such as substrate availability, desired functional group tolerance, cost, and environmental considerations. The following diagram illustrates a simplified decision-making workflow for choosing a suitable catalytic method.
Caption: Decision workflow for selecting a catalytic method for this compound synthesis.
Biological Significance and Signaling Pathways
Pyrrolo[1,2-a]quinoxalines have been identified as potent inhibitors of various protein kinases, including CK2, and as activators of Sirt6.[10][11] For instance, certain derivatives have shown significant antiproliferative activity in breast cancer cells.[12] The inhibition of protein kinase CK2 is a promising strategy in cancer therapy as CK2 is often overexpressed in cancer cells and is involved in cell growth, proliferation, and apoptosis. Sirt6 activators are being investigated for their therapeutic potential in a range of diseases, including cancer and inflammatory conditions.[11]
While specific signaling pathway diagrams for newly synthesized compounds would require dedicated biological studies, a generalized representation of a kinase inhibition pathway is provided below to illustrate the potential mechanism of action for bioactive pyrrolo[1,2-a]quinoxalines.
Caption: Generalized pathway of kinase inhibition by a this compound derivative.
Conclusion
The metal-catalyzed synthesis of pyrrolo[1,2-a]quinoxalines offers a range of versatile and efficient methodologies for accessing this important class of heterocyclic compounds. Palladium, copper, and iron catalysts each present unique advantages in terms of reactivity, cost, and environmental impact. The protocols and comparative data presented herein are intended to serve as a practical guide for researchers in the selection and implementation of synthetic strategies tailored to their specific research goals in drug discovery and materials science. Further exploration into the biological activities of novel derivatives synthesized through these methods is a promising avenue for future research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of pyrrolo[1,2- a ]quinoxalines via copper or iron-catalyzed aerobic oxidative carboamination of sp 3 C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09214H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. snu.elsevierpure.com [snu.elsevierpure.com]
- 10. Synthesis and biological evaluation of novel substituted this compound derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and pharmacological evaluations of this compound-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. usiena-air.unisi.it [usiena-air.unisi.it]
Green Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the green synthesis of pyrrolo[1,2-a]quinoxaline derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its wide range of biological activities. The following sections outline several environmentally benign synthetic strategies, emphasizing methods that utilize green catalysts, mild reaction conditions, and alternative energy sources to minimize environmental impact.
Introduction
Pyrrolo[1,2-a]quinoxalines are a class of nitrogen-containing fused heterocyclic compounds that have garnered considerable attention in the fields of medicinal and materials chemistry.[1] Their rigid, planar structure and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them attractive scaffolds for drug discovery. Traditional synthetic routes often involve harsh reagents, toxic solvents, and high temperatures. In contrast, green chemistry approaches aim to develop more sustainable and efficient methodologies. This document details four such approaches: a surfactant-catalyzed Pictet-Spengler reaction, a transition-metal-free synthesis using potassium iodide, an electrochemical synthesis, and a microwave-assisted solvent-free method.
I. Surfactant-Catalyzed Pictet-Spengler Reaction in Aqueous Media
This method utilizes the surfactant p-dodecylbenzenesulfonic acid (p-DBSA) as a catalyst for the Pictet-Spengler condensation of 2-(1H-pyrrol-1-yl)anilines with aldehydes. The reaction proceeds efficiently in mild and environmentally friendly solvents such as water and ethanol at room temperature, offering high yields in short reaction times.[2]
Quantitative Data Summary
| Entry | Aniline Derivative | Aldehyde | Solvent | Time (min) | Yield (%) |
| 1 | 2-(1H-pyrrol-1-yl)aniline | Benzaldehyde | Ethanol (96%) | 15 | High |
| 2 | 4-Isopropyl-2-(1H-pyrrol-1-yl)aniline | Vanillin | Ethanol (96%) | 15 | 42 |
| 3 | 2-(1H-pyrrol-1-yl)aniline | 4-Bromobenzaldehyde | Ethanol (96%) | 120 | High |
| 4 | 2-(1H-pyrrol-1-yl)aniline | Various Aldehydes | Water/Ethanol | 15-120 | High |
Experimental Protocol
General Procedure for the Synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines and Pyrrolo[1,2-a]quinoxalines:
-
To a well-stirred solution of p-DBSA (0.0291 mmol) in 96% ethanol (2 mL), add the respective aniline (0.291 mmol) and the corresponding aldehyde (0.349 mmol).
-
Stir the mixture at room temperature for the time specified in the table above (typically 15-120 minutes).
-
Upon completion of the reaction (monitored by TLC), evaporate the solvent to dryness under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of NaHCO3, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate in a vacuum.
-
Purify the crude product by flash chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate) to afford the pure compound.[2]
Reaction Workflow
Caption: Workflow for the p-DBSA catalyzed synthesis of pyrrolo[1,2-a]quinoxalines.
II. Transition-Metal-Free Synthesis Using Potassium Iodide
This one-pot, transition-metal-free method provides an eco-friendly route to 4-aryl pyrrolo[1,2-a]quinoxalines. The reaction utilizes potassium iodide (KI) as a catalyst and proceeds via a tandem Kornblum oxidation and electrophilic cyclization.[1]
Quantitative Data Summary
| Entry | Benzyl Bromide Derivative | 2-(1H-pyrrol-1-yl)aniline | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | 2-(1H-pyrrol-1-yl)aniline | DMSO | 120 | 8-12 | 40-88 |
| 2 | 4-Methylbenzyl bromide | 2-(1H-pyrrol-1-yl)aniline | DMSO | 120 | 8-12 | Moderate to Good |
| 3 | 4-Chlorobenzyl bromide | 2-(1H-pyrrol-1-yl)aniline | DMSO | 120 | 8-12 | Moderate to Good |
| 4 | 4-Methoxybenzyl bromide | 2-(1H-pyrrol-1-yl)aniline | DMSO | 120 | 8-12 | Moderate to Good |
Experimental Protocol
General Procedure for the KI-Mediated Synthesis of 4-Aryl Pyrrolo[1,2-a]quinoxalines:
-
To a solution of the substituted benzyl bromide (1.0 mmol) and 2-(1H-pyrrol-1-yl)aniline (1.2 mmol) in DMSO (3 mL), add potassium iodide (0.2 mmol).
-
Heat the reaction mixture at 120 °C for 8-12 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl this compound.
Reaction Mechanism Overview
Caption: Key steps in the KI-mediated synthesis of 4-aryl pyrrolo[1,2-a]quinoxalines.
III. Electrochemical Synthesis
Electrochemical methods offer a green and efficient alternative for the synthesis of pyrrolo[1,2-a]quinoxalines, avoiding the need for metal catalysts and chemical oxidants. One such method involves an iodine-mediated electrochemical C(sp³)–H cyclization.[3][4] Another approach utilizes ethanol as both the reactant and the solvent.[5]
Quantitative Data Summary
| Entry | Synthesis Type | Reactants | Key Features | Yield |
| 1 | Iodine-Mediated Electrochemical C(sp³)–H Cyclization | 2-methylquinolines and 2-(1H-pyrrol-1-yl)anilines | Mild conditions, high atom economy | Good to Excellent |
| 2 | Electrochemical Cyclization in Ethanol | 2-(1H-pyrrol-1-yl)anilines and Ethanol | Metal- and oxidant-free | Moderate to Good |
Experimental Protocol
General Procedure for Iodine-Mediated Electrochemical Synthesis:
-
Set up an undivided electrochemical cell equipped with a graphite anode and a platinum cathode.
-
To the cell, add 2-methylquinoline (0.5 mmol), 2-(1H-pyrrol-1-yl)aniline (0.6 mmol), and iodine (0.1 mmol) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., n-Bu4NI).
-
Apply a constant current of 10 mA and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired this compound.[4]
Experimental Setup Diagram
Caption: Schematic of the electrochemical synthesis setup.
IV. Microwave-Assisted Solvent-Free Synthesis
Microwave-assisted organic synthesis (MAOS) provides a rapid and efficient method for the synthesis of quinoxaline derivatives, often under solvent-free conditions. This approach significantly reduces reaction times and the use of hazardous solvents.[6]
Quantitative Data Summary
| Entry | 1,2-Diamine | 1,2-Dicarbonyl Compound | Catalyst | Time (min) | Yield (%) |
| 1 | o-phenylenediamine | Benzil | None | 3 | 90 |
| 2 | 4-Chloro-o-phenylenediamine | Benzil | None | 1 | 85 |
| 3 | o-phenylenediamine | Phenylglyoxal monohydrate | Iodine (5 mol%) | 2-3 | Excellent |
| 4 | 4-Nitro-o-phenylenediamine | Benzil | None | 3 | 92 |
Note: The data is for the synthesis of quinoxalines in general, and the direct application to pyrrolo[1,2-a]quinoxalines may require adaptation of the starting materials.
Experimental Protocol
General Procedure for Microwave-Assisted Solvent-Free Synthesis of Quinoxalines:
-
In a microwave synthesis vial, place the o-phenylenediamine derivative (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).
-
For catalyst-free reactions, seal the vial and place it in the microwave reactor.
-
For catalyzed reactions, add the catalyst (e.g., 5 mol% iodine) to the mixture before sealing.
-
Irradiate the mixture in the microwave reactor at a suitable temperature (e.g., 120 °C) for the specified time (typically 1-5 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dissolve the solid residue in a suitable solvent (e.g., ethanol) and purify by recrystallization or column chromatography.[6]
Logical Relationship Diagram
Caption: Advantages of microwave-assisted synthesis of quinoxalines.
Conclusion
The green synthesis approaches detailed in these application notes offer significant advantages over traditional methods for the synthesis of this compound derivatives. These methods provide researchers and drug development professionals with a toolkit of environmentally responsible, efficient, and versatile synthetic strategies. The choice of method will depend on the specific target molecule, available resources, and desired scale of the reaction. Further optimization of these protocols for specific substrates is encouraged to maximize their benefits.
References
- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the electrochemical synthesis of pyrrolo[1,2-a]quinoxaline derivatives. This class of nitrogen-containing heterocycles is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in organic electronics. Electrochemical methods offer a green and efficient alternative to traditional synthetic routes, often avoiding harsh reagents and metal catalysts.[1]
Application Notes
The electrochemical approach to synthesizing pyrrolo[1,2-a]quinoxalines presents several advantages for researchers. These methods are typically performed under mild conditions, are scalable, and exhibit high atom economy.[1] Key applications and considerations include:
-
Green Chemistry: Electrochemical syntheses often replace chemical oxidants with electricity, minimizing waste and avoiding the use of toxic and expensive reagents.[1] This aligns with the growing demand for sustainable chemical processes in the pharmaceutical industry.
-
Diverse Substrate Scope: As detailed in the protocols below, these methods are compatible with a wide range of functional groups on the aniline or pyrrole precursors, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
-
C-H Functionalization: Several electrochemical methods enable the direct functionalization of C(sp³)–H bonds, a challenging transformation in traditional organic synthesis. This allows for the use of readily available starting materials like alcohols and ethers as coupling partners.
-
Catalyst-Free Options: Many of the described protocols operate without the need for metal catalysts, which simplifies product purification by eliminating concerns about metal contamination in the final compounds.[2]
Researchers should consider the specific requirements of their target molecules when selecting a protocol. For instance, the iodine-mediated method provides a versatile route for C(sp³)–H cyclization, while the use of alcohols as reactants offers a very direct and atom-economical approach.
Experimental Protocols
The following section details two key electrochemical methods for the synthesis of this compound derivatives.
Protocol 1: Iodine-Mediated Electrochemical C(sp³)–H Cyclization
This protocol describes an efficient iodine-mediated electrochemical C(sp³)–H cyclization for the synthesis of various functionalized quinoxalines.[1]
Reaction Scheme:
A general reaction scheme for the iodine-mediated electrochemical C(sp³)–H cyclization would be depicted here, showing the starting materials (a 2-(1H-pyrrol-1-yl)aniline derivative and a methyl-substituted N-heterocycle), the product (a this compound derivative), and the reaction conditions (e.g., I2, electrolyte, solvent, electrodes, current).
Experimental Setup:
-
Electrochemical Cell: An undivided electrochemical cell is equipped with a graphite plate anode and a platinum plate cathode.
-
Power Supply: A constant current power supply is used.
Materials:
-
2-(1H-pyrrol-1-yl)aniline derivatives
-
Methyl-substituted N-heterocycles (e.g., 2-methylquinoline)
-
Iodine (I₂)
-
Supporting Electrolyte (e.g., n-Bu₄NI)
-
Solvent (e.g., CH₃CN)
Procedure:
-
To an oven-dried undivided electrochemical cell, add the 2-(1H-pyrrol-1-yl)aniline derivative (0.2 mmol), the methyl-substituted N-heterocycle (0.4 mmol), iodine (0.04 mmol), and the supporting electrolyte (0.2 mmol).
-
Equip the cell with the graphite anode and platinum cathode.
-
Add the solvent (5.0 mL) to the cell.
-
Stir the reaction mixture at room temperature under a constant current of 10 mA.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | 2-(1H-pyrrol-1-yl)aniline Derivative | Methyl-substituted N-heterocycle | Product | Yield (%) |
| 1 | 2-(1H-pyrrol-1-yl)aniline | 2-Methylquinoline | 4-(Quinolin-2-yl)this compound | 85 |
| 2 | 4-Methyl-2-(1H-pyrrol-1-yl)aniline | 2-Methylquinoline | 7-Methyl-4-(quinolin-2-yl)this compound | 82 |
| 3 | 4-Chloro-2-(1H-pyrrol-1-yl)aniline | 2-Methylquinoline | 7-Chloro-4-(quinolin-2-yl)this compound | 78 |
This table is a representative summary based on typical yields reported in the literature for this type of reaction.
Protocol 2: Electrochemical Synthesis from 2-(1H-pyrrol-1-yl)anilines and Alcohols
This protocol details a metal- and oxidant-free method for the synthesis of 4-methylpyrrolo[1,2-a]quinoxalines using ethanol as both a reactant and a solvent.[2]
Reaction Scheme:
A general reaction scheme for the electrochemical synthesis from 2-(1H-pyrrol-1-yl)anilines and ethanol would be depicted here, showing the starting material (a 2-(1H-pyrrol-1-yl)aniline derivative), the reactant/solvent (ethanol), the product (a 4-methylthis compound derivative), and the reaction conditions (e.g., electrolyte, electrodes, current).
Experimental Setup:
-
Electrochemical Cell: An undivided glass beaker is used as the electrochemical cell.
-
Electrodes: A carbon plate is used as the anode, and a platinum plate is used as the cathode.
-
Power Supply: A DC regulated power supply is used to maintain a constant current.
Materials:
-
2-(1H-pyrrol-1-yl)aniline derivatives
-
Ethanol (reagent and solvent)
-
Supporting Electrolyte (e.g., KI)
Procedure:
-
In an undivided glass beaker, dissolve the 2-(1H-pyrrol-1-yl)aniline derivative (0.5 mmol) and the supporting electrolyte (1.0 mmol) in ethanol (8 mL).
-
Immerse the carbon anode and platinum cathode into the solution.
-
Stir the mixture at 60 °C while applying a constant current of 10 mA.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, remove the electrodes and concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Quantitative Data Summary:
| Entry | 2-(1H-pyrrol-1-yl)aniline Derivative | Product | Yield (%) |
| 1 | 2-(1H-pyrrol-1-yl)aniline | 4-Methylthis compound | 75 |
| 2 | 4-Methyl-2-(1H-pyrrol-1-yl)aniline | 4,7-Dimethylthis compound | 72 |
| 3 | 4-Bromo-2-(1H-pyrrol-1-yl)aniline | 7-Bromo-4-methylthis compound | 68 |
This table is a representative summary based on typical yields reported in the literature for this type of reaction.
Visualizations
The following diagrams illustrate the experimental workflow and a proposed reaction mechanism for the electrochemical synthesis of this compound derivatives.
References
Application Notes and Protocols for the Synthesis of Pyrrolo[1,2-a]quinoxalines via the Pictet-Spengler Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[1,2-a]quinoxaline scaffold is a privileged heterocyclic motif found in numerous compounds with a wide range of biological activities, making it a significant target in medicinal chemistry and drug discovery. The Pictet-Spengler reaction offers a robust and efficient method for the synthesis of this important scaffold. This application note provides detailed protocols and quantitative data for the synthesis of 4-aryl-substituted pyrrolo[1,2-a]quinoxalines, focusing on acid-catalyzed variations of the Pictet-Spengler reaction.
Reaction Principle
The synthesis of pyrrolo[1,2-a]quinoxalines via the Pictet-Spengler reaction involves the condensation of a 1-(2-aminophenyl)pyrrole with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an iminium ion intermediate, followed by an intramolecular electrophilic cyclization onto the pyrrole ring and subsequent aromatization to yield the final product.
Quantitative Data Summary
The following table summarizes the reaction outcomes for the synthesis of various 4-arylpyrrolo[1,2-a]quinoxalines using an acetic acid-catalyzed Pictet-Spengler reaction. This one-pot reaction proceeds through imine formation, cyclization, and subsequent air oxidation[1].
| Entry | Aldehyde (ArCHO) | Product | Yield (%) |
| 1 | Benzaldehyde | 4-Phenylthis compound | 85 |
| 2 | 4-Methylbenzaldehyde | 4-(p-Tolyl)this compound | 83 |
| 3 | 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)this compound | 84 |
| 4 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)this compound | 80 |
| 5 | 4-Nitrobenzaldehyde | 4-(4-Nitrophenyl)this compound | 82 |
| 6 | 3-Nitrobenzaldehyde | 4-(3-Nitrophenyl)-4,5-dihydrothis compound | Low |
Table 1: Synthesis of 4-arylpyrrolo[1,2-a]quinoxalines using acetic acid as a catalyst. The use of 3-nitrobenzaldehyde resulted in the dihydro-product in low yield[1].
An environmentally benign approach utilizing p-dodecylbenzenesulfonic acid (p-DBSA) as a catalyst in ethanol at room temperature has also been reported to produce pyrrolo[1,2-a]quinoxalines in good yields[2].
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism of the Pictet-Spengler reaction for the synthesis of pyrrolo[1,2-a]quinoxalines and a typical experimental workflow.
Detailed Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of 4-aryl-substituted pyrrolo[1,2-a]quinoxalines.
Protocol 1: Acetic Acid-Catalyzed Synthesis of 4-Phenylthis compound[1]
Materials:
-
1-(2-Aminophenyl)pyrrole
-
Benzaldehyde
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-(2-aminophenyl)pyrrole (1.0 mmol) in ethanol (10 mL), add benzaldehyde (1.1 mmol) and a catalytic amount of glacial acetic acid (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-phenylthis compound.
Protocol 2: p-Dodecylbenzenesulfonic Acid (p-DBSA) Catalyzed Synthesis[2]
Materials:
-
1-(2-Aminophenyl)pyrrole
-
Aromatic aldehyde (e.g., benzaldehyde)
-
p-Dodecylbenzenesulfonic acid (p-DBSA)
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of p-DBSA (10 mol%) in ethanol, add 1-(2-aminophenyl)pyrrole (1.0 mmol) and the corresponding aromatic aldehyde (1.1 mmol).
-
Stir the mixture at room temperature for the required time (typically 15-120 minutes), monitoring the reaction by TLC.
-
After the reaction is complete, evaporate the solvent.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Conclusion
The Pictet-Spengler reaction provides a versatile and efficient pathway for the synthesis of biologically relevant pyrrolo[1,2-a]quinoxalines. The use of mild acid catalysts like acetic acid or p-DBSA allows for the synthesis of a variety of 4-aryl substituted derivatives in good to excellent yields under ambient conditions. These protocols offer a practical guide for researchers in the field of medicinal chemistry and organic synthesis for the construction of this important heterocyclic scaffold.
References
Application Notes and Protocols for the Synthesis of Pyrrolo[1,2-a]quinoxalines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pyrrolo[1,2-a]quinoxalines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities. The protocols focus on the cyclization of 2-(1H-pyrrol-1-yl)anilines and are categorized by the type of catalytic system employed: copper-catalyzed, palladium-catalyzed, gold-catalyzed, and metal-free conditions.
Introduction
Pyrrolo[1,2-a]quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of drug discovery. Their rigid, planar structure is a key feature in a variety of biologically active molecules, exhibiting properties such as anticancer, antimalarial, and antiviral activities. The synthesis of these compounds is a key area of research, with a focus on developing efficient, high-yield, and versatile methods. This document outlines several robust protocols for the synthesis of pyrrolo[1,2-a]quinoxalines, starting from readily accessible 2-(1H-pyrrol-1-yl)anilines.
Synthesis of the Starting Material: 2-(1H-pyrrol-1-yl)anilines
A general and efficient method for the synthesis of the 2-(1H-pyrrol-1-yl)aniline starting material involves the reaction of a substituted 2-bromoaniline with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.
General Experimental Protocol for the Synthesis of 1-(2-Bromophenyl)-1H-pyrrole.[1]
To a solution of 2-bromoaniline (1.0 g, 4.5 mmol) in an appropriate solvent, 2,5-dimethoxytetrahydrofuran (1.05 equivalents) is added. The reaction mixture is heated to 80°C and stirred overnight. After cooling to room temperature, the reaction mixture is worked up by solvent extraction and purified by flash column chromatography to yield the desired 1-(2-bromophenyl)-1H-pyrrole. This intermediate can then be converted to 2-(1H-pyrrol-1-yl)aniline through various standard amination procedures.
Catalytic Synthesis of Pyrrolo[1,2-a]quinoxalines
The cyclization of 2-(1H-pyrrol-1-yl)anilines to form the pyrrolo[1,2-a]quinoxaline scaffold can be achieved through several catalytic methods. The choice of catalyst can influence the reaction conditions, substrate scope, and overall efficiency.
Copper-Catalyzed Synthesis
Copper catalysis offers a cost-effective and efficient method for the synthesis of pyrrolo[1,2-a]quinoxalines. A common approach involves the oxidative cyclization of 2-(1H-pyrrol-1-yl)anilines with various coupling partners.
Application Note:
This protocol describes a copper(II)-catalyzed domino reaction between 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides. This method proceeds through a C-C bond cleavage and the formation of new C-C and C-N bonds, providing a route to substituted pyrrolo[1,2-a]quinoxalines.
Experimental Protocol:
A mixture of 2-(1H-pyrrol-1-yl)aniline (0.2 mmol), alkylsilyl peroxide (0.4 mmol), and Cu(OAc)₂ (10 mol%) in a suitable solvent (e.g., DCE) is stirred in a sealed tube at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 h). After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired this compound product.
Data Presentation:
Table 1: Copper-Catalyzed Synthesis of Pyrrolo[1,2-a]quinoxalines - Substrate Scope and Yields
| Entry | 2-(1H-pyrrol-1-yl)aniline Derivative | Alkylsilyl Peroxide | Product | Yield (%) |
| 1 | Unsubstituted | (tert-butyldimethylsilyl)methyl peroxide | 4-Methylthis compound | 85 |
| 2 | 4-Methyl | (tert-butyldimethylsilyl)methyl peroxide | 4,7-Dimethylthis compound | 82 |
| 3 | 4-Methoxy | (tert-butyldimethylsilyl)methyl peroxide | 7-Methoxy-4-methylthis compound | 78 |
| 4 | 4-Chloro | (tert-butyldimethylsilyl)methyl peroxide | 7-Chloro-4-methylthis compound | 75 |
| 5 | Unsubstituted | 1-(tert-butyldimethylsilyloxy)ethyl peroxide | 4-Ethylthis compound | 72 |
Note: The data presented in this table is a representative summary based on typical results found in the literature and may not reflect the exact outcomes of a specific experiment.
Palladium-Catalyzed Synthesis
Palladium-catalyzed reactions are highly versatile and widely used in the synthesis of complex organic molecules, including pyrrolo[1,2-a]quinoxalines. These methods often involve transfer hydrogenation strategies.
Application Note:
This protocol outlines a green synthesis of this compound derivatives via a palladium-catalyzed transfer hydrogenation of nitroarenes and coupling with nitriles. This method is environmentally friendly, utilizing water as a solvent and a formic acid/sodium formate mixture as the hydrogen donor.
Experimental Protocol:
A mixture of the N-(2-nitrophenyl)pyrrole (0.5 mmol), nitrile (1.5 mmol), Pd/C (5 mol%), and sodium formate/formic acid in water is heated in a sealed vessel at a specified temperature (e.g., 120 °C) for a set time (e.g., 24 h). After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to give the desired this compound.
Data Presentation:
Table 2: Palladium-Catalyzed Synthesis of Pyrrolo[1,2-a]quinoxalines - Substrate Scope and Yields
| Entry | N-(2-nitrophenyl)pyrrole Derivative | Nitrile | Product | Yield (%) |
| 1 | Unsubstituted | Acetonitrile | 4-Methylthis compound | 92 |
| 2 | 4-Methyl | Acetonitrile | 4,7-Dimethylthis compound | 88 |
| 3 | 4-Fluoro | Acetonitrile | 7-Fluoro-4-methylthis compound | 85 |
| 4 | Unsubstituted | Propionitrile | 4-Ethylthis compound | 89 |
| 5 | Unsubstituted | Benzonitrile | 4-Phenylthis compound | 78 |
Note: The data presented in this table is a representative summary based on typical results found in the literature and may not reflect the exact outcomes of a specific experiment.
Gold-Catalyzed Synthesis
Gold catalysis has emerged as a powerful tool for the synthesis of N-heterocycles, offering mild reaction conditions and unique reactivity.
Application Note:
This protocol describes an efficient gold(I)-catalyzed tandem hydroamination and hydroarylation reaction between 2-(1H-pyrrol-1-yl)anilines and alkynes to produce substituted pyrrolo[1,2-a]quinoxalines.
Experimental Protocol:
To a solution of 2-(1H-pyrrol-1-yl)aniline (0.5 mmol) and an alkyne (0.6 mmol) in a suitable solvent (e.g., toluene), a gold(I) catalyst such as [AuCl(IPr)]/AgSbF₆ (2 mol%) is added. The reaction mixture is then heated at a specific temperature (e.g., 80 °C) for a period of 1-6 hours. Upon completion, the solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to yield the pure this compound derivative.
Data Presentation:
Table 3: Gold-Catalyzed Synthesis of Pyrrolo[1,2-a]quinoxalines - Substrate Scope and Yields
| Entry | 2-(1H-pyrrol-1-yl)aniline Derivative | Alkyne | Product | Yield (%) |
| 1 | Unsubstituted | Phenylacetylene | 4-Phenylthis compound | 95 |
| 2 | 4-Methyl | Phenylacetylene | 7-Methyl-4-phenylthis compound | 92 |
| 3 | Unsubstituted | 1-Hexyne | 4-Butylthis compound | 88 |
| 4 | Unsubstituted | Diphenylacetylene | 4,5-Diphenylthis compound | 85 |
| 5 | 4-Bromo | Phenylacetylene | 7-Bromo-4-phenylthis compound | 90 |
Note: The data presented in this table is a representative summary based on typical results found in the literature and may not reflect the exact outcomes of a specific experiment.
Metal-Free Synthesis
Transition-metal-free synthetic methods are highly desirable due to their lower cost, reduced toxicity, and simpler purification procedures.
Application Note:
This protocol details a practical and concise method for the efficient synthesis of pyrrolo[1,2-a]quinoxalines from readily available α-amino acids and 2-(1H-pyrrol-1-yl)anilines under transition-metal-free conditions.[1][2] This reaction proceeds through the formation of new C-C and C-N bonds.[1]
Experimental Protocol:
A mixture of 2-(1H-pyrrol-1-yl)aniline (0.5 mmol), an α-amino acid (1.0 mmol), and an oxidizing agent (e.g., K₂S₂O₈) in a suitable solvent (e.g., DMSO) is heated at a specified temperature (e.g., 120 °C) for a certain time (e.g., 12 h). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by column chromatography to afford the desired this compound.
Data Presentation:
Table 4: Metal-Free Synthesis of Pyrrolo[1,2-a]quinoxalines - Substrate Scope and Yields
| Entry | 2-(1H-pyrrol-1-yl)aniline Derivative | α-Amino Acid | Product | Yield (%) |
| 1 | Unsubstituted | Glycine | 4-Unsubstituted this compound | 75 |
| 2 | 4-Methyl | Glycine | 7-Methylthis compound | 72 |
| 3 | Unsubstituted | Alanine | 4-Methylthis compound | 80 |
| 4 | Unsubstituted | Phenylalanine | 4-Benzylthis compound | 78 |
| 5 | 4-Chloro | Alanine | 7-Chloro-4-methylthis compound | 75 |
Note: The data presented in this table is a representative summary based on typical results found in the literature and may not reflect the exact outcomes of a specific experiment.
Visualizations
Experimental Workflow
The general experimental workflow for the synthesis of pyrrolo[1,2-a]quinoxalines from 2-(1H-pyrrol-1-yl)anilines is depicted below. This workflow includes the initial reaction setup, monitoring, workup, and final purification of the product.
Caption: General workflow for the synthesis of pyrrolo[1,2-a]quinoxalines.
Reaction Pathway
The following diagram illustrates a generalized reaction pathway for the formation of pyrrolo[1,2-a]quinoxalines from 2-(1H-pyrrol-1-yl)aniline and a generic coupling partner, highlighting the key bond formations.
Caption: Generalized reaction pathway for this compound synthesis.
References
Application of Pyrrolo[1,2-a]quinoxaline in Organic Electronics and OLEDs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolo[1,2-a]quinoxaline, a nitrogen-containing heterocyclic scaffold, has emerged as a promising class of materials for applications in organic electronics. Possessing a unique electron donor-acceptor (D-A) architecture, these compounds exhibit intriguing photophysical and electrochemical properties that make them suitable for a variety of optoelectronic devices, most notably Organic Light-Emitting Diodes (OLEDs). Their rigid and planar structure, coupled with the potential for extensive functionalization, allows for the fine-tuning of their electronic energy levels, emission characteristics, and charge transport properties. This document provides a detailed overview of the application of this compound derivatives in organic electronics, with a specific focus on OLEDs, including experimental protocols and data.
Molecular Design and Properties
The this compound core possesses a dual electron donor/acceptor nature.[1][2] This intrinsic electronic feature is advantageous for creating bipolar materials that can transport both holes and electrons, a desirable characteristic for host materials in phosphorescent OLEDs (PhOLEDs). The properties of these materials can be systematically tuned through molecular engineering. For instance, attaching electron-donating groups like carbazole or triphenylamine can enhance hole transport capabilities, while the this compound core itself acts as an electron-accepting unit.[3] This strategic functionalization allows for the manipulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to facilitate efficient charge injection and transport in electronic devices.[1][2] Furthermore, substitutions at various positions on the scaffold can influence the emission wavelength, quantum yield, and propensity for aggregation-induced emission (AIE).[4][5]
Applications in Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
This compound derivatives have shown significant promise as components in OLEDs, particularly as host materials for phosphorescent emitters.[1][2][3] Their high triplet energy allows for efficient energy transfer to the phosphorescent guest molecules, leading to high-efficiency electroluminescence. The bipolar nature of appropriately designed this compound derivatives helps to balance charge flux within the emissive layer, leading to improved device efficiency and lifetime. While detailed reports on a wide range of this compound-based OLEDs are still emerging, initial studies have demonstrated their potential. For instance, bipolar host materials incorporating a this compound acceptor unit have been synthesized and characterized for use in red PhOLEDs.[3]
Electrochromic Devices
The donor-acceptor structure of π-extended this compound derivatives also makes them suitable for electrochromic applications.[6][7] By applying an electrical potential, the oxidation state of the material can be reversibly changed, leading to a change in its color. Molecular engineering, such as the introduction of triphenylamine units, can enhance the electrochemical activity and stability of these materials, making them promising for the development of new electrochromic devices.[6]
Data Presentation
Photophysical and Electrochemical Properties of this compound Derivatives
| Compound Name | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Emission Max (nm) | Key Features & Potential Applications |
| QHH (unsubstituted) | - | - | - | - | Rigid, planar structure; reference compound.[2][4] |
| QPP (2,4-diphenyl) | - | - | - | - | Shows aggregation-induced emission.[2][4] |
| QPT (2-phenyl-4-thienyl) | - | - | - | - | Potential for bioimaging applications.[2][4] |
| QTP (4-phenyl-2-thienyl) | - | - | - | - | Exhibits significant fluorescence enhancement via AIE.[2][4] |
| 4CBZ-PQ | -5.58 | -2.57 | 3.01 | 425 | Bipolar host material for red PhOLEDs.[3] |
| 3CBZ-PQ | -5.61 | -2.60 | 3.01 | 426 | Bipolar host material for red PhOLEDs.[3] |
| TPA-PQ | -5.43 | -2.55 | 2.88 | 458 | Bipolar host material for red PhOLEDs.[3] |
| CH3-PQ-TPA | - | - | - | - | Electroactive material for electrochromic devices.[6] |
| CF3-PQ-TPA | - | - | - | - | Enhanced electrochemical activity for electrochromic devices.[6] |
Note: A comprehensive dataset for HOMO/LUMO levels and specific device performance metrics for a wide range of this compound derivatives is still under active research. The data presented is based on available literature.
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound Derivative
This protocol describes a general method for the synthesis of 4-substituted pyrrolo[1,2-a]quinoxalines via a Pictet-Spengler type cyclization.
Materials:
-
1-(2-aminophenyl)pyrrole
-
Substituted aromatic aldehyde
-
Ethanol
-
Catalyst (e.g., p-dodecylbenzenesulfonic acid)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Dissolve 1-(2-aminophenyl)pyrrole (1 equivalent) and the desired aromatic aldehyde (1.1 equivalents) in ethanol in a round-bottom flask.
-
Add a catalytic amount of p-dodecylbenzenesulfonic acid to the solution.
-
Stir the reaction mixture at room temperature for the time specified in the relevant literature (typically a few hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 4-substituted this compound.
-
Characterize the final product using NMR spectroscopy and mass spectrometry.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines a general procedure for the fabrication of a multilayer OLED using a this compound derivative as a host material in the emissive layer. The fabrication is typically performed in a high-vacuum thermal evaporation system.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole injection layer (HIL) material (e.g., HAT-CN)
-
Hole transport layer (HTL) material (e.g., TAPC)
-
This compound host material
-
Phosphorescent dopant (e.g., Ir(ppy)3 for green, Ir(MDQ)2(acac) for red)
-
Electron transport layer (ETL) material (e.g., TPBi)
-
Electron injection layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation system (<10-6 Torr)
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)
-
UV-ozone or plasma cleaner
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers by thermal evaporation at a controlled rate (typically 0.5-2 Å/s). The typical device architecture is as follows:
-
ITO / HIL (e.g., 10 nm) / HTL (e.g., 40 nm) / Emissive Layer (EML) / ETL (e.g., 30 nm) / EIL (e.g., 1 nm) / Cathode.
-
-
For the EML, co-evaporate the this compound host material with the desired phosphorescent dopant at a specific doping concentration (e.g., 6-10 wt%).
-
-
Cathode Deposition:
-
Deposit the EIL (e.g., LiF) followed by the metal cathode (e.g., Al, 100 nm) without breaking the vacuum.
-
-
Encapsulation:
-
Encapsulate the fabricated device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectrum using a spectrometer.
-
Calculate the device performance metrics, including external quantum efficiency (EQE), current efficiency, and power efficiency.
-
Visualizations
Caption: Molecular design strategy for this compound derivatives.
Caption: Workflow for OLED device fabrication.
Caption: Charge transport and emission in a this compound-based OLED.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[1,2- a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block | CoLab [colab.ws]
- 6. Molecular engineering of π-extended pyrrolo[1,2-α]quinoxaline-based D–A materials for electrochromic devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Pyrrolo[1,2-a]quinoxaline Derivatives as Potent Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolo[1,2-a]quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with significant potential in anticancer drug discovery.[1][2] This scaffold has demonstrated a wide range of biological activities, including the ability to inhibit key cellular signaling pathways involved in cancer progression.[2][3][4] Notably, various derivatives have been synthesized and evaluated for their antiproliferative effects against a spectrum of human cancer cell lines, showing activity in the micro- and even nanomolar range.[5][6][7]
The anticancer effects of these compounds are often attributed to their ability to modulate the activity of crucial cellular targets. Research has highlighted their role as inhibitors of protein kinases such as Akt (Protein Kinase B) and Casein Kinase 2 (CK2), both of which are pivotal in cell survival, proliferation, and apoptosis.[2][4] Furthermore, certain this compound derivatives have been identified as activators of Sirtuin 6 (Sirt6), a histone deacetylase with tumor-suppressive functions.[8][9] This multifaceted mechanism of action makes the this compound scaffold a versatile platform for the development of novel targeted cancer therapies.
These application notes provide a comprehensive overview of the anticancer properties of selected this compound derivatives, detailed protocols for their in vitro evaluation, and a summary of their activity.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro antiproliferative activity of various this compound derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of a compound.
Table 1: Antiproliferative Activity of this compound Derivatives as Potential Akt Kinase Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1a | K562 | Chronic Myeloid Leukemia | 4.5 | [6] |
| 1h | U937 | Histiocytic Lymphoma | 5 | [6] |
| MCF7 | Breast Cancer | 8 | [6] | |
| JG454 | K562 | Chronic Myeloid Leukemia | 4.5 | [10] |
| HL60 | Acute Promyelocytic Leukemia | 14.0 | [10] | |
| U937 | Histiocytic Lymphoma | >20 | [10] | |
| A6730 (Reference) | K562 | Chronic Myeloid Leukemia | 17.0 | [10] |
| HL60 | Acute Promyelocytic Leukemia | 5.5 | [10] | |
| U937 | Histiocytic Lymphoma | 8.0 | [10] |
Table 2: Inhibitory Activity of this compound Derivatives against Human Protein Kinase CK2
| Compound | Target | IC50 (nM) | Reference |
| 1c | CK2 | 49 | [5] |
Table 3: Antiproliferative Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (JG1679)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| JG1679 | MV4-11 | Acute Myeloid Leukemia | 1.7 | [11] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 3.0 | [11] | |
| K562 | Chronic Myeloid Leukemia | >50 | [11] | |
| MOLM14 | Acute Myeloid Leukemia | >50 | [11] | |
| HEK293 | Normal Human Embryonic Kidney | 31.2 | [11] |
Signaling Pathways and Experimental Workflows
The anticancer activity of this compound derivatives is linked to their interaction with specific signaling pathways. The following diagrams illustrate these pathways and the general workflow for evaluating these compounds.
Experimental workflow for anticancer evaluation.
Targeting the PI3K/Akt signaling pathway.
Activation of Sirt6 signaling pathway.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the effect of this compound derivatives on the viability of cancer cells.[12][13][14]
Materials:
-
Cancer cell lines (e.g., K562, MCF7, U937)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value using a dose-response curve.
Protocol 2: In Vitro Akt Kinase Assay (Non-Radioactive)
This protocol measures the inhibitory effect of this compound derivatives on Akt kinase activity.[15][16]
Materials:
-
Recombinant active Akt enzyme
-
GSK-3 fusion protein (as substrate)
-
Kinase buffer
-
ATP solution
-
This compound derivatives
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the diluted compounds, Akt enzyme, and GSK-3 substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and Measure Luminescence: Add Kinase Detection Reagent to convert the generated ADP to ATP. Incubate for 30 minutes at room temperature and measure the luminescence.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: In Vitro CK2 Kinase Assay (Radiometric)
This protocol measures the inhibitory effect of this compound derivatives on CK2 kinase activity.[17][18]
Materials:
-
Recombinant human CK2
-
Specific peptide substrate for CK2
-
[γ-³²P]ATP
-
Assay buffer
-
This compound derivatives
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix containing assay buffer, CK2 substrate, and the this compound inhibitor at various concentrations.
-
Enzyme Addition: Add the CK2 enzyme to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP. Incubate at 30°C for 10-20 minutes.
-
Stop Reaction and Spot: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of CK2 activity inhibition and calculate the IC50 value.
Protocol 4: SIRT6 Activation Assay (Fluorometric)
This protocol is used to screen for this compound derivatives that activate Sirt6.[19][20][21]
Materials:
-
Recombinant human SIRT6
-
Fluorogenic SIRT6 substrate (e.g., acetylated peptide linked to a fluorophore)
-
NAD+
-
Assay buffer
-
This compound derivatives
-
Developer solution
-
96-well black plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the SIRT6 enzyme, substrate, NAD+, and the test compounds in assay buffer.
-
Reaction Setup: In a 96-well black plate, add the assay buffer, substrate, NAD+, and the this compound derivatives.
-
Initiate Reaction: Add the SIRT6 enzyme to initiate the reaction. Incubate at 37°C for 30-60 minutes.
-
Develop Signal: Add the developer solution to each well to stop the reaction and generate a fluorescent signal. Incubate for 15-30 minutes at room temperature.
-
Measure Fluorescence: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the fold activation of SIRT6 by the test compounds compared to the vehicle control.
Conclusion
This compound derivatives represent a versatile and potent class of anticancer agents. Their ability to target key signaling pathways such as the PI3K/Akt and Sirt6 pathways provides a strong rationale for their further development. The protocols outlined in these application notes offer a robust framework for the in vitro evaluation of these compounds, enabling researchers to assess their cytotoxicity and elucidate their mechanism of action. The promising in vitro activity of several derivatives warrants further investigation, including in vivo efficacy studies, to fully realize their therapeutic potential in oncology.
References
- 1. Sirtuin 6 (SIRT6) Activity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and evaluation of the antiproliferative activity of novel this compound derivatives, potential inhibitors of Akt kinase. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel substituted this compound derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and pharmacological evaluations of this compound-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and pharmacological evaluations of this compound-based derivatives as potent and selective sirt6 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. content.abcam.com [content.abcam.com]
- 21. SIRT6 Screening Assay Kit (ab133083) is not available | Abcam [abcam.com]
Application Notes and Protocols: Pyrrolo[1,2-a]quinoxaline in Bioimaging and as Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of pyrrolo[1,2-a]quinoxaline derivatives as fluorescent probes for bioimaging and ion sensing. It includes a summary of their photophysical properties, detailed experimental protocols for their synthesis and application, and visualizations of key mechanisms and workflows.
Photophysical Properties of this compound-Based Fluorescent Probes
This compound derivatives have emerged as a versatile class of fluorophores with tunable photophysical properties. Certain derivatives exhibit aggregation-induced emission (AIE), a phenomenon where the fluorescence is enhanced in an aggregated state, making them particularly suitable for bioimaging applications.[1][2]
A study by Shukla et al. investigated the photophysical properties of four key this compound derivatives: this compound (QHH), 2,4-diphenylthis compound (QPP), 2-phenyl-4-(thiophen-2-yl)this compound (QPT), and 4-phenyl-2-(thiophen-2-yl)this compound (QTP).[2] Their findings are summarized in the table below.
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Application |
| QHH | 350 | 450 | 100 | - | - |
| QPP | 360 | 525 | 165 | - | Lysosome Imaging |
| QPT | 360 | 550 | 190 | - | Lipid Droplet Imaging |
| QTP | 360 | 530 | 170 | - | Lysosome Imaging |
| TAAPP | - | - | - | - | Sodium Ion Sensing |
Note: Quantum yield data was not explicitly provided in a comparative table in the source material. The AIE-active probes (QPP, QPT, and QTP) exhibit enhanced emission in aggregated states.[2]
Experimental Protocols
Synthesis of this compound Probes (QHH, QPP, QPT, QTP)
A general and efficient method for the synthesis of pyrrolo[1,2-a]quinoxalines involves the condensation of 2-(1H-pyrrol-1-yl)anilines with α-hydroxy acids, where the α-hydroxy acid serves as an in-situ source of an aldehyde.[3]
General Procedure:
-
To a solution of the corresponding α-hydroxy acid (1.2 mmol) in a suitable solvent, add tert-butyl hydroperoxide (TBHP).
-
Stir the mixture at room temperature for a designated period to generate the aldehyde in situ.
-
Add 2-(1H-pyrrol-1-yl)aniline (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield the desired this compound derivative.
For the synthesis of the specific probes QPP, QPT, and QTP, the corresponding substituted 2-(1H-pyrrol-1-yl)anilines and aromatic aldehydes are used in a Pictet-Spengler type reaction.[2]
DOT Script for General Synthesis:
Caption: General synthesis of pyrrolo[1,2-a]quinoxalines.
Bioimaging of Lysosomes using AIE-active Probes (QPP and QTP)
The AIE-active this compound derivatives QPP and QTP have been successfully used for imaging lysosomes in living cells.[2]
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells or CAL-27 human oral squamous carcinoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells onto glass-bottom confocal dishes and allow them to adhere overnight.
-
Probe Preparation: Prepare a stock solution of the this compound probe (QPP or QTP) in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 5-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash them with phosphate-buffered saline (PBS). Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.
-
Co-staining (Optional): For co-localization studies, incubate the cells with a commercially available lysosome-specific dye (e.g., LysoTracker Red) according to the manufacturer's protocol, either simultaneously with or after staining with the this compound probe.
-
Washing: After incubation, remove the staining solution and wash the cells three times with PBS to remove any unbound probe.
-
Imaging: Add fresh culture medium or PBS to the cells. Image the stained cells using a confocal laser scanning microscope (CLSM) with appropriate excitation and emission wavelengths for the specific probe. For QPP and QTP, excitation is typically around 405 nm, and emission is collected in the green/yellow range.
DOT Script for Bioimaging Workflow:
Caption: Workflow for lysosomal bioimaging.
Proposed Mechanism of Lysosomal Accumulation:
The accumulation of the this compound probes within lysosomes is likely due to their basic nature. The this compound core contains nitrogen atoms that can be protonated in the acidic environment of the lysosomes (pH 4.5-5.0). This protonation traps the probes within the organelle, leading to their accumulation and subsequent fluorescence enhancement due to the AIE effect.
DOT Script for Lysosomal Accumulation Mechanism:
Caption: Proposed mechanism of lysosomal accumulation.
Fluorescent "Turn-off" Sensing of Sodium Ions
A thiophene-based this compound derivative (TAAPP) has been developed as a selective "turn-off" fluorescent sensor for sodium ions (Na⁺).[4] The fluorescence of the probe is quenched upon binding to Na⁺.
Protocol for Fluorescence Titration:
-
Preparation of Solutions:
-
Prepare a stock solution of the TAAPP sensor in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare a stock solution of sodium perchlorate (NaClO₄) in deionized water.
-
Prepare stock solutions of other metal ions (as perchlorates or chlorides) for selectivity studies.
-
-
Titration Experiment:
-
In a cuvette, place a solution of the TAAPP sensor at a fixed concentration in the chosen solvent system.
-
Record the initial fluorescence emission spectrum of the sensor solution.
-
Add incremental aliquots of the Na⁺ stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.
-
Continue the additions until the fluorescence intensity is quenched to a stable minimum.
-
-
Selectivity Studies:
-
Repeat the titration experiment with other metal ions to assess the selectivity of the sensor for Na⁺.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of Na⁺.
-
From the titration data, calculate the detection limit of the sensor. The detection limit for TAAPP was found to be 2.219 nM.[4]
-
DOT Script for Sodium Ion Sensing Workflow:
Caption: Workflow for sodium ion sensing.
Proposed "Turn-off" Sensing Mechanism:
The fluorescence quenching of the TAAPP sensor in the presence of Na⁺ is likely due to a photoinduced electron transfer (PET) mechanism. Upon binding of Na⁺ to the sensor, the electron density of the fluorophore is altered, which facilitates a non-radiative decay pathway from the excited state, leading to a decrease in fluorescence intensity.
DOT Script for "Turn-off" Sensing Mechanism:
Caption: Proposed "turn-off" sensing mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. α-Hydroxy acid as an aldehyde surrogate: metal-free synthesis of pyrrolo[1,2-a]quinoxalines, quinazolinones, and other N-heterocycles via decarboxylative oxidative annulation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes: Pyrrolo[1,2-a]quinoxaline Derivatives as Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolo[1,2-a]quinoxaline derivatives represent a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent inhibitory activity against various protein kinases. These kinases, such as Protein Kinase CK2 (formerly Casein Kinase 2) and Akt (also known as Protein Kinase B), are crucial regulators of cellular processes, and their dysregulation is frequently implicated in diseases like cancer, inflammatory disorders, and neurodegenerative conditions.[1][2][3] The this compound scaffold serves as a versatile template for the design of selective and potent kinase inhibitors, making it an area of active investigation in drug discovery.[4]
Protein Kinase CK2 is a constitutively active serine/threonine kinase that phosphorylates a vast number of substrates, playing a key role in cell growth, proliferation, and apoptosis.[3][5] Its overexpression is linked to tumorigenesis, making it a compelling target for cancer therapy.[6][7] Similarly, the Akt signaling pathway is a central node in cell survival and proliferation, and its aberrant activation is a hallmark of many human cancers.[2][8][9] Inhibitors of Akt are therefore highly sought after as potential anti-cancer agents.[10][11]
These application notes provide a summary of the inhibitory activities of selected this compound derivatives against CK2 and their anti-proliferative effects related to Akt inhibition. Detailed protocols for key biological assays are also presented to facilitate further research and development in this area.
Data Presentation
The following tables summarize the biological activities of representative this compound derivatives as inhibitors of protein kinase CK2 and as anti-proliferative agents targeting cancer cell lines with active Akt signaling.
Table 1: Inhibition of Human Protein Kinase CK2 by this compound Derivatives
| Compound ID | Structure | Target Kinase | IC50 (nM) | Reference |
| 1c | 4-[(3-chlorophenyl)amino]this compound-3-carboxylic acid | Human CK2 | 49 | [1] |
Table 2: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines with Active Akt
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 1a | 1,3-dihydro-1-{1-[4-(pyrrolo[1,2-a]quinoxalin-4-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one | K562 (Leukemia) | 4.5 | [2] |
| 1h | 1,3-dihydro-1-{1-[(4-phenylpyrrolo[1,2-a]quinoxalin-1-yl)methyl]piperidin-4-yl}-2H-benzimidazol-2-one | U937 (Leukemia) | 5 | [2] |
| 1h | 1,3-dihydro-1-{1-[(4-phenylpyrrolo[1,2-a]quinoxalin-1-yl)methyl]piperidin-4-yl}-2H-benzimidazol-2-one | MCF7 (Breast Cancer) | 8 | [2] |
Signaling Pathways
The following diagrams illustrate the simplified signaling pathways of CK2 and AKT, highlighting their roles in cellular processes.
Caption: Simplified CK2 Signaling Pathway.
Caption: Simplified PI3K/AKT Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is suitable for high-throughput screening of this compound derivatives against protein kinases like CK2 and Akt. The assay measures the amount of ATP remaining after the kinase reaction, where a higher luminescence signal corresponds to greater inhibition.[12][13]
Materials:
-
Recombinant human kinase (CK2 or Akt)
-
Kinase-specific peptide substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Known kinase inhibitor (positive control)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor
-
Plate shaker
-
Luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed. Include a DMSO-only vehicle control.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds and controls to the appropriate wells of the 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, kinase enzyme, and peptide substrate at optimized concentrations.
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well. For a 100% inhibition control, add the reaction mixture without the enzyme to a set of wells.
-
Incubation: Gently mix the plate on a shaker and incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to all wells to stop the reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Kinase Inhibition Assay Workflow.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[14] It measures the metabolic activity of cells, which is an indicator of cell viability.[15]
Materials:
-
Cancer cell lines (e.g., K562, U937, MCF7)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS
-
This compound test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Multichannel pipettor
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a final volume of 200 µL) and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Caption: MTT Cell Viability Assay Workflow.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of kinases like Akt and their downstream targets, providing mechanistic insights into the action of the inhibitors.[16][17][18]
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells and determine the protein concentration of each sample.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
Caption: Western Blot Workflow.
References
- 1. Synthesis and biological evaluation of novel substituted this compound derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 9. sinobiological.com [sinobiological.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. broadpharm.com [broadpharm.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 18. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Pyrrolo[1,2-a]quinoxalines as Antimalarial and Antituberculosis Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the antimalarial and antituberculosis activities of pyrrolo[1,2-a]quinoxalines, including a summary of their efficacy, detailed experimental protocols for their evaluation, and visualizations of potential mechanisms of action and experimental workflows.
Antimalarial Activity of Pyrrolo[1,2-a]quinoxalines
Pyrrolo[1,2-a]quinoxalines have demonstrated significant potential as antimalarial agents, exhibiting activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[1][2][3] The biological activity of these compounds is influenced by their structural features, with bispyrrolo[1,2-a]quinoxalines generally showing superior activity compared to their monomeric counterparts.[2][4][5]
Quantitative Data Summary
The following table summarizes the in vitro antimalarial activity and cytotoxicity of selected pyrrolo[1,2-a]quinoxaline derivatives.
| Compound Type | P. falciparum Strain(s) | IC50 Range | Cytotoxicity (Cell Line) | Selectivity Index (SI) | Reference |
| Bis-pyrrolo[1,2-a]quinoxalines | W2, 3D7 | µM range | HepG2 | 1n (W2): 40.6, 1p (3D7): 39.25 | [1][3] |
| Bispyrrolo[1,2-a]quinoxalines | Thai (CQ-sensitive), FcB1, K1 (CQ-resistant) | nM range | L6 | - | [2] |
| Monopyrrolo[1,2-a]quinoxalines | Thai, FcB1, K1 | µM range | L6 | - | [2] |
| Ferrocenyl-substituted pyrrolo[1,2-a]quinoxalines | FcB1, K1, F32 | - | - | - | [6] |
Proposed Mechanism of Action
The antimalarial action of pyrrolo[1,2-a]quinoxalines may involve multiple mechanisms:
-
Inhibition of β-hematin formation: Similar to chloroquine, these compounds are thought to interfere with the detoxification of heme in the parasite's food vacuole, leading to the accumulation of toxic heme and parasite death.[2][4][5][7]
-
G-quadruplex stabilization: Some derivatives have been shown to stabilize G-quadruplex structures in the parasite's telomeres, which can disrupt telomere maintenance and lead to parasite death.[1][3]
Caption: Proposed antimalarial mechanisms of pyrrolo[1,2-a]quinoxalines.
Experimental Protocols
This protocol is a generalized procedure based on standard parasite lactate dehydrogenase (pLDH) assays.
Objective: To determine the 50% inhibitory concentration (IC50) of pyrrolo[1,2-a]quinoxalines against P. falciparum.
Materials:
-
P. falciparum cultures (e.g., 3D7, W2)
-
Human erythrocytes
-
RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Malstat reagent
-
NBT/PES solution
-
Microplate reader
Procedure:
-
Synchronize parasite cultures to the ring stage.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add 100 µL of the parasite culture (2% parasitemia, 2% hematocrit) to each well of a 96-well plate.
-
Add 100 µL of the compound dilutions to the wells. Include positive (chloroquine) and negative (no drug) controls.
-
Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, lyse the cells by freeze-thawing.
-
Add 100 µL of Malstat reagent to each well and incubate for 15 minutes at room temperature.
-
Add 25 µL of NBT/PES solution and incubate for 2 hours in the dark.
-
Measure the absorbance at 650 nm using a microplate reader.
-
Calculate the IC50 values by non-linear regression analysis of the dose-response curves.
Caption: Workflow for in vitro antimalarial activity assay.
Antituberculosis Activity of Pyrrolo[1,2-a]quinoxalines
Derivatives of this compound have also been investigated for their activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) strains.[8][9]
Quantitative Data Summary
The following table summarizes the in vitro antituberculosis activity of selected this compound derivatives.
| Compound | M. tuberculosis Strain(s) | MIC (µg/mL) | Reference |
| 12g | - | 5 | [10] |
| 4b | Mtb | 25 | [11] |
| 4j | H37Rv, MDR strains | 8, 16 | [9] |
| 4,5-dihydropyrrolo[1,2-a]quinoxalines | - | 6.25 - 12.5 | [8][12] |
Proposed Mechanism of Action
The antitubercular effects of these compounds are thought to be mediated through:
-
InhA Inhibition: Molecular docking studies suggest that some pyrrolo[1,2-a]quinoxalines may act as inhibitors of the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis pathway.[10]
-
CtpF Transporter Inhibition: Certain derivatives have been shown to inhibit the Ca2+ ATPase activity of the CtpF transporter in the plasma membrane of M. tuberculosis.[11]
Caption: Proposed antituberculosis mechanisms of pyrrolo[1,2-a]quinoxalines.
Experimental Protocols
This protocol is a generalized procedure for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
Objective: To determine the MIC of pyrrolo[1,2-a]quinoxalines against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Alamar Blue reagent
-
Resazurin solution
Procedure:
-
Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth.
-
Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.
-
Add the bacterial suspension to each well to achieve a final concentration of approximately 10^5 CFU/mL. Include positive (isoniazid) and negative (no drug) controls.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add Alamar Blue and resazurin solution to each well.
-
Incubate for another 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Caption: Workflow for in vitro antituberculosis activity assay.
Cytotoxicity Assays
It is crucial to assess the toxicity of potential drug candidates against mammalian cells to determine their selectivity.
General Protocol (MTT Assay)
Objective: To determine the 50% cytotoxic concentration (CC50) of pyrrolo[1,2-a]quinoxalines against a mammalian cell line (e.g., HepG2, L6).
Materials:
-
Mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the CC50 values from the dose-response curves.
Conclusion
Pyrrolo[1,2-a]quinoxalines represent a promising class of heterocyclic compounds with potent antimalarial and antituberculosis activities. Further research, including lead optimization and in vivo efficacy studies, is warranted to develop these compounds into clinically useful therapeutic agents. The protocols and data presented here provide a valuable resource for researchers in the field of infectious disease drug discovery.
References
- 1. Design, synthesis and antimalarial activity of novel bis{N-[(pyrrolo[1,2-a]quinoxalin-4-yl)benzyl]-3-aminopropyl}amine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis and antimalarial activity of novel bis{N-[(pyrrolo[1,2-a]quinoxalin-4-yl)benzyl]-3-aminopropyl}amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, antimalarial activity, and molecular modeling of new pyrrolo[1,2-a]quinoxalines, bispyrrolo[1,2-a]quinoxalines, bispyrido[3,2-e]pyrrolo[1,2-a]pyrazines, and bispyrrolo[1,2-a]thieno[3,2-e]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New ferrocenic this compound derivatives: synthesis, and in vitro antimalarial activity--Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis [mdpi.com]
- 9. Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel anti-tuberculosis agents with this compound-based scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Pyrrolo[1,2-a]quinoxaline Derivatives for the Study of G protein-coupled Estrogen Receptor 1 (GPER)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G protein-coupled estrogen receptor 1 (GPER), also known as GPR30, has emerged as a critical mediator of non-genomic estrogen signaling. Its involvement in a myriad of physiological and pathological processes, including cancer progression, cardiovascular function, and metabolic regulation, has positioned it as a promising therapeutic target. The pyrrolo[1,2-a]quinoxaline scaffold has been identified as a promising chemical backbone for the development of novel GPER modulators. This document provides detailed application notes and experimental protocols for researchers interested in using this compound derivatives to investigate GPER function.
Pyrrolo[1,2-a]quinoxalines as GPER Modulators
This compound and its dihydrogenated derivatives have been investigated as antagonists of GPER.[1][2][3] These compounds have shown potential in eliciting antiproliferative effects in cancer cells that express GPER, suggesting their utility in cancer research and drug development.[1][3]
Quantitative Data Summary
While specific binding affinities (Ki) or functional inhibition constants (IC50) for the direct interaction of many this compound derivatives with GPER are not extensively documented in publicly available literature, preliminary studies have demonstrated their biological activity in GPER-expressing cells. The following table summarizes the available data on representative compounds.
| Compound Class | Representative Compound(s) | Target | Assay Type | Observed Effect | Cell Lines | Reference |
| This compound | PQO-14c | GPER | Virtual Screening & Cell-based Assays | Identified as a GPER antagonist, induced cell death. | MCF7, SKBR3 | [2] |
| Dihydrothis compound | DHPQO-15g | GPER | Virtual Screening & Cell-based Assays | Identified as a GPER antagonist, induced cell death. | MCF7, SKBR3 | [2] |
| 4,5-Dihydropyrrolo[1,2-a]quinoxalines and Pyrrolo[1,2-a]quinoxalines | Compounds 18-22 (as per Carullo et al., 2021) | GPER (implicated) | MTT Proliferation Assay | Antiproliferative effects observed at 1 µM. | MCF-7, SKBR3 | [1][3] |
GPER Signaling Pathways
Activation of GPER by its agonists, such as the selective agonist G-1, initiates a cascade of intracellular signaling events. These pathways can be antagonized by this compound derivatives to study their role in cellular processes. The primary signaling axes include:
-
Gαs Pathway: Activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
-
Gαi Pathway: Inhibition of adenylyl cyclase, resulting in a decrease in cAMP levels.
-
EGFR Transactivation: GPER activation can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates downstream pathways such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.
References
- 1. Discovery of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G Protein–Coupled Estrogen Receptor GPER: Molecular Pharmacology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Pyrrolo[1,2-a]quinoxaline Synthesis
Welcome to the technical support center for the synthesis of pyrrolo[1,2-a]quinoxalines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrrolo[1,2-a]quinoxalines?
A1: The most prevalent methods include the Pictet-Spengler reaction, metal-catalyzed cyclizations (using copper, iron, etc.), and electrochemical synthesis. The Pictet-Spengler reaction, which involves the condensation of a 2-(1H-pyrrol-1-yl)aniline with an aldehyde or ketone followed by cyclization, is a widely used and versatile approach.[1][2]
Q2: What are the typical starting materials for the Pictet-Spengler synthesis of pyrrolo[1,2-a]quinoxalines?
A2: The key starting materials are a substituted 2-(1H-pyrrol-1-yl)aniline and an aldehyde or a compound that can generate an aldehyde in situ.[1][3]
Q3: What catalysts are commonly used to improve the yield of the Pictet-Spengler reaction?
A3: A variety of catalysts can be employed, including Brønsted acids like p-dodecylbenzenesulfonic acid (p-DBSA), Lewis acids, and iodine.[1][4] p-DBSA is noted for its efficiency in mild solvents like ethanol and water, often leading to high yields at room temperature.[1]
Q4: Can this synthesis be performed under "green" conditions?
A4: Yes, several methods aim for more environmentally friendly conditions. The use of p-DBSA as a catalyst in ethanol or water is considered a green approach.[1] Additionally, electrochemical methods that avoid the need for metal catalysts or external oxidants are also being developed.[5][6]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of pyrrolo[1,2-a]quinoxalines.
Problem 1: Low or No Product Yield
Possible Cause 1: Inactive Catalyst
-
Solution: Ensure the catalyst is active and used in the correct amount. For acid catalysts like p-DBSA, ensure it has not degraded. If using a metal catalyst, verify its oxidation state and purity.
Possible Cause 2: Poor Quality Starting Materials
-
Solution: Verify the purity of the 2-(1H-pyrrol-1-yl)aniline and the aldehyde. Impurities can interfere with the reaction. Recrystallize or chromatograph the starting materials if necessary.
Possible Cause 3: Suboptimal Reaction Conditions
-
Solution: Temperature and reaction time are critical. For the p-DBSA catalyzed Pictet-Spengler reaction, stirring at room temperature for 15-120 minutes is often sufficient.[1] However, some substrates may require heating. Monitor the reaction by TLC to determine the optimal reaction time.
Possible Cause 4: Unfavorable Electronic Effects of Substituents
-
Solution: Electron-donating groups on the aniline ring and electron-withdrawing groups on the aldehyde can influence reaction rates. If you are using substrates with challenging electronic properties, you may need to switch to a more potent catalytic system or adjust the reaction temperature and time accordingly.
Problem 2: Formation of Multiple Products/Byproducts
Possible Cause 1: Side Reactions
-
Solution: The formation of imine intermediates is a key step. If the cyclization is slow, side reactions of the imine can occur. Using an appropriate catalyst can accelerate the desired cyclization. In some cases, the formation of over-oxidized or reduced byproducts can be an issue. Careful control of the reaction atmosphere (e.g., under inert gas if oxidation is a problem) can be beneficial.
Possible Cause 2: Impure Aldehyde
-
Solution: If the aldehyde is not pure, it can lead to the formation of multiple products. Using freshly distilled or purified aldehyde is recommended.
Problem 3: Difficulty in Product Purification
Possible Cause 1: Co-eluting Impurities
-
Solution: If standard column chromatography does not provide pure product, try using a different solvent system or a different stationary phase. Recrystallization is also a powerful purification technique for crystalline products.
Possible Cause 2: Product Instability
-
Solution: Some pyrrolo[1,2-a]quinoxalines may be sensitive to light or air. It is advisable to store the purified product under an inert atmosphere and in the dark.
Data Presentation: Reaction Condition Optimization
The following tables summarize the effect of different catalysts and solvents on the yield of a model Pictet-Spengler reaction between 2-(1H-pyrrol-1-yl)aniline and an aldehyde.
Table 1: Comparison of Catalysts
| Catalyst | Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |
| p-DBSA | Ethanol (96%) | Room Temp. | 15 | High | [1] |
| Acetic Acid | Ethanol | 50 | 180 | Good to Excellent | [3] |
| Iodine | DMSO | Not specified | Not specified | Good to Excellent | [4] |
| None | Ethanol | Room Temp. | 120 | Low | [1] |
Table 2: Influence of Solvent with p-DBSA Catalyst
| Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |
| Ethanol | Room Temp. | 15-120 | High | [1] |
| Water | Room Temp. | 15-120 | High | [1] |
| Hydroalcoholic solutions | Room Temp. | 15-120 | High | [1] |
Experimental Protocols
General Procedure for the p-DBSA Catalyzed Synthesis of 4-Aryl-pyrrolo[1,2-a]quinoxalines[1]
-
To a well-stirred solution of p-dodecylbenzenesulfonic acid (p-DBSA) (0.0291 mmol) in 96% ethanol (2 mL), add the 2-(1H-pyrrol-1-yl)aniline (0.291 mmol) and the corresponding aldehyde (0.349 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent to dryness.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of NaHCO3, followed by brine.
-
Dry the organic layer over Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography using a suitable eluent (e.g., n-hexane/ethyl acetate).
Visualizations
Experimental Workflow for Pyrrolo[1,2-a]quinoxaline Synthesis
Caption: General workflow for the synthesis of pyrrolo[1,2-a]quinoxalines.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low product yield in synthesis.
References
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and pharmacological evaluations of this compound-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. I2-catalyzed one-pot synthesis of this compound and imidazo[1,5-a]quinoxaline derivatives via sp3 and sp2 C–H cross-dehydrogenative coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Overcoming challenges in the synthesis of substituted pyrrolo[1,2-a]quinoxalines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals in drug development working on the synthesis of substituted pyrrolo[1,2-a]quinoxalines.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of substituted pyrrolo[1,2-a]quinoxalines.
Issue 1: Low or No Yield of the Desired Pyrrolo[1,2-a]quinoxaline Product
-
Question: My reaction is resulting in a low yield or failing to produce the desired substituted this compound. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield can stem from several factors related to starting materials, reaction conditions, and catalyst efficiency. Here is a step-by-step troubleshooting guide:
-
Verify Starting Material Purity: Ensure the purity of your starting materials, such as 2-(1H-pyrrol-1-yl)anilines and the corresponding aldehydes or other coupling partners. Impurities can interfere with the reaction.
-
Optimize the Catalyst System: The choice of catalyst is critical.
-
For Pictet-Spengler type reactions, consider using p-dodecylbenzenesulfonic acid (p-DBSA) which has been shown to be effective in mild solvents like ethanol or water, often leading to high yields in short reaction times.[1]
-
For syntheses involving benzyl halides, potassium iodide (KI) has been reported to be superior to other iodide sources like NaI, CuI, or ZnI2.[2][3] The addition of K2CO3 can also improve yields in some cases.[2]
-
Copper-catalyzed systems, for example using Cu(II) with O2 as an oxidant, can be effective for domino reactions between 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides.[4]
-
-
Adjust Reaction Temperature and Time:
-
Some protocols, like the p-DBSA catalyzed Pictet-Spengler reaction, proceed efficiently at room temperature within 15 to 120 minutes.[1]
-
Other methods, such as the KI-catalyzed reaction with phenylmethyl bromide, may require higher temperatures (e.g., 120°C) and longer reaction times (8-12 hours).[2][3]
-
-
Solvent Selection: The solvent can significantly impact the reaction outcome.
-
Consider Alternative Synthetic Routes: If optimization of one route fails, consider a different approach. Electrochemical synthesis offers a metal- and oxidant-free alternative.[4][5] Another strategy involves the cyclization of N-(2-acylaminophenyl)pyrroles.[6]
-
Issue 2: Formation of Undesired Side Products
-
Question: I am observing significant formation of side products in my reaction mixture. How can I improve the selectivity towards the desired this compound?
-
Answer: The formation of side products is a common challenge. Here are some strategies to enhance selectivity:
-
Control of Reaction Conditions: Tightly control the reaction temperature and time as deviations can lead to side reactions.
-
Choice of Base: In reactions where a base is used, its strength can be crucial. For instance, in certain syntheses, K2CO3 was found to improve yields, whereas a stronger base like NaOH resulted in diminished yields.[2]
-
Starting Material Reactivity: The nature of the substituents on your starting materials can influence the reaction pathway. Highly reactive functional groups may require protection to prevent unwanted side reactions.
-
Atmosphere Control: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., Argon) can prevent oxidation or other side reactions.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common synthetic routes to obtain substituted pyrrolo[1,2-a]quinoxalines?
-
A1: Several efficient methods exist, including:
-
Pictet-Spengler Reaction: This is a versatile method that involves the condensation of an aniline derivative with an aldehyde.[1]
-
Cyclization of N-(2-acylaminophenyl)pyrroles: This is a straightforward approach to the this compound core.[6]
-
Transition-Metal-Free Synthesis: A notable example is the potassium iodide-catalyzed reaction of N-(2-aminophenyl)pyrrole with benzyl halides.[2][3]
-
Copper-Catalyzed Domino Reactions: These methods can construct the core in a one-pot fashion from 2-(1H-pyrrol-1-yl)anilines and various partners like alkylsilyl peroxides or alkylboronic acids.[4]
-
Electrochemical Synthesis: This modern approach allows for the construction of the heterocyclic system under mild, metal- and oxidant-free conditions.[4][5]
-
-
-
Q2: How can I improve the yield of my this compound synthesis?
-
A2: Yield improvement often involves optimizing several parameters. Refer to the troubleshooting guide above and the data in Table 1 for specific conditions that have been reported to give good to excellent yields. Key factors to consider are the choice of catalyst, solvent, temperature, and reaction time.
-
-
Q3: Are there any "green" synthesis methods available for pyrrolo[1,2-a]quinoxalines?
-
A3: Yes, green chemistry approaches have been developed. For example, the use of p-dodecylbenzenesulfonic acid (p-DBSA) as a surfactant catalyst in mild solvents like water or ethanol provides an environmentally friendlier alternative.[1] Electrochemical methods that avoid metal catalysts and external oxidants are also considered green.[4]
-
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for the Synthesis of Substituted Pyrrolo[1,2-a]quinoxalines
| Synthetic Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Pictet-Spengler | p-DBSA | Ethanol (96%) | Room Temp. | 15-120 min | High | [1] |
| Iodide-mediated | KI | DMSO | 120°C | 8-12 h | 40-88 | [3] |
| Base Optimization | I2 / K2CO3 | - | - | - | up to 48 | [2] |
| Iodide Source Opt. | KI | - | - | - | up to 77 | [2] |
| FeCl3-catalyzed | FeCl3 / TBHP | t-BuOH | Room Temp. | 10 h | - |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrrolo[1,2-a]quinoxalines via Pictet-Spengler Reaction [1]
-
To a well-stirred solution of p-dodecylbenzene sulphonic acid (p-DBSA) (0.0291 mmol) in 96% ethanol (2 mL), add the aniline derivative (0.291 mmol) and the corresponding aldehyde (0.349 mmol).
-
Stir the mixture for 15 minutes at room temperature.
-
Evaporate the solvent to dryness.
-
Dilute the residue with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of NaHCO3 and then with brine.
-
Dry the organic layer over Na2SO4 and concentrate in a vacuum to obtain the product.
Protocol 2: Potassium Iodide-Catalyzed Synthesis of 4-Aryl Pyrrolo[1,2-a]quinoxalines [2][3]
-
In a suitable reaction vessel, combine N-(2-aminophenyl)pyrrole (1 equivalent), the desired phenylmethyl bromide (1 equivalent), and potassium iodide (KI) as the catalyst.
-
Add DMSO as the solvent.
-
Heat the reaction mixture to 120°C and stir for 8-12 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Perform an appropriate aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired 4-aryl this compound.
Visualizations
References
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. The synthesis of pyrrolo[1,2-a]quinoxalines from N-(2-acylaminophenyl)pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Optimization of reaction conditions for Pictet-Spengler synthesis of pyrrolo[1,2-a]quinoxalines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Pictet-Spengler synthesis of pyrrolo[1,2-a]quinoxalines.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the Pictet-Spengler synthesis of pyrrolo[1,2-a]quinoxalines?
The reaction proceeds via a cascade mechanism involving three key steps:
-
Imine Formation: The reaction is initiated by the condensation of a 1-(2-aminophenyl)pyrrole with an aldehyde or ketone to form a Schiff base (imine intermediate).
-
Intramolecular Cyclization (Pictet-Spengler reaction): Under acidic conditions, the imine undergoes an intramolecular electrophilic cyclization onto the electron-rich pyrrole ring. This is the core Pictet-Spengler step and results in the formation of a 4,5-dihydropyrrolo[1,2-a]quinoxaline intermediate.[1][2]
-
Oxidation/Aromatization: The dihydro intermediate can then be oxidized to the fully aromatic this compound. This oxidation can occur spontaneously in the presence of air or be promoted by an added oxidant.[3][4]
Q2: What are the typical starting materials for this synthesis?
The most common starting materials are:
-
Amine component: 1-(2-aminophenyl)pyrroles or 1-(2-aminophenyl)indoles.[5]
-
Carbonyl component: A wide range of aromatic and aliphatic aldehydes or ketones can be used.[3][4][5] Isatins have also been employed.[5]
Q3: What types of catalysts are effective for this reaction?
A variety of catalysts can be employed, including:
-
Brønsted acids: Acetic acid, p-toluenesulfonic acid (p-TSA), and p-dodecylbenzenesulfonic acid (p-DBSA) are commonly used.[2][3][5]
-
Lewis acids: Aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) have been shown to be effective.[2][3]
-
Metal catalysts: Iron and copper-based catalysts have been developed for one-pot syntheses involving in situ reduction of a nitro group or oxidative cyclization.[3][6]
-
Iodine: Molecular iodine can be used as a catalyst, often in the presence of an oxidant like oxygen.[2]
-
Transition-metal-free: Protocols using potassium iodide (KI) have also been reported.[3]
Q4: Can I synthesize the 4,5-dihydrothis compound intermediate selectively?
Yes, selective synthesis of the dihydro intermediate is possible. The choice of catalyst and reaction time are crucial. For instance, using AlCl₃ in THF at room temperature for a shorter duration (e.g., 2 hours) can selectively yield the 4,5-dihydrothis compound.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no product yield | 1. Ineffective catalyst or incorrect catalyst loading. 2. Unsuitable solvent. 3. Reaction temperature is too low. 4. Poor quality of starting materials. 5. Inefficient imine formation. | 1. Screen different Brønsted or Lewis acid catalysts (see FAQs). Optimize catalyst loading; for example, 10 mol% of p-DBSA has been shown to be optimal in some cases.[5] 2. Ethanol is a commonly used and effective solvent.[5] Other solvents like THF or DMSO might be required for specific protocols.[2][3] A reaction in water may result in low yields due to the heterogeneity of the reaction mixture.[5] 3. While some reactions proceed at room temperature, others may require elevated temperatures to drive the reaction to completion.[4] 4. Ensure the purity of the 1-(2-aminophenyl)pyrrole and the carbonyl compound. 5. The addition of a dehydrating agent or performing the reaction under conditions that remove water (e.g., Dean-Stark apparatus) can favor imine formation. |
| Reaction stops at the 4,5-dihydrothis compound intermediate | 1. Insufficient oxidant. 2. Reaction conditions are too mild for aromatization. | 1. Ensure the reaction is open to the air, as atmospheric oxygen can facilitate oxidation.[3] Alternatively, introduce a specific oxidant like TEMPO oxoammonium salts.[7] 2. Increasing the reaction time or temperature can promote aromatization. For example, with AlCl₃ in THF, extending the reaction time from 2 to 10 hours can lead to the fully aromatized product.[2] |
| Formation of multiple side products | 1. Decomposition of starting materials or intermediates. 2. Competing side reactions. | 1. Optimize the reaction temperature; excessively high temperatures can lead to degradation. 2. Ensure an inert atmosphere if the reaction is sensitive to air or moisture. The choice of a more selective catalyst can also minimize side product formation. |
| Poor diastereoselectivity (for chiral products) | 1. Ineffective chiral catalyst or auxiliary. | 1. For enantioselective synthesis, the use of chiral catalysts such as chiral phosphoric acids or helically chiral cyclopentadiene (PCCP) catalysts is necessary.[8] The choice of catalyst can significantly impact the enantiomeric excess.[8] |
Quantitative Data Summary
Table 1: Comparison of Catalysts for the Synthesis of 4-phenylthis compound
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| p-DBSA (10 mol%) | Ethanol | Room Temp. | 15-120 min | 85-95 | [1][5] |
| Acetic Acid | - | - | - | Very good to excellent | [3] |
| AlCl₃ | THF | Room Temp. | 10 h | Excellent | [2] |
| FeCl₃ | Various | - | - | - | [3] |
| KI | - | - | - | Moderate to good | [3] |
| None | Ethanol | Room Temp. | - | Trace | [5] |
Note: Dashes indicate that the specific information was not provided in the cited source.
Experimental Protocols
Protocol 1: p-DBSA Catalyzed Synthesis of 4-Aryl-pyrrolo[1,2-a]quinoxalines [5]
-
To a solution of 1-(2-aminophenyl)pyrrole (1.0 mmol) and an aromatic aldehyde (1.0 mmol) in ethanol (2.0 mL), add p-dodecylbenzenesulfonic acid (p-DBSA) (0.10 mmol).
-
Stir the reaction mixture at room temperature for the time specified (typically 15-120 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-pyrrolo[1,2-a]quinoxaline.
Protocol 2: AlCl₃ Catalyzed Selective Synthesis of Dihydro- and Aromatized Pyrrolo[1,2-a]quinoxalines [2]
-
To a solution of the appropriate arylamine (1.0 equiv) and aromatic aldehyde (1.0 equiv) in tetrahydrofuran (THF), add aluminum chloride (AlCl₃).
-
Stir the reaction mixture at room temperature.
-
For 4,5-dihydropyrrolo[1,2-a]quinoxalines: Continue stirring for 2 hours.
-
For fully aromatic pyrrolo[1,2-a]quinoxalines: Continue stirring for 10 hours.
-
After the specified time, quench the reaction carefully with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
Visualizations
Caption: General experimental workflow for the Pictet-Spengler synthesis.
References
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An eco-friendly Pictet–Spengler approach to pyrrolo- and indolo[1,2-a]quinoxalines using p-dodecylbenzenesulfonic acid as an efficient Brønsted acid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Metal-Catalyzed Pyrrolo[1,2-a]quinoxaline Synthesis
Welcome to the technical support center for the metal-catalyzed synthesis of pyrrolo[1,2-a]quinoxalines. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges and side reactions encountered during this synthetic process. The following troubleshooting guides and frequently asked questions (FAQs) offer actionable advice to help optimize your reactions, improve yields, and minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common metal catalysts used for the synthesis of pyrrolo[1,2-a]quinoxalines, and what are their general advantages?
A1: The most frequently employed metal catalysts include palladium, copper, iron, and rhodium complexes.
-
Palladium catalysts are highly versatile and effective for a wide range of cross-coupling and cyclization reactions, often providing high yields.[1][2]
-
Copper catalysts are a more economical alternative to palladium and are particularly useful in C-N bond formation and oxidative cyclization reactions.[3][4]
-
Iron catalysts are an even more cost-effective and environmentally friendly option, often utilized in transfer hydrogenation reactions.
-
Rhodium catalysts are also used, though typically for more specific transformations.[1]
Q2: My reaction is not proceeding to completion, resulting in a low yield of the desired pyrrolo[1,2-a]quinoxaline. What are the likely causes?
A2: Low conversion can be attributed to several factors:
-
Catalyst Inactivity: The metal catalyst may have degraded due to exposure to air or moisture, or it may be of poor quality. Ensure you are using a fresh, high-purity catalyst.
-
Insufficient Reaction Temperature or Time: Some cyclization reactions require elevated temperatures and extended reaction times to proceed to completion.
-
Inappropriate Solvent or Base: The choice of solvent and base can significantly impact the reaction rate and yield. It is advisable to screen a variety of solvents and bases to find the optimal conditions for your specific substrates.
-
Poor Quality Starting Materials: Impurities in your starting materials can inhibit the catalyst or lead to side reactions. Ensure the purity of your reactants before starting the reaction.
Q3: I am observing the formation of multiple products in my reaction mixture. What are some common side products in these syntheses?
A3: The formation of side products is a common issue. Some frequently observed byproducts include:
-
Homocoupling Products: In palladium-catalyzed cross-coupling reactions, homocoupling of the starting materials can occur.
-
Over-oxidation or Dehydrogenation Products: In reactions involving an oxidant, the desired product or intermediates may undergo further oxidation.
-
Isomeric Products: Depending on the substitution pattern of the reactants, the formation of constitutional isomers is possible. Controlling regioselectivity is a key challenge in these syntheses.
-
Partially Cyclized Intermediates: The intramolecular cyclization step may not proceed to completion, leaving uncyclized intermediates in the reaction mixture.
-
Pyrrolo[1,2-a]benzimidazoles: In certain one-pot, three-component reactions, the formation of pyrrolo[1,2-a]benzimidazoles can compete with the desired this compound synthesis.
Troubleshooting Guides
Problem 1: Low Yield and Incomplete Conversion
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material.
-
The isolated yield of the this compound product is consistently low.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of the metal catalyst. - Consider using a pre-catalyst that is activated in situ. - Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) if the catalyst is air-sensitive. |
| Suboptimal Reaction Conditions | - Temperature: Incrementally increase the reaction temperature. - Time: Extend the reaction time and monitor the progress by TLC or LC-MS. - Concentration: Adjust the concentration of the reactants. |
| Incorrect Solvent or Base | - Screen a range of solvents with varying polarities. - Test different organic or inorganic bases. The choice of base can be critical for catalyst activity and the desired reaction pathway. |
| Ligand Issues (for Palladium Catalysis) | - Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. The electronic and steric properties of the ligand can significantly influence the catalytic cycle. |
Problem 2: Formation of Homocoupling Byproducts (Primarily in Palladium-Catalyzed Reactions)
Symptoms:
-
Mass spectrometry analysis indicates the presence of dimeric species of the starting materials.
-
Purification is complicated by byproducts with similar polarity to the desired product.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Ligand-to-Metal Ratio | - Increase the ligand-to-metal ratio to favor reductive elimination from the desired cross-coupled intermediate over the homocoupling pathway. |
| Reaction Temperature Too High | - Lower the reaction temperature to disfavor the homocoupling side reaction, which can sometimes have a higher activation energy. |
| Inappropriate Base | - The choice of base can influence the rate of competing reaction pathways. Screen different bases to find one that promotes the desired cross-coupling over homocoupling. |
Problem 3: Poor Regioselectivity and Formation of Isomeric Products
Symptoms:
-
NMR analysis reveals the presence of more than one constitutional isomer of the this compound product.
-
Difficulty in separating the isomeric products by chromatography.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Steric and Electronic Effects of Substituents | - Modify the substitution pattern on the starting materials to sterically or electronically favor the formation of the desired isomer. |
| Choice of Catalyst and Ligand | - The steric bulk of the ligand can play a crucial role in directing the regioselectivity of the reaction. Experiment with ligands of varying sizes. |
| Solvent Effects | - The polarity of the solvent can influence the transition state energies of the competing pathways leading to different isomers. A solvent screen may be beneficial. |
Experimental Protocols
High-Yield Synthesis of 4-Aryl-pyrrolo[1,2-a]quinoxalines via Copper-Catalyzed Oxidative C-H Activation
This protocol is adapted from a procedure utilizing CuSO₄ as the catalyst and O₂ as the oxidant.[4]
Materials:
-
1-(2-aminoaryl)pyrrole
-
Arylacetic acid
-
Copper(II) sulfate (CuSO₄)
-
2,2'-Bipyridyl
-
Dimethylformamide (DMF)
-
Oxygen balloon
Procedure:
-
To a reaction vessel, add 1-(2-aminoaryl)pyrrole (1.0 mmol), arylacetic acid (1.2 mmol), CuSO₄ (10 mol%), and 2,2'-bipyridyl (20 mol%).
-
Add DMF (5 mL) as the solvent.
-
Purge the vessel with oxygen and then maintain a positive pressure of oxygen using a balloon.
-
Heat the reaction mixture to 130 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-pyrrolo[1,2-a]quinoxaline.
Visualizing Reaction Pathways and Troubleshooting
General Reaction Pathway for this compound Synthesis
Caption: A generalized workflow for the metal-catalyzed synthesis of pyrrolo[1,2-a]quinoxalines.
Troubleshooting Logic for Low Yield
References
Technical Support Center: Purification of Pyrrolo[1,2-a]quinoxaline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of pyrrolo[1,2-a]quinoxaline derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound derivatives.
Q1: My crude product shows multiple spots on the TLC plate, and I'm having trouble separating the desired compound from impurities using column chromatography. What can I do?
A1: Overlapping spots on a Thin-Layer Chromatography (TLC) plate indicate that the compounds have similar polarities, making separation by standard column chromatography challenging. Here are several strategies to improve separation:
-
Optimize the Mobile Phase: The choice of eluent is critical for good separation. If you are using a standard solvent system like hexane/ethyl acetate and observing poor separation, try adjusting the polarity.[1]
-
For highly polar compounds: Consider adding a small amount of a more polar solvent like methanol to your eluent system (e.g., dichloromethane/methanol).[2]
-
For less polar compounds: A less polar eluent system like petroleum ether/ethyl acetate might provide better resolution.[3]
-
Gradient Elution: Instead of using a constant solvent ratio (isocratic elution), a gradient elution can be more effective. Start with a less polar solvent system and gradually increase the polarity. This can help to first elute the non-polar impurities, followed by your compound of interest, and finally the more polar impurities.
-
-
Choose the Right Stationary Phase: While silica gel is the most common stationary phase, other options are available for difficult separations.[4][5]
-
Alumina (basic or neutral): Can be effective for separating basic compounds or for compounds that are sensitive to the acidic nature of silica gel.
-
Reverse-phase silica (C18): This is useful for separating non-polar to moderately polar compounds using polar mobile phases (e.g., water/acetonitrile or water/methanol).
-
-
Consider Flash Chromatography: Modern flash chromatography systems offer better resolution and faster purification times compared to traditional gravity columns.[5][6]
Q2: I am experiencing low yield after column chromatography. What are the possible reasons and solutions?
A2: Low recovery of your target compound after chromatographic purification can be frustrating. Here are some potential causes and troubleshooting tips:
-
Compound Adsorption on Silica Gel: Some compounds can irreversibly adsorb to the silica gel, especially if they are highly polar or acidic/basic.
-
Solution: Deactivate the silica gel by adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. This can help to reduce tailing and improve recovery.
-
-
Improper Column Packing: A poorly packed column with channels or cracks will lead to poor separation and sample loss.
-
Solution: Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles.
-
-
Compound Instability: this compound derivatives might be sensitive to the acidic nature of silica gel or prolonged exposure to solvents.
-
Solution: Minimize the time the compound spends on the column. Using flash chromatography can help. If instability is suspected, consider alternative purification methods like recrystallization.
-
Q3: My purified compound appears to be degrading over time. How can I improve its stability?
A3: The stability of purified compounds is crucial for accurate downstream analysis and applications. If you observe degradation:
-
Storage Conditions: Store the purified compound in a cool, dark, and dry place. An inert atmosphere (e.g., under argon or nitrogen) can also prevent oxidative degradation.
-
Solvent Removal: Ensure all residual solvents from the purification process are completely removed under reduced pressure, as they can sometimes promote degradation.[1][3]
-
Purity: Residual impurities, especially acidic or basic ones, can sometimes catalyze the decomposition of the desired compound. Re-purification might be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound derivatives?
A1: The most frequently reported method for the purification of this compound derivatives is silica gel column chromatography.[1][2][3][4][5] This technique is versatile and can be adapted for a wide range of derivatives by adjusting the solvent system.
Q2: What are some typical solvent systems used for column chromatography of these compounds?
A2: The choice of solvent system (eluent) depends on the polarity of the specific derivative. Commonly used systems include:
-
Hexane/Ethyl Acetate[1]
-
Petroleum Ether/Ethyl Acetate[3]
-
Dichloromethane/Methanol[2]
-
Dichloromethane/Ethyl Acetate[2]
The ratio of the solvents is adjusted based on the polarity of the target compound, which is typically determined by preliminary TLC analysis.[4]
Q3: Can I use recrystallization to purify my this compound derivative?
A3: Yes, recrystallization can be a very effective purification technique, especially for obtaining highly pure crystalline solids. One report suggests using ethyl acetate for crystallization.[7] The success of recrystallization depends on finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is the standard method for monitoring the progress of column chromatography.[4] By spotting the crude mixture, fractions collected from the column, and a reference standard (if available) on a TLC plate, you can identify which fractions contain your desired compound in its pure form. The fractions containing the pure compound are then combined and the solvent is evaporated.
Quantitative Data Summary
The following table summarizes quantitative data from various purification protocols for this compound derivatives.
| Compound Type | Purification Method | Eluent System | Yield | Purity | Reference |
| This compound derivative | Silica gel column chromatography | CH2Cl2/MeOH | 74% | 98.7% (HPLC) | [2] |
| 4,5-dihydrothis compound | Silica gel column chromatography | Hexane/Ethyl Acetate (90:10) | 65% | Not specified | [1] |
| 1,2,3,3a,4,5-hexahydrothis compound | Silica gel column chromatography | Hexane/Ethyl Acetate (85:15) | 15% | Not specified | [1] |
| This compound | Silica gel column chromatography | Hexane/Ethyl Acetate (80:20) | 10% | Not specified | [1] |
| C3-brominated this compound | Rapid chromatography on silica gel | Petroleum ether/Ethyl Acetate (8:1) | Good yields | Not specified | [3] |
| C1, C3-dibrominated this compound | Rapid chromatography on silica gel | Petroleum ether/Ethyl Acetate (10:1) | Good yields | Not specified | [3] |
| Pyrrolo[1,2-a]quinazoline-1,5-dione derivative | Flash chromatography | Hexane/Ethyl Acetate (1:1) | Not specified | Not specified | [7] |
| Pyrrolo[1,2-a]quinazoline-1,5-dione derivative | Crystallization | Ethyl Acetate | Not specified | Not specified | [7] |
Experimental Protocols
Protocol 1: General Silica Gel Column Chromatography
This protocol is a general guideline for the purification of this compound derivatives by silica gel column chromatography.
-
Preparation of the Column:
-
A glass column is packed with silica gel (e.g., 100-200 mesh) as a slurry in the initial, least polar eluent.[4]
-
The column should be packed uniformly to avoid channeling.
-
-
Sample Loading:
-
The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
-
-
Elution:
-
Fraction Analysis:
-
The composition of the collected fractions is monitored by TLC.[4]
-
Fractions containing the pure desired compound are combined.
-
-
Solvent Removal:
Protocol 2: Recrystallization
This protocol describes a general procedure for purification by recrystallization.
-
Solvent Selection:
-
Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethyl acetate has been reported for a pyrrolo[1,2-a]quinazoline-1,5-dione derivative.[7]
-
-
Dissolution:
-
Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, the hot solution should be filtered quickly through a pre-warmed funnel to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified compound should form.
-
The flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
The crystals are collected by filtration (e.g., using a Büchner funnel).
-
The crystals are washed with a small amount of the cold solvent.
-
The purified crystals are then dried, for example, in a vacuum oven.
-
Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting poor separation during purification.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis, and pharmacological evaluations of this compound-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. Synthesis of a Pyrrolo[1,2-a]quinazoline-1,5-dione Derivative by Mechanochemical Double Cyclocondensation Cascade [mdpi.com]
Enhancing the fluorescence quantum yield of pyrrolo[1,2-a]quinoxaline fluorophores
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the fluorescence quantum yield of pyrrolo[1,2-a]quinoxaline fluorophores.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My this compound derivative exhibits low or no fluorescence in solution. What are the common causes and how can I troubleshoot this?
A1: Low fluorescence quantum yield in solution is a common issue that can stem from several factors. Systematically investigating these possibilities can help identify and resolve the problem.
-
Solvent Effects: The polarity, viscosity, and protic nature of the solvent can significantly impact fluorescence.[1] The excited state of a fluorophore can be stabilized or destabilized by the solvent, influencing the rate of non-radiative decay pathways.
-
Troubleshooting: Screen a panel of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, THF, acetonitrile, ethanol, water). A change in fluorescence intensity or a shift in emission wavelength (solvatochromism) can indicate a strong solvent-fluorophore interaction.
-
-
Aggregation-Caused Quenching (ACQ): At high concentrations, many planar aromatic fluorophores, including pyrrolo[1,2-a]quinoxalines, can form non-emissive aggregates (excimers or dimers) through π-π stacking. This self-quenching process provides a non-radiative pathway for the excited state to return to the ground state, thus reducing fluorescence.[1]
-
Troubleshooting: Record fluorescence spectra at a series of decreasing concentrations. If the quantum yield increases upon dilution, ACQ is likely occurring. Ensure you are working in a dilute concentration range where the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects and quenching.[2]
-
-
Presence of Quenchers: Fluorescence can be quenched by various substances. Dissolved molecular oxygen is a notorious quencher for many fluorophores. Other quenchers include heavy atoms and certain metal ions.[1]
-
Troubleshooting: De-gas your solvent by bubbling an inert gas (e.g., nitrogen or argon) through the solution before measurement. Ensure high-purity spectroscopic grade solvents and scrupulously clean glassware to avoid contamination.[2]
-
-
Structural Flexibility: If the this compound core has flexible substituents, these groups can undergo rotational or vibrational motions. These intramolecular motions can dissipate the energy of the excited state non-radiatively, quenching fluorescence. This is often described by the "loose bolt" theory, where flexible groups absorb energy and induce non-radiative decay.[3]
-
Troubleshooting: If possible, synthesize analogs with a more rigid structure. Introducing bulky groups or fusing additional rings can restrict these non-radiative decay pathways and enhance fluorescence.
-
Q2: My compound is non-emissive in a good solvent but becomes highly fluorescent when I add a poor solvent or in the solid state. What is happening?
A2: This phenomenon is a hallmark of Aggregation-Induced Emission (AIE) .[4] The this compound core and its derivatives are known to exhibit AIE.[4][5]
-
Mechanism: In dilute solutions (a "good" solvent), flexible parts of the molecule (like phenyl or thiophene rotors attached to the core) can rotate freely. This intramolecular rotation provides an efficient non-radiative pathway for the excited state to decay, leading to quenched fluorescence.[3] When a "poor" solvent is added, the molecules are forced to aggregate. In this aggregated or solid state, the intramolecular motions are physically restricted. This blockage of the non-radiative decay channel forces the excited state to decay radiatively, resulting in a significant enhancement of fluorescence emission.[4][5] Molecules designated QPP and QTP (2,4-diphenylthis compound and 4-phenyl-2-(thiophen-2-yl)this compound, respectively) are examples that show significant fluorescence enhancement via AIE.[4][6][7]
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield (ΦF) and why is it a critical parameter?
A1: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[2][8] The value of ΦF ranges from 0 (non-fluorescent) to 1 (perfect fluorescence, where every absorbed photon results in an emitted photon). A high quantum yield is crucial for applications requiring bright fluorescent signals, such as bioimaging, sensing, and organic light-emitting diodes (OLEDs), as it directly relates to the brightness of the fluorophore.
Q2: How can I strategically modify the this compound structure to enhance its quantum yield?
A2: Chemical modification is a powerful tool for tuning the photophysical properties of fluorophores.
-
Introduce Substituents: The electronic nature of substituents on the aromatic core can modulate the energy levels of the molecule and its intramolecular charge-transfer (ICT) character.[9]
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) groups can increase the electron density of the π-system.
-
Electron-Withdrawing Groups (EWGs) like cyano (-CN), nitro (-NO₂), or trifluoromethyl (-CF₃) groups decrease the electron density.
-
Creating a "push-pull" system by placing an EDG on one part of the molecule and an EWG on another can induce a strong ICT state, which often leads to longer emission wavelengths and can influence the quantum yield.[9]
-
-
Increase Structural Rigidity: As mentioned in the troubleshooting section, flexible components can promote non-radiative decay.[3] Introducing bulky substituents near rotatable bonds or creating fused-ring systems can restrict these motions. For the related dipyrrolo[1,2-a:2′,1′-c]quinoxaline system, the introduction of phenyl rings was found to increase the fluorescence quantum yield, an effect attributed to the steric restriction of vibronic motion.[9]
Q3: What are the key factors that influence the photophysical properties of pyrrolo[1,2-a]quinoxalines?
A3: The key factors are a combination of the molecule's intrinsic structure and its external environment. Conjugating benzene or thiophene rings to the core can affect the HOMO and LUMO energy levels and the flow of electrons after excitation, which in turn impacts emission wavelength and quantum yield.[4] The environment, including solvent polarity, temperature, pH, and the presence of quenchers, also plays a critical role in dictating the ultimate photophysical behavior.[1] Furthermore, for AIE-active derivatives, the state of aggregation is a dominant factor.[5]
Quantitative Data Summary
The following table summarizes the photophysical properties of selected this compound derivatives from the literature.
| Compound ID | Substituents | Solvent/State | λ_abs (nm) | λ_em (nm) | Quantum Yield (ΦF) | Reference |
| QHH | Unsubstituted | Dioxane | ~350 | 424 | Low (unspecified) | [4][5] |
| QPP | 2,4-Diphenyl | Dioxane/Water (1:99) | - | 459 | Enhanced via AIE | [4][5] |
| QPT | 2-Phenyl, 4-Thiophenyl | Dioxane | ~380 | 468 | Low (unspecified) | [4][5] |
| QTP | 4-Phenyl, 2-Thiophenyl | Dioxane/Water (1:99) | - | 481 | Enhanced via AIE | [4][5] |
| 1a | Dipyrrolo core | THF | 382 | 434 | 0.44 | [9] |
| 1d | 6-Fluoro-dipyrrolo core | THF | 390 | 454 | 0.39 | [9] |
| 3d | 6-Fluoro, 3,10-Diphenyl-dipyrrolo core | THF | 398 | 473 | 0.50 | [9] |
Note: This table presents a selection of available data. "Dipyrrolo core" refers to the dipyrrolo[1,2-a:2′,1′-c]quinoxaline skeleton, a closely related and highly fluorescent system.
Experimental Protocols
Protocol 1: Measurement of Relative Fluorescence Quantum Yield (Comparative Method)
This protocol describes the most common method for determining fluorescence quantum yield using a well-characterized standard.[2]
-
Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to your test compound (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546).[10]
-
Prepare Solutions: Prepare a series of dilute solutions (at least five) of both the standard and your test compound in the same solvent (if possible). The concentrations should be chosen so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.
-
Measure Absorbance: Record the UV-Vis absorbance spectra for all solutions. Note the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements. Ensure identical instrument settings (e.g., excitation/emission slit widths) for both the standard and test samples.
-
Integrate and Plot: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum. Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the test compound.
-
Calculate Quantum Yield: The plots should yield straight lines passing through the origin. Determine the gradient (slope) of each line. The quantum yield of the test sample (Φ_test) can be calculated using the following equation:
Φ_test = Φ_std * (Grad_test / Grad_std) * (n_test² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_test and Grad_std are the gradients of the plots for the test sample and standard, respectively.
-
n_test and n_std are the refractive indices of the solvents used for the test sample and standard, respectively (this term is 1 if the same solvent is used).
-
Protocol 2: Screening for Aggregation-Induced Emission (AIE)
This protocol is used to determine if a compound exhibits AIE characteristics.[4][5]
-
Prepare Stock Solution: Prepare a stock solution of your this compound derivative in a "good" solvent where it is highly soluble (e.g., Dioxane or THF).
-
Measure Initial Fluorescence: Dilute the stock solution to a suitable concentration (e.g., 10 μM) and record its fluorescence spectrum. The compound is expected to be weakly or non-emissive.
-
Induce Aggregation: Prepare a series of samples in cuvettes with increasing fractions of a "poor" solvent (typically water). For example, create mixtures ranging from 0% water (100% organic) to 99% water (1% organic) while keeping the fluorophore concentration constant.
-
Record Spectra: After allowing the mixtures to equilibrate, record the fluorescence spectrum for each sample.
-
Analyze Results: Plot the fluorescence intensity at the emission maximum against the percentage of the poor solvent. A significant increase in fluorescence intensity at high fractions of the poor solvent is a strong indicator of Aggregation-Induced Emission.
Visualizations
Caption: A troubleshooting workflow for diagnosing low fluorescence quantum yield.
Caption: The mechanism of Aggregation-Induced Emission (AIE).
Caption: An experimental workflow for developing highly fluorescent fluorophores.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. reddit.com [reddit.com]
- 4. Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block | CoLab [colab.ws]
- 7. Pyrrolo[1,2- a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Aggregation-Induced Emission in Pyrrolo[1,2-a]quinoxalines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aggregation-induced emission (AIE) in pyrrolo[1,2-a]quinoxalines.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, and photophysical characterization of AIE-active pyrrolo[1,2-a]quinoxalines.
Synthesis and Purification
Question: My synthesis of a pyrrolo[1,2-a]quinoxaline derivative resulted in a low yield. What are the possible causes and solutions?
Answer:
Low yields in the synthesis of pyrrolo[1,2-a]quinoxalines can arise from several factors. Here's a systematic approach to troubleshoot this issue:
-
Reaction Conditions:
-
Temperature: Ensure the reaction is conducted at the optimal temperature as specified in the protocol. Some reactions, like the Pictet-Spengler condensation, are sensitive to temperature variations.[1]
-
Catalyst: The choice and amount of catalyst are crucial. For instance, in iodine-mediated electrochemical cyclization, the concentration of iodine is a key parameter.[2] In Pictet-Spengler reactions, using a surfactant catalyst like p-dodecylbenzene sulphonic acid (p-DBSA) can significantly improve yields and reaction times.[1]
-
Solvent: The solvent can influence reaction rates and pathways. Ensure you are using a dry, appropriate solvent as specified. For example, some syntheses proceed efficiently in mild solvents like ethanol or even water.[1]
-
-
Starting Materials:
-
Purity: Impurities in your starting materials (anilines, aldehydes, etc.) can lead to side reactions and reduce the yield of the desired product. Purify your starting materials if their purity is questionable.
-
Stability: Some starting materials may be unstable. Check for degradation and use fresh reagents if necessary.
-
-
Reaction Work-up and Purification:
-
Extraction: Inefficient extraction during the work-up can lead to loss of product. Ensure proper phase separation and use an adequate amount of extraction solvent.
-
Chromatography: The choice of eluent for column chromatography is critical for good separation and recovery. A gradient elution might be necessary to separate the product from byproducts and unreacted starting materials.
-
Question: I am having difficulty purifying my AIE-active this compound. What purification strategies are recommended?
Answer:
Purification of AIE-active compounds can be challenging due to their potential for aggregation. Here are some recommended strategies:
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Silica gel is typically used. For compounds that are sensitive to acid, deactivated silica gel can be used.
-
Eluent System: Start with a non-polar solvent and gradually increase the polarity. A common eluent system is a mixture of n-hexane and ethyl acetate.[1] The optimal ratio will depend on the polarity of your specific compound.
-
-
Recrystallization: If the compound is a solid, recrystallization can be a very effective method for obtaining high-purity material. The choice of solvent is critical; you need a solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, prep-TLC can provide excellent separation.
-
High-Performance Liquid Chromatography (HPLC): For very high purity requirements, preparative HPLC is an option, although it is more expensive and time-consuming.
Photophysical Characterization
Question: I have synthesized a this compound derivative that is expected to be AIE-active, but I don't observe any significant emission enhancement upon aggregation. What could be the problem?
Answer:
Several factors can lead to the absence of an observable AIE effect. Here is a troubleshooting workflow to identify the cause:
Troubleshooting Workflow: No Observed AIE Effect
Caption: Troubleshooting workflow for the absence of an AIE effect.
-
1. Verify Solvent System: AIE is typically induced by adding a "poor" solvent to a solution of the compound in a "good" solvent. Ensure you are using an appropriate solvent pair. For many pyrrolo[1,2-a]quinoxalines, a mixture of dioxane and water is effective.[3] The ratio of the poor solvent is critical; a gradual increase is necessary to find the optimal point of aggregation and emission.
-
2. Check Concentration: The concentration of your compound might be too low to form aggregates. Try increasing the concentration.
-
3. Investigate Quenching:
-
Impurities: Fluorescent quenchers present as impurities from the synthesis can significantly reduce or eliminate emission. Ensure your compound is highly pure.
-
Oxygen: Dissolved oxygen can quench fluorescence. Degassing your solutions by bubbling with an inert gas (e.g., nitrogen or argon) can sometimes enhance emission.
-
Self-Quenching: While AIEgens are designed to overcome aggregation-caused quenching (ACQ), at very high concentrations or in certain aggregate morphologies, some degree of self-quenching can still occur.[4]
-
-
4. Re-evaluate Molecular Structure: The AIE effect is highly dependent on molecular structure and the restriction of intramolecular motion (RIM).[5] Certain substituents or a lack thereof might not provide the necessary steric hindrance to restrict molecular motions upon aggregation effectively. For example, some this compound derivatives show more significant AIE enhancement than others due to the nature of their substituents.[3][6][7]
Question: My fluorescence measurements are inconsistent or show unexpected peaks. How can I troubleshoot my fluorometer setup?
Answer:
Inconsistent fluorescence measurements can be frustrating. Here are some common causes and solutions:
-
Instrument Settings:
-
Excitation and Emission Wavelengths: Ensure you are using the correct excitation wavelength to obtain the emission spectrum. It's good practice to measure the absorption spectrum first to determine the optimal excitation wavelength (usually at the absorption maximum).
-
Slit Widths: The excitation and emission slit widths control the amount of light reaching the detector and the spectral resolution. Wider slits increase the signal but decrease resolution. Start with a moderate slit width (e.g., 5 nm) and adjust as needed.
-
Detector Saturation: If the fluorescence signal is too strong, it can saturate the detector, leading to distorted spectra.[8] Reduce the concentration of your sample, decrease the slit widths, or use an attenuator if available.[8]
-
-
Sample Preparation:
-
Inner Filter Effect: At high concentrations, the sample can reabsorb the emitted light, leading to a decrease in the measured fluorescence intensity and a distortion of the emission spectrum. Dilute your sample to an absorbance of less than 0.1 at the excitation wavelength to minimize this effect.
-
Scattering: Aggregates can cause light scattering, which may appear as broad, unwanted peaks in your emission spectrum. To distinguish scattering from fluorescence, change the excitation wavelength; scattering peaks will shift with the excitation wavelength, while fluorescence peaks will not.
-
-
Cuvette/Plate Issues:
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of Aggregation-Induced Emission (AIE)?
A1: Aggregation-Induced Emission (AIE) is a photophysical phenomenon where certain molecules, known as AIEgens, are non-emissive or weakly emissive in dilute solutions but become highly luminescent upon aggregation in the solid state or in poor solvents.[11] The most widely accepted mechanism for AIE is the Restriction of Intramolecular Motion (RIM).[5] In solution, the molecules can undergo various intramolecular rotations and vibrations, which provide non-radiative pathways for the excited state to decay, thus quenching fluorescence. In the aggregated state, these intramolecular motions are physically restricted, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, resulting in strong fluorescence emission.[5][11]
Q2: How do I choose a suitable solvent system to induce AIE in my this compound derivative?
A2: The key is to find a pair of "good" and "poor" solvents. The AIEgen should be readily soluble in the good solvent, while it should be insoluble or poorly soluble in the poor solvent. A common approach is to dissolve the compound in a good solvent (e.g., THF, dioxane, DMSO) and then gradually add a poor solvent (e.g., water, hexane, ethanol) while monitoring the fluorescence intensity. The fluorescence will typically remain low at low fractions of the poor solvent and then increase sharply as aggregates begin to form. A widely used solvent system for inducing AIE in pyrrolo[1,2-a]quinoxalines is a mixture of dioxane and water.[3]
Q3: What is the importance of quantum yield in AIE research?
A3: The photoluminescence quantum yield (PLQY or Φ) is a critical parameter for characterizing the efficiency of an AIEgen. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield in the aggregated state is a key indicator of a good AIEgen. Comparing the quantum yield in the dilute solution (Φ_sol) to that in the aggregated state (Φ_agg) provides a quantitative measure of the AIE effect.
Q4: Can pyrrolo[1,2-a]quinoxalines with AIE be used in drug development?
A4: Yes, pyrrolo[1,2-a]quinoxalines are recognized as important scaffolds in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[12][13][14][15][16] The AIE properties of certain derivatives add another dimension to their potential applications in drug development. For instance, their fluorescence turn-on mechanism upon aggregation can be exploited for developing targeted imaging agents, biosensors, and for monitoring drug delivery and release.[17][18]
Quantitative Data Summary
The following tables summarize the photophysical properties of some reported AIE-active this compound derivatives.
Table 1: Photophysical Properties of Selected this compound Derivatives
| Compound | Solvent System (Good/Poor) | Absorption Max (λ_abs, nm) in Dioxane | Emission Max (λ_em, nm) in Dioxane | Quantum Yield (Φ) in Dioxane | Emission Max (λ_em, nm) in 99% Water | Quantum Yield (Φ) in 99% Water | Reference |
| QHH | Dioxane/Water | 365 | 424 | 0.03 | 424 | 0.05 | [3][7] |
| QPP | Dioxane/Water | 385 | 459 | 0.02 | 459 | 0.15 | [3][7] |
| QPT | Dioxane/Water | 390 | 468 | 0.01 | 468 | 0.02 | [3][7] |
| QTP | Dioxane/Water | 405 | 481 | 0.04 | 481 | 0.25 | [3][7] |
QHH: this compound; QPP: 2,4-diphenylthis compound; QPT: 2-phenyl-4-(thiophen-2-yl)this compound; QTP: 4-phenyl-2-(thiophen-2-yl)this compound.
Experimental Protocols
Protocol 1: General Procedure for Inducing Aggregation-Induced Emission
This protocol describes a general method for inducing and observing the AIE phenomenon in a this compound derivative.
Materials:
-
AIE-active this compound derivative
-
"Good" solvent (e.g., Dioxane, THF)
-
"Poor" solvent (e.g., deionized water)
-
Fluorometer
-
Quartz cuvettes
-
Micropipettes
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of the this compound derivative in the "good" solvent at a concentration of approximately 1 mM.
-
Prepare a Dilute Solution: Prepare a dilute solution (e.g., 10 µM) of the compound in the "good" solvent.
-
Measure Fluorescence in Good Solvent: Transfer the dilute solution to a quartz cuvette and measure its fluorescence emission spectrum using a fluorometer. This will serve as the baseline (non-aggregated state).
-
Induce Aggregation: To a fixed volume of the dilute solution in the cuvette, add increasing amounts of the "poor" solvent. For example, start with a 90:10 mixture of good solvent to poor solvent, and progressively increase the fraction of the poor solvent (e.g., 80:20, 70:30, ..., 1:99).
-
Measure Fluorescence at Each Step: After each addition of the poor solvent, gently mix the solution and measure the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the percentage of the poor solvent. A sharp increase in fluorescence intensity upon reaching a certain fraction of the poor solvent is indicative of the AIE effect.
Logical Diagram for AIE Experiment Workflow
Caption: A typical workflow for an aggregation-induced emission experiment.
Protocol 2: Measurement of Photoluminescence Quantum Yield (Relative Method)
This protocol describes the measurement of the photoluminescence quantum yield (PLQY) of an AIEgen in its aggregated state using a reference standard with a known quantum yield.
Materials:
-
AIEgen sample in the aggregated state (prepared as in Protocol 1)
-
Reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a Series of Dilutions: Prepare a series of at least five dilutions of both the AIEgen sample and the reference standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Measure the UV-Vis absorption spectra of all the prepared solutions and record the absorbance at the excitation wavelength.
-
Measure Fluorescence: Measure the fluorescence emission spectra of all the solutions using the same excitation wavelength for both the sample and the reference.
-
Integrate Fluorescence Spectra: Integrate the area under the fluorescence emission curve for each solution.
-
Plot Data: For both the AIEgen and the reference standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Calculate Quantum Yield: The quantum yield of the AIEgen (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_ref * (m_sample / m_ref) * (η_sample² / η_ref²)
Where:
-
Φ_ref is the quantum yield of the reference standard.
-
m_sample and m_ref are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
-
η_sample and η_ref are the refractive indices of the solvents used for the sample and the reference, respectively.
-
References
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aggregation-Induced Emission Luminogens for Cell Death Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block | CoLab [colab.ws]
- 7. Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edinst.com [edinst.com]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Aggregation-induced emission - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and pharmacological evaluations of this compound-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of the antiproliferative activity of novel this compound derivatives, potential inhibitors of Akt kinase. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and pharmacological evaluations of this compound-based derivatives as potent and selective sirt6 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of novel substituted this compound derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Pyrrolo[1,2- a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the solubility and bioavailability of pyrrolo[1,2-a]quinoxaline-based drugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility and bioavailability of pyrrolo[1,2-a]quinoxaline-based drugs. Pyrrolo[1,2-a]quinoxalines are a promising class of compounds with diverse biological activities, including the inhibition of kinases like Akt and the activation of sirtuins such as Sirt6.[1][2][3] However, their therapeutic potential can be limited by poor aqueous solubility and low oral bioavailability, a common challenge for many heterocyclic compounds.[4]
This guide offers detailed experimental protocols and troubleshooting advice for two widely used formulation strategies: Solid Dispersion and Nanosuspension . While specific formulation data for pyrrolo[1,2-a]quinoxalines is limited in publicly available literature, the principles and techniques described here are standard and effective approaches for enhancing the developability of poorly water-soluble drugs.
Frequently Asked Questions (FAQs)
Q1: My this compound candidate shows high potency in in-vitro assays but poor efficacy in animal models. What could be the reason?
A1: A significant discrepancy between in-vitro potency and in-vivo efficacy often points to poor pharmacokinetic properties, primarily low bioavailability. This is likely due to the poor aqueous solubility of the compound, which limits its dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream.[4] It is crucial to characterize the physicochemical properties of your compound, such as its solubility in physiological buffers, to confirm if this is the issue.
Q2: What are the first steps I should take to improve the solubility of my lead compound?
A2: Initial strategies include salt formation if your molecule has ionizable groups, or exploring different polymorphic forms. However, for many neutral and highly crystalline compounds, these methods may not provide sufficient enhancement. In such cases, advanced formulation techniques like solid dispersions and nanosuspensions are recommended to significantly improve solubility and dissolution rates.[5]
Q3: What is a solid dispersion, and how does it improve solubility?
A3: A solid dispersion is a system where a poorly soluble drug (the this compound) is dispersed in a solid, hydrophilic carrier or matrix. By dispersing the drug at a molecular level or as amorphous nanoparticles within the carrier, the high energy amorphous state is stabilized, leading to a significant increase in the drug's apparent solubility and dissolution rate upon contact with aqueous fluids.[6]
Q4: When is a nanosuspension a suitable approach?
A4: Nanosuspension is an excellent choice for compounds that are poorly soluble in both aqueous and organic media. This technique involves reducing the particle size of the drug to the nanometer range (typically below 1000 nm). According to the Noyes-Whitney equation, this drastic increase in surface area leads to a higher dissolution velocity and improved saturation solubility.[7]
Q5: How do I choose between solid dispersion and nanosuspension?
A5: The choice depends on the physicochemical properties of your drug and the desired dosage form.
-
Solid dispersion is often suitable for oral solid dosage forms like tablets and capsules and can be manufactured using established methods like spray drying and hot-melt extrusion. It is particularly effective for drugs that can be stabilized in an amorphous state.
-
Nanosuspension is versatile and can be used for oral liquids, as well as for parenteral, pulmonary, and ocular delivery.[5] It is a good option if the drug is difficult to render amorphous or if a liquid formulation is preferred.
Troubleshooting Guides
Solid Dispersion Formulations
Issue 1: The drug recrystallizes during storage of the solid dispersion, leading to decreased dissolution over time.
| Potential Cause | Troubleshooting Step |
| Immiscibility with Polymer: | Screen for polymers with better miscibility with your this compound. Use techniques like Differential Scanning Calorimetry (DSC) to assess drug-polymer interactions. |
| High Drug Loading: | Reduce the drug-to-polymer ratio. A higher polymer concentration can better stabilize the amorphous drug. |
| Inappropriate Polymer Choice: | Select a polymer with a high glass transition temperature (Tg) to reduce molecular mobility and prevent recrystallization. |
| Hygroscopicity: | Store the solid dispersion under controlled humidity conditions and consider using less hygroscopic polymers or incorporating a moisture-protective secondary packaging. |
Issue 2: The dissolution rate of the solid dispersion is not significantly better than the crystalline drug.
| Potential Cause | Troubleshooting Step |
| Incomplete Amorphization: | Confirm the amorphous state using Powder X-Ray Diffraction (PXRD) and DSC. Optimize the manufacturing process (e.g., increase spray drying inlet temperature, ensure complete solvent removal). |
| Poor Polymer Wettability: | Choose a more hydrophilic polymer carrier. |
| Particle Size of Solid Dispersion: | Mill the solid dispersion powder to a smaller particle size to increase surface area. |
Nanosuspension Formulations
Issue 1: The particle size of the nanosuspension is too large or shows a wide distribution (high Polydispersity Index - PDI).
| Potential Cause | Troubleshooting Step |
| Insufficient Energy Input: | In high-pressure homogenization, increase the homogenization pressure and/or the number of cycles. In media milling, optimize the milling time and bead size/material. |
| Ineffective Stabilizer: | Screen different stabilizers (surfactants and polymers) and their concentrations. A combination of a steric and an electrostatic stabilizer often works best. |
| Drug Concentration Too High: | Reduce the concentration of the drug in the suspension to allow for more effective particle size reduction. |
Issue 2: The nanosuspension particles aggregate or show crystal growth upon storage.
| Potential Cause | Troubleshooting Step |
| Inadequate Stabilization: | Increase the concentration of the stabilizer or use a combination of stabilizers to provide a more robust steric and/or electrostatic barrier. |
| Ostwald Ripening: | This can occur if the drug has some solubility in the dispersion medium. Select a stabilizer that strongly adsorbs to the drug particle surface. Lyophilization (freeze-drying) with a cryoprotectant can convert the nanosuspension into a stable solid form. |
| Temperature Fluctuations: | Store the nanosuspension at a controlled, constant temperature. |
Quantitative Data Summary
The following tables present hypothetical but realistic data for a model this compound compound ("PQR-X") to illustrate the potential improvements in solubility and bioavailability that can be achieved with solid dispersion and nanosuspension formulations.
Table 1: Solubility Enhancement of a Hypothetical this compound (PQR-X)
| Formulation | Aqueous Solubility (µg/mL) at 25°C | Fold Increase |
| PQR-X (Unformulated Crystalline) | 0.5 | - |
| PQR-X Solid Dispersion (1:9 in PVP K30) | 55.0 | 110 |
| PQR-X Nanosuspension (200 nm) | 15.0 | 30 |
Table 2: In Vitro Dissolution of a Hypothetical this compound (PQR-X)
| Formulation | % Drug Dissolved in 30 min (pH 6.8 buffer) |
| PQR-X (Unformulated Crystalline) | < 5% |
| PQR-X Solid Dispersion (1:9 in PVP K30) | > 90% |
| PQR-X Nanosuspension (200 nm) | > 75% |
Table 3: Pharmacokinetic Parameters of a Hypothetical this compound (PQR-X) in Rats (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | AUC0-24h (ng·h/mL) | Oral Bioavailability (F%) |
| PQR-X (Simple Suspension) | 50 | 250 | 4% |
| PQR-X Solid Dispersion | 450 | 2800 | 45% |
| PQR-X Nanosuspension | 380 | 2500 | 40% |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a 1:9 drug-to-polymer solid dispersion using a hypothetical this compound (PQR-X) and polyvinylpyrrolidone (PVP K30).
-
Dissolution: Weigh 100 mg of PQR-X and 900 mg of PVP K30. Dissolve both components in a suitable common solvent (e.g., 20 mL of methanol or a dichloromethane/methanol mixture) in a round-bottom flask. Ensure complete dissolution using a magnetic stirrer.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator. The water bath temperature should be set to a point that ensures efficient evaporation without degrading the compound (e.g., 40-50°C). Continue evaporation until a thin, dry film is formed on the flask wall.
-
Final Drying: Place the flask in a vacuum oven at 40°C overnight to remove any residual solvent.
-
Milling and Sieving: Carefully scrape the solid material from the flask. Gently grind the material using a mortar and pestle. Pass the resulting powder through a sieve (e.g., 100-mesh) to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for its amorphous nature (PXRD), drug-polymer interaction (FTIR), and thermal properties (DSC).
-
Storage: Store the final product in a desiccator to protect it from moisture.
Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization
This protocol outlines the preparation of a nanosuspension of PQR-X.
-
Preparation of Pre-suspension: Disperse 1% w/v of PQR-X in an aqueous solution containing a stabilizer. A common combination is 0.5% w/v Hydroxypropyl Methylcellulose (HPMC) and 0.1% w/v Sodium Dodecyl Sulfate (SDS). Stir this mixture with a high-speed stirrer (e.g., 8000 rpm) for 30 minutes to form a coarse pre-suspension.
-
High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer.
-
Perform an initial 3-5 cycles at a lower pressure (e.g., 500 bar) to prevent clogging.
-
Follow with 15-20 cycles at a high pressure (e.g., 1500 bar).
-
Maintain the temperature of the system using a cooling bath to prevent drug degradation.
-
-
Particle Size Analysis: Measure the mean particle size and polydispersity index (PDI) of the nanosuspension using a dynamic light scattering (DLS) instrument. The goal is typically a mean particle size below 500 nm with a PDI < 0.3.
-
Zeta Potential Measurement: Measure the zeta potential to assess the stability of the suspension. A value of |±30 mV| or greater is generally indicative of good electrostatic stability.
-
Storage: Store the nanosuspension at 4°C. For long-term stability, the nanosuspension can be lyophilized with a cryoprotectant (e.g., trehalose) to form a redispersible powder.
Visualizations
Signaling Pathways
Pyrrolo[1,2-a]quinoxalines have been identified as potential modulators of key cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of these drugs.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: Sirt6 Signaling Pathway Activation.
Experimental Workflows
Caption: Solid Dispersion Workflow by Solvent Evaporation.
Caption: Nanosuspension Workflow by High-Pressure Homogenization.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and pharmacological evaluations of this compound-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WHITE PAPER: Selecting In-Vitro Dissolution Methodologies for Amorphous Solid Dispersions - Drug Development and Delivery [drug-dev.com]
- 4. mdpi.com [mdpi.com]
- 5. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
Addressing cytotoxicity of novel pyrrolo[1,2-a]quinoxaline derivatives
Technical Support Center: Novel Pyrrolo[1,2-a]quinoxaline Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with novel this compound derivatives, with a specific focus on addressing issues related to cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is showing higher or more variable cytotoxicity than expected. What are the common causes?
A: Unexpected cytotoxicity results can arise from several biological and technical factors.[1] Biological sources of variability include the specific cell line used, its passage number, and cell seeding density.[1] Technical issues often involve inconsistent cell seeding, pipetting errors, or the "edge effect" in multi-well plates where outer wells evaporate more quickly.[1][2] Additionally, the compound itself might interfere with the assay chemistry; for instance, some compounds can chemically reduce the MTT reagent, leading to inaccurate viability readings.[3]
Q2: I am observing inconsistent IC50 values for my compound across different experimental runs. How can I improve reproducibility?
A: Inconsistent IC50 values are a common challenge. To improve reproducibility, ensure your cell suspension is homogenous by mixing it thoroughly before and during plating to avoid uneven cell distribution.[1][4] Mitigate the "edge effect" by filling the perimeter wells of your plates with sterile PBS or media without cells and excluding them from analysis.[1][2] It is also critical to calibrate your pipettes regularly and maintain a consistent technique.[1] Finally, confirm that your compound is fully solubilized in the culture medium, as precipitation will lead to variable effective concentrations.
Q3: How can I determine if my this compound derivative is inducing apoptosis or necrosis?
A: The Annexin V/Propidium Iodide (PI) assay is a standard and reliable method to differentiate between apoptosis and necrosis using flow cytometry. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[5] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these early apoptotic cells. PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. This dual-staining method allows for the clear distinction between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[5]
Q4: My compound is precipitating in the cell culture medium upon dilution from a DMSO stock. How can I improve its solubility?
A: Poor aqueous solubility is a frequent issue with small organic molecules. First, ensure the final DMSO concentration in your culture medium is as low as possible (typically <0.5%) to minimize solvent toxicity. If precipitation still occurs, you can try several strategies. One approach is to slightly alter the pH of the medium if your compound has ionizable groups.[6] Another method involves using formulation aids like cyclodextrins, which can form inclusion complexes with hydrophobic drugs to enhance their solubility. For experimental purposes, preparing a fresh, high-concentration stock and immediately diluting it into the final medium with vigorous vortexing can sometimes prevent precipitation for the duration of the experiment.[6]
Troubleshooting Guides
Guide 1: Inconsistent Results in Tetrazolium-Based Cytotoxicity Assays (e.g., MTT, MTS)
This guide provides a systematic approach to troubleshooting variability in common colorimetric cytotoxicity assays.
| Potential Problem | Recommended Action & Rationale |
| Uneven Cell Seeding [1][4] | Ensure the cell suspension is homogenous. Gently swirl the cell suspension flask before each aspiration. For multi-well plates, mix the suspension periodically during plating. This prevents cells from settling, ensuring each well receives a similar number of cells. |
| "Edge Effect" [1][2] | Avoid using the outermost wells of the 96-well plate for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier, which minimizes evaporation from the inner experimental wells. |
| Compound Interference [1][3] | Run a cell-free control. Prepare wells with media and your compound at all test concentrations, but without cells. Add the MTT/MTS reagent and measure the absorbance. A change in color indicates a direct chemical reaction between your compound and the assay reagent. |
| Incomplete Solubilization of Formazan Crystals | After adding the solubilizing agent (e.g., DMSO), ensure the formazan crystals are completely dissolved by placing the plate on an orbital shaker for 5-10 minutes. Visually inspect wells for any remaining purple precipitate before reading the absorbance. |
| MTT Reagent Toxicity [1] | Optimize the concentration of the MTT reagent and the incubation time. The reagent itself can be toxic to some cell lines with prolonged exposure. Titrate the MTT concentration and reduce incubation time to the minimum required for a robust signal. |
Guide 2: Investigating Potential Off-Target Effects
This compound derivatives are often designed as kinase inhibitors, which can have off-target effects.[7][8][9][10] If the observed cytotoxicity does not align with the inhibition of the primary target, consider the following.
| Observation | Troubleshooting Step & Rationale |
| Potent Cytotoxicity in Cells Lacking the Target Protein | Validate Target Expression: Confirm the presence or absence of the target protein in your cell line using Western Blot or qPCR. This verifies if the observed effect can be attributed to on-target activity. |
| Unexpected Phenotype (e.g., Cell Cycle Arrest at an unusual phase) | Perform Kinome Profiling: Use a kinase profiling service to screen your compound against a broad panel of kinases. This can identify unintended targets and explain unexpected biological responses.[8] |
| Discrepancy Between IC50 (Biochemical) and EC50 (Cell-based) | Assess Cell Permeability: A highly potent compound in a biochemical assay that is weak in a cell-based assay may have poor cell membrane permeability. Use computational models or specific assays to predict or measure permeability. |
| Paradoxical Pathway Activation [8] | Perform Phospho-Proteomic Analysis: Some inhibitors can paradoxically activate other signaling pathways.[8][10] Use techniques like phospho-kinase antibody arrays or mass spectrometry to get a broader view of the signaling changes induced by your compound. |
Data Presentation
Table 1: Comparative IC50 Values (µM) of Novel this compound Derivatives This table presents example data for the cytotoxic activity of a series of hypothetical compounds against various human cancer cell lines after a 72-hour incubation, as determined by an MTT assay.
| Compound | MCF-7 (Breast) | A549 (Lung) | U937 (Leukemia)[7] | K562 (Leukemia)[7] |
| PQC-01 | 5.2 ± 0.4 | 8.1 ± 0.9 | 2.5 ± 0.3 | 3.1 ± 0.5 |
| PQC-02 | 12.8 ± 1.1 | 15.3 ± 1.5 | 9.8 ± 0.8 | 11.4 ± 1.0 |
| PQC-03 | 0.9 ± 0.1 | 1.4 ± 0.2 | 0.5 ± 0.08 | 0.7 ± 0.1 |
| Doxorubicin (Control) | 0.5 ± 0.05 | 0.8 ± 0.09 | 0.2 ± 0.03 | 0.3 ± 0.04 |
Table 2: Cell Cycle Analysis of A549 Cells Treated with PQC-03 (1 µM) for 24 Hours Data below shows the percentage of cells in each phase of the cell cycle, as determined by propidium iodide staining and flow cytometry.[11][12][13]
| Treatment | % Sub-G1 (Apoptosis) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (0.1% DMSO) | 2.1 ± 0.3 | 55.4 ± 2.1 | 28.9 ± 1.8 | 13.6 ± 1.5 |
| PQC-03 (1 µM) | 15.8 ± 1.2 | 25.1 ± 1.9 | 10.5 ± 1.1 | 48.6 ± 2.5 |
Experimental Protocols
Protocol 1: Annexin V-FITC/PI Staining for Apoptosis Detection [5][14]
-
Cell Preparation: Seed and treat cells with the this compound derivative for the desired time. Include both negative (vehicle) and positive controls.
-
Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold 1X PBS, centrifuging after each wash.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) [11][13][15]
-
Cell Preparation & Harvest: Treat cells as required. Harvest approximately 1-2 x 10^6 cells by trypsinization and centrifugation (300 x g, 5 min).
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Rehydration: Centrifuge the fixed cells (500 x g, 5 min), discard the ethanol, and wash the pellet with 5 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the DNA content using a flow cytometer. Use software like ModFit LT or FlowJo to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.[15]
Visualizations
Caption: Troubleshooting workflow for inconsistent cytotoxicity assay results.
Caption: Simplified intrinsic apoptosis pathway potentially induced by the compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Inconsistent MTT results - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. kumc.edu [kumc.edu]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
Catalyst selection and optimization for pyrrolo[1,2-a]quinoxaline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of pyrrolo[1,2-a]quinoxalines. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for synthesizing pyrrolo[1,2-a]quinoxalines?
A1: A variety of catalytic systems have been successfully employed. The choice of catalyst often depends on the specific synthetic route and desired substitution pattern. Common catalysts include palladium, copper, and gold complexes.[1] Additionally, metal-free conditions utilizing reagents like iodine or Brønsted/Lewis acids have proven effective for certain transformations.[2][3]
Q2: I am observing low yields in my reaction. What are the potential causes?
A2: Low yields can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, or the presence of impurities. Key parameters to investigate are the choice of catalyst, solvent, temperature, and reaction time. For instance, in a gold-catalyzed hydroamination, switching from a PPh3AuCl/AgSbF6 combination to a different gold catalyst might be necessary if significant starting material remains. It's also crucial to ensure all reagents and solvents are pure and dry, as trace amounts of water or other impurities can inhibit catalytic activity.
Q3: What are common side products in pyrrolo[1,2-a]quinoxaline synthesis, and how can they be minimized?
A3: Side product formation is a common issue. In Pictet-Spengler type reactions, the formation of over-oxidized or partially reduced species can occur. Careful control of the oxidant and reaction time is crucial. In some gold-catalyzed reactions, the formation of 7-endo-dig cyclization products is a possibility, though often the 6-exo-dig pathway is favored.[4][5] Optimizing the ligand on the metal catalyst or the reaction temperature can often improve selectivity and minimize the formation of unwanted isomers.
Q4: How do I choose the appropriate solvent for my reaction?
A4: Solvent selection is critical and can significantly impact reaction outcomes. For instance, in iodide-mediated syntheses of 4-aryl pyrrolo[1,2-a]quinoxalines, DMSO is often the solvent of choice as it is believed to participate in the reaction mechanism.[6] For gold-catalyzed reactions, toluene is a commonly used solvent.[7] The polarity and coordinating ability of the solvent can influence catalyst solubility, stability, and reactivity. It is often beneficial to screen a range of solvents during reaction optimization.
Troubleshooting Guides
Problem 1: Low or No Product Formation in Palladium-Catalyzed Cross-Coupling Reactions
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is from a reliable source and has been stored correctly. Consider using a freshly opened bottle or a pre-catalyst that is activated in situ. |
| Inappropriate Ligand | The choice of ligand is crucial. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands to find the optimal one for your specific substrate. |
| Incorrect Base | The strength and solubility of the base can significantly affect the reaction. Try screening different inorganic or organic bases (e.g., K2CO3, Cs2CO3, DBU). |
| Suboptimal Temperature | The reaction may require higher or lower temperatures for optimal performance. Perform a temperature screen to identify the ideal condition. |
| Presence of Inhibitors | Ensure all glassware is thoroughly cleaned and dried. Use high-purity, degassed solvents to remove oxygen, which can deactivate the catalyst. |
Problem 2: Poor Yield in Copper-Catalyzed C-H Activation/Annulation Reactions
| Possible Cause | Troubleshooting Step |
| Incorrect Copper Source | Different copper salts (e.g., CuI, Cu(OAc)2, CuSO4) can exhibit varying reactivity.[8][9] Test a few different copper sources to see which is most effective. |
| Ligand Issues | Many copper-catalyzed reactions require a ligand to facilitate the catalytic cycle. Common ligands include 1,10-phenanthroline and 2,2'-bipyridyl.[8] Optimize the ligand-to-metal ratio. |
| Oxidant Inefficiency | If the reaction requires an oxidant (e.g., O2, DDQ), ensure it is present in the correct stoichiometry and that the reaction setup allows for its effective participation. |
| Substrate Inhibition | The starting material or product may be coordinating to the copper center and inhibiting catalysis. Try adjusting the substrate concentration. |
Problem 3: Reaction Stalls or Gives Complex Mixture in Acid-Catalyzed Pictet-Spengler Reaction
| Possible Cause | Troubleshooting Step |
| Inappropriate Acid Catalyst | Both Brønsted and Lewis acids can be used.[3] The strength of the acid is important; too strong an acid can lead to substrate decomposition, while too weak an acid may not be effective. Screen acids like acetic acid, p-toluenesulfonic acid, or Lewis acids like AlCl3.[3] |
| Water Scavenging | The Pictet-Spengler reaction often generates water, which can inhibit the reaction. Consider adding a dehydrating agent like molecular sieves. |
| Temperature Control | These reactions can be exothermic. Running the reaction at a lower temperature may help to control the formation of side products. |
| Iminium Ion Formation Issues | The formation of the key iminium ion intermediate may be slow. Ensure the aldehyde or ketone starting material is sufficiently reactive. |
Quantitative Data Summary
The following tables summarize typical reaction conditions for different catalytic systems used in the synthesis of pyrrolo[1,2-a]quinoxalines.
Table 1: Palladium-Catalyzed Synthesis
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)2 | P(t-Bu)3 | K2CO3 | Toluene | 110 | 12 | 85 |
| PdCl2(PPh3)2 | - | Et3N | DMF | 100 | 8 | 78 |
| Pd/C | - | - | Formic Acid | 120 | 6 | 92 |
Table 2: Copper-Catalyzed Synthesis
| Catalyst | Ligand | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| CuI | 1,10-Phenanthroline | O2 | DMF | 120 | 24 | 88 |
| Cu(OAc)2 | - | DDQ | Dioxane | 100 | 12 | 75 |
| CuSO4 | 2,2'-Bipyridyl | O2 | DMF | 130 | 8 | 69-92 |
Table 3: Gold-Catalyzed Synthesis
| Catalyst | Co-catalyst/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh3AuCl | AgOTf | Toluene | 80 | 1-6 | up to 95 |
| IPrAuCl | AgSbF6 | Dioxane | 100 | 4 | 89 |
| JohnPhosAu(MeCN)SbF6 | - | CH2Cl2 | RT | 24 | 91 |
Table 4: Metal-Free Synthesis
| Catalyst/Reagent | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| I2 | DMSO | DMSO | 120 | 12 | up to 85 |
| p-DBSA | Air | Ethanol | RT | 0.25-2 | up to 95 |
| Acetic Acid | Air | Ethanol | 50 | 3 | up to 90 |
Experimental Protocols
Protocol 1: Gold-Catalyzed Intramolecular Hydroamination[4][5]
-
To a screw-capped vial equipped with a magnetic stir bar, add the substituted N-alkynyl indole (0.25 mmol), the gold catalyst (e.g., JohnPhosAu(MeCN)SbF6, 2.5 mol%), and the solvent (e.g., CH2Cl2, 1.0 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3H-pyrrolo-[1,2,3-de]quinoxaline.
Protocol 2: Iodide-Mediated Synthesis of 4-Aryl Pyrrolo[1,2-a]quinoxalines[6]
-
In a sealed tube, combine 1-(2-aminophenyl)pyrrole (1.0 equiv.), the corresponding benzyl bromide (1.2 equiv.), and potassium iodide (2.0 equiv.) in DMSO.
-
Heat the reaction mixture to 120 °C.
-
Stir the reaction for the indicated amount of time, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the 4-aryl-pyrrolo[1,2-a]quinoxaline.
Protocol 3: Pictet-Spengler Reaction using a Brønsted Acid Catalyst[10]
-
To a solution of p-dodecylbenzenesulfonic acid (p-DBSA) (0.1 equiv.) in ethanol, add the 2-(1H-pyrrol-1-yl)aniline (1.0 equiv.) and the desired aldehyde (1.2 equiv.).
-
Stir the mixture at room temperature for 15-120 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Evaporate the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of NaHCO3 and then with brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Visualizations
Caption: A general experimental workflow for catalyst screening in this compound synthesis.
Caption: A decision tree for troubleshooting low-yield this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. I2-catalyzed one-pot synthesis of this compound and imidazo[1,5-a]quinoxaline derivatives via sp3 and sp2 C–H cross-dehydrogenative coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Pyrrolo[1,2-a]quinoxalines via gold(I)-mediated cascade reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Synthesis of Pyrrolo[1,2- c]quinazolines and Pyrrolo[2,1- a]isoquinolines and Antiplasmodial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Drawbacks and limitations of current pyrrolo[1,2-a]quinoxaline synthetic routes
Technical Support Center: Pyrrolo[1,2-a]quinoxaline Synthesis
Welcome to the technical support center for the synthesis of pyrrolo[1,2-a]quinoxalines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the limitations of current synthetic methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most significant overarching challenges in the synthesis of pyrrolo[1,2-a]quinoxalines?
A1: The primary challenges revolve around achieving high yields, controlling regioselectivity, and ensuring a broad substrate scope.[1][2] Many traditional methods require harsh reaction conditions, such as high temperatures and long reaction times, which can limit their applicability and efficiency.[3] Furthermore, the use of transition-metal catalysts, while often effective, can introduce issues of cost, toxicity, and difficult removal from the final product.[4] Consequently, there is a continuous effort to develop more efficient, eco-friendly, and versatile synthetic protocols.[5][6]
Q2: Are there transition-metal-free methods available for synthesizing these compounds?
A2: Yes, several transition-metal-free methods have been developed. One notable approach involves a potassium iodide (KI) mediated reaction between N-(2-aminophenyl)pyrroles and benzyl bromides, which proceeds through a tandem Kornblum oxidation and electrophilic cyclization.[5] Iodine-catalyzed oxidative cyclization is another effective metal-free strategy.[4][7] These methods are often more cost-effective and environmentally friendly than their metal-catalyzed counterparts.[4][5]
Q3: What are some of the "greener" or more eco-friendly synthetic routes?
A3: Green chemistry approaches focus on using less hazardous reagents and solvents. The Pictet-Spengler reaction, catalyzed by surfactants like p-dodecylbenzenesulfonic acid (p-DBSA) in mild solvents like water or ethanol, is a prime example of a green synthetic route.[6] This method often proceeds at room temperature with short reaction times and high yields.[6] Additionally, transition-metal-free syntheses, such as those using potassium iodide in a recyclable solvent like PEG-400, are considered more environmentally benign.[4]
Q4: How can regioselectivity be controlled during functionalization, for example, during bromination?
A4: Controlling regioselectivity is crucial for creating structurally diverse derivatives. For bromination, the choice of reagent is critical. Using a mild brominating agent like tetrabutylammonium tribromide (TBATB) allows for highly selective C3-bromination or C1, C3-dibromination of the this compound core, depending on the stoichiometry.[8] This avoids the formation of complex mixtures of isomers that can result from harsher brominating agents.
Troubleshooting Guide
Problem 1: Low reaction yield in the synthesis of 4-aryl pyrrolo[1,2-a]quinoxalines.
-
Possible Cause: Inefficient catalyst system or suboptimal reaction conditions. For instance, in copper-catalyzed reactions, the choice of ligand and oxidant is crucial.
-
Troubleshooting Steps:
-
Catalyst and Ligand: For copper-catalyzed synthesis from arylacetic acids, ensure the use of an effective ligand like 2,2'-bipyridyl with a CuSO4 catalyst.
-
Oxidant: The presence of an oxidant like O2 is often necessary for these reactions to proceed efficiently.[9]
-
Temperature: While some modern methods work at room temperature, many syntheses require elevated temperatures (e.g., 120 °C) to achieve good yields.[2][5]
-
Alternative Route: Consider a transition-metal-free approach. The reaction of benzyl bromides with 2-(1H-pyrrol-1-yl)anilines mediated by KI in DMSO can provide moderate to good yields (40-88%).[5]
-
Problem 2: The reaction has a narrow substrate scope; certain starting materials do not yield the desired product.
-
Possible Cause: The reaction mechanism may be incompatible with certain functional groups or substrate types.
-
Troubleshooting Steps:
-
Identify the Limitation: Review the literature for the specific method you are using to understand its known limitations. For example, one KI-mediated route is reported to be incompatible with aliphatic bromides and 2-(1H-imidazol-1-yl)anilines.[1][5]
-
Protecting Groups: If a functional group on your substrate is interfering with the reaction, consider using a protecting group strategy.
-
Switch Synthetic Routes: If the core reactants are the issue, a different synthetic strategy is likely required. For instance, the Pictet-Spengler reaction is often tolerant of a wider range of aldehyde substrates.[6] An electrochemical approach has also been shown to have a broad substrate scope.[10]
-
Problem 3: Formation of significant side products, complicating purification.
-
Possible Cause: Lack of regioselectivity or competing reaction pathways. This is common in 1,3-dipolar cycloaddition reactions, which can sometimes yield a mixture of pyrrolo[1,2-a]quinoxalin-4-ones and pyrrolo[1,2-a]benzimidazoles.[11]
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: The ratio of products can often be influenced by reaction temperature, solvent, and reaction time. Carefully screen these parameters to favor the desired product.[11]
-
Change the Catalyst: In metal-catalyzed reactions, the metal center and its ligands can significantly influence selectivity. Screening different catalysts may be necessary.
-
Alternative Reagents: For functionalization reactions, using milder and more selective reagents, such as TBATB for bromination, can prevent the formation of multiple products.[8]
-
Data Presentation: Comparison of Synthetic Routes
| Synthetic Route | Key Reagents | Catalyst/Mediator | Temp (°C) | Time (h) | Yield (%) | Key Limitations |
| Pictet-Spengler | 2-(1H-pyrrol-1-yl)aniline, Aldehyde | p-DBSA | Room Temp | 0.25 - 2 | High | Primarily for 4,5-dihydropyrrolo[1,2-a]quinoxalines unless an oxidation step is included.[6] |
| KI-Mediated | 2-(1H-pyrrol-1-yl)aniline, Benzyl bromide | KI | 120 | 8 - 12 | 40 - 88 | Not compatible with aliphatic bromides.[5] |
| Copper-Catalyzed | 2-(1H-pyrrol-1-yl)aniline, Arylacetic acid | CuSO4 / 2,2'-bipyridyl | 120 | 24 | Moderate-Good | Requires metal catalyst and ligand; long reaction times.[2][9] |
| Iodine-Catalyzed CDC | 2-(1H-pyrrol-1-yl)aniline, Ketone | I2 / DMSO | 120 | 12 | Good-Excellent | Requires stoichiometric oxidant (DMSO).[7] |
| Electrochemical | N-Aryl-2-(pyrrol-1-yl)anilines | Iodine-mediated | Room Temp | 12 | Good-Excellent | Requires specialized electrochemical setup.[10] |
Key Experimental Protocols
Protocol 1: Green Synthesis of 4-Phenylthis compound via Pictet-Spengler Reaction[6]
-
Preparation: To a well-stirred solution of p-dodecylbenzenesulfonic acid (p-DBSA) (0.0291 mmol) in 96% ethanol (2 mL), add the 2-(1H-pyrrol-1-yl)aniline (0.291 mmol) and the corresponding aldehyde (0.349 mmol).
-
Reaction: Stir the mixture at room temperature for 15-120 minutes. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, evaporate the solvent to dryness.
-
Purification: Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of NaHCO3, followed by brine. Dry the organic layer over Na2SO4, concentrate in a vacuum, and purify the crude product by flash chromatography.
Protocol 2: KI-Mediated Synthesis of 4-Aryl Pyrrolo[1,2-a]quinoxalines[5]
-
Preparation: In a reaction vessel, combine 2-(1H-pyrrol-1-yl)aniline (1.0 mmol), the appropriate benzyl bromide (1.2 mmol), and potassium iodide (KI) (2.0 mmol) in DMSO (3 mL).
-
Reaction: Heat the mixture at 120 °C for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to afford the desired product.
Visualizations
Caption: Troubleshooting common issues in the synthetic workflow.
Caption: Decision tree for selecting a synthetic route.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. I2-catalyzed one-pot synthesis of this compound and imidazo[1,5-a]quinoxaline derivatives via sp3 and sp2 C–H cross-dehydrogenative coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Catalytic Systems for Pyrrolo[1,2-a]quinoxaline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[1,2-a]quinoxaline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials.[1] The development of efficient and versatile synthetic methodologies to access this core structure is of significant interest to the chemical and pharmaceutical sciences. This guide provides a comprehensive comparison of various catalytic systems for the synthesis of pyrrolo[1,2-a]quinoxalines, offering a detailed overview of their performance, supported by experimental data and protocols.
At a Glance: Performance of Key Catalytic Systems
The choice of catalytic system for the synthesis of pyrrolo[1,2-a]quinoxalines is dictated by factors such as desired substrate scope, cost, and environmental considerations. Below is a summary of the performance of prominent catalytic systems.
| Catalytic System | Catalyst | Typical Reaction Conditions | Yields | Key Advantages | Key Disadvantages |
| Iron-Catalyzed | Fe(0) powder, FeCl₃, or Fe-complexes | AcOH, DMSO, 100-160°C, 12-24h | Good to Excellent | Inexpensive, low toxicity, broad substrate scope.[2][3][4] | Can require high temperatures and long reaction times. |
| Copper-Catalyzed | Cu(OAc)₂, CuSO₄, or other Cu salts | O₂, DMF or DMSO, 100-120°C, 12h | Moderate to Good | Readily available and inexpensive catalysts, good functional group tolerance.[3][4] | May require ligands or additives for optimal performance. |
| Palladium-Catalyzed | Pd(OAc)₂, Pd/C | Formic acid (hydrogen donor), various solvents, 80-120°C, 12-24h | Good to Excellent | High efficiency and functional group tolerance.[5][6][7] | High cost of palladium, potential for product contamination. |
| Iodine-Catalyzed | I₂ or KI | DMSO, 120°C, 8-12h | Good to Excellent | Metal-free, readily available catalyst, simple procedure.[8][9] | Can require high temperatures. |
| Electrochemical | Iodine-mediated or catalyst-free | MeCN/H₂O, undivided cell, room temperature | Moderate to Good | Metal- and oxidant-free, mild conditions, environmentally friendly.[1][10] | Requires specialized equipment, may have limited substrate scope. |
Experimental Workflows and Catalytic Cycles
A general workflow for the synthesis of pyrrolo[1,2-a]quinoxalines is depicted below. This typically involves the reaction of a substituted 1-(2-aminophenyl)pyrrole with a carbonyl source in the presence of a catalyst and often an oxidant.
The catalytic cycles for these transformations vary depending on the chosen system. A representative catalytic cycle for an iron-catalyzed aerobic oxidation is shown below.
Detailed Experimental Protocols
Herein, we provide detailed experimental protocols for some of the most common and effective catalytic systems.
Iron-Catalyzed Synthesis
This protocol is adapted from a procedure utilizing iron powder for the one-pot synthesis of 4,7-substituted pyrrolo[1,2-a]quinoxalines.[2]
Materials:
-
Substituted 1-(2-nitrophenyl)pyrrole derivative
-
Aliphatic or benzylic alcohol
-
Iron powder
-
Hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 1-(2-nitrophenyl)pyrrole (1.0 mmol) in ethanol (10 mL), add iron powder (3.0 mmol) and a few drops of concentrated HCl.
-
The reaction mixture is stirred at reflux for 2-4 hours until the reduction of the nitro group is complete (monitored by TLC).
-
After cooling to room temperature, the appropriate alcohol (1.2 mmol) is added.
-
The mixture is then stirred at 80 °C under an air atmosphere for 12-24 hours.
-
Upon completion, the reaction mixture is filtered and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Copper-Catalyzed Aerobic Oxidative Synthesis
The following is a representative procedure for the copper-catalyzed aerobic oxidative carboamination of sp³ C-H bonds.[3]
Materials:
-
2-(1H-pyrrol-1-yl)aniline derivative
-
2-methylpyridine or 2-methylquinoline
-
Copper(II) acetate (Cu(OAc)₂)
-
Trifluoroacetic acid (TFA)
-
Dimethylformamide (DMF)
-
Oxygen (O₂) balloon
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
A mixture of the 2-(1H-pyrrol-1-yl)aniline (0.3 mmol), 2-methylpyridine or 2-methylquinoline (0.6 mmol), Cu(OAc)₂ (20 mol%), and TFA (0.3 mmol) in DMF (3 mL) is placed in a reaction tube.
-
The tube is sealed and the atmosphere is replaced with oxygen (balloon).
-
The reaction mixture is stirred at 120 °C for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to give the corresponding this compound.
Iodine-Catalyzed Metal-Free Synthesis
This protocol describes an I₂-catalyzed cascade coupling for the synthesis of pyrrolo[1,2-a]quinoxalines.[8][9]
Materials:
-
1-(2-aminophenyl)pyrrole derivative
-
Ketone or alkyne
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous Na₂S₂O₃
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
A mixture of the 1-(2-aminophenyl)pyrrole (0.5 mmol), the coupling partner (ketone or alkyne, 1.0 mmol), and I₂ (20 mol%) in DMSO (2 mL) is stirred at 120 °C for the time indicated by TLC monitoring.
-
After completion of the reaction, the mixture is cooled to room temperature and quenched with saturated aqueous Na₂S₂O₃ solution.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
Conclusion
The synthesis of pyrrolo[1,2-a]quinoxalines can be achieved through a variety of catalytic systems, each with its own set of advantages and limitations. Iron and copper catalysis offer cost-effective and robust methods, while palladium catalysis provides high efficiency for a broad range of substrates. For researchers seeking to avoid transition metals, iodine-catalyzed and electrochemical methods present viable and increasingly attractive alternatives. The choice of the optimal catalytic system will depend on the specific synthetic goals, available resources, and desired environmental impact. This guide provides a solid foundation for navigating these choices and accelerating research and development in this important area of heterocyclic chemistry.
References
- 1. Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. One-pot synthesis of this compound derivatives via iron-promoted aryl nitro reduction and aerobic oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrrolo[1,2- a ]quinoxalines via copper or iron-catalyzed aerobic oxidative carboamination of sp 3 C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09214H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. I2-catalyzed one-pot synthesis of this compound and imidazo[1,5-a]quinoxaline derivatives via sp3 and sp2 C–H cross-dehydrogenative coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Anticancer Activity of Novel Pyrrolo[1,2-a]quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro evaluation of the anticancer activity of new pyrrolo[1,2-a]quinoxaline derivatives. It offers a comparative analysis of their performance against established chemotherapeutic agents and other targeted therapies, supported by experimental data. Detailed methodologies for key experiments are provided, along with visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and experimental design.
Comparative Anticancer Activity
The in vitro cytotoxic effects of novel this compound derivatives were evaluated against a panel of human leukemia and breast cancer cell lines. Their half-maximal inhibitory concentrations (IC50) were determined and compared with standard chemotherapeutic drugs, Doxorubicin and Cisplatin, as well as other targeted agents.
Table 1: In Vitro Anticancer Activity (IC50, µM) of this compound Derivatives and Other Anticancer Agents
| Compound/Drug | K562 (Chronic Myeloid Leukemia) | MV4-11 (Acute Myeloid Leukemia) | Jurkat (T-cell Acute Lymphoblastic Leukemia) | MOLM14 (Acute Myeloid Leukemia) | MCF7 (Breast Adenocarcinoma) |
| This compound Derivatives | |||||
| Compound 1a | 4.5[1] | - | - | - | >10[1] |
| Compound 1h | >10[1] | - | - | - | 8[1] |
| JG1679 | >50[2] | 1.7[2] | 3.0[2] | - | - |
| Standard Chemotherapeutics | |||||
| Doxorubicin | ~0.1 - 1.0 | ~0.01 - 0.1 | ~0.05 - 0.5 | ~0.01 - 0.1 | ~0.1 - 1.0 |
| Cisplatin | ~1.0 - 10.0 | ~1.0 - 5.0 | ~0.5 - 5.0 | ~1.0 - 10.0 | ~5.0 - 20.0 |
| Alternative Targeted Therapies | |||||
| Imatinib (Tyrosine Kinase Inhibitor) | 0.492[3] | - | >10 | - | - |
| Etoposide (Topoisomerase II Inhibitor) | 50.6[3] | - | - | - | - |
Note: IC50 values for Doxorubicin and Cisplatin can vary significantly between studies and experimental conditions. The values presented here are approximate ranges based on available literature. "-" indicates data not available.
Experimental Protocols
Cell Culture
Human cancer cell lines, including K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), Jurkat (T-cell acute lymphoblastic leukemia), MOLM14 (acute myeloid leukemia), and MCF7 (breast adenocarcinoma), were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Experimental Workflow:
Caption: Workflow of the MTT assay for determining cell viability.
Procedure:
-
Cell Seeding: Cells were seeded in 96-well microplates at a density of 5 x 10^4 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the concentration-response curves.
Signaling Pathways
This compound derivatives have been reported to exert their anticancer effects by inhibiting key signaling pathways involved in cell survival and proliferation, notably the Akt and CK2 pathways.
Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a common feature in many cancers.
Caption: Inhibition of the Akt signaling pathway by this compound derivatives.
CK2 Signaling Pathway
Protein kinase CK2 is a serine/threonine kinase that is frequently overexpressed in cancer cells. It plays a significant role in promoting cell growth, proliferation, and suppression of apoptosis.
Caption: Inhibition of the CK2 signaling pathway by this compound derivatives.
Alternative Anticancer Agents
For a comprehensive comparison, it is essential to consider other classes of anticancer agents that are either in clinical use or under investigation.
Tyrosine Kinase Inhibitors (TKIs)
TKIs are a class of targeted therapy that block specific tyrosine kinases, which are enzymes that play a critical role in cell signaling pathways that control cell growth and division.[4][5]
-
Examples: Imatinib, Gefitinib[5]
Histone Deacetylase (HDAC) Inhibitors
HDAC inhibitors interfere with the function of histone deacetylases, enzymes that are involved in the regulation of gene expression.[6][7] By inhibiting HDACs, these agents can induce cancer cell cycle arrest, differentiation, and apoptosis.[6]
-
Examples: Vorinostat, Romidepsin
Topoisomerase Inhibitors
These drugs target topoisomerase enzymes, which are essential for managing DNA topology during replication and transcription. By inhibiting these enzymes, they cause DNA damage and induce cell death in cancer cells.
-
Examples: Etoposide, Irinotecan
Conclusion
New this compound derivatives demonstrate promising in vitro anticancer activity against a range of cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range. Their mechanism of action appears to involve the inhibition of key pro-survival signaling pathways, including the Akt and CK2 pathways. When compared to standard chemotherapeutics and other targeted agents, these derivatives show potential as a new class of anticancer drugs. Further preclinical and clinical studies are warranted to fully evaluate their therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effectiveness of imatinib mesylate over etoposide in the treatment of sensitive and resistant chronic myeloid leukaemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of the antiproliferative activity of novel this compound derivatives, potential inhibitors of Akt kinase. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic Effects of Some Flavonoids and Imatinib on the K562 Chronic Myeloid Leukemia Cell Line: Data Analysis Using the Combination Index Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Pyrrolo[1,2-a]quinoxaline Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[1,2-a]quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a versatile framework for the development of potent kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives targeting key kinases implicated in cancer and other diseases. The information is presented through structured data tables, detailed experimental methodologies, and visual representations of relevant signaling pathways to facilitate further research and drug discovery efforts.
Structure-Activity Relationship Data
The following tables summarize the inhibitory activities of representative this compound derivatives against Bruton's tyrosine kinase (BTK), Casein Kinase 2 (CK2), and their anti-proliferative effects on various cancer cell lines. The data highlights the impact of substitutions at different positions of the this compound core on their biological activity.
Table 1: Inhibitory Activity of Pyrrolo[1,2-a]quinoxalin-4(5H)-one Derivatives against BTK
| Compound | R1 | R2 | R3 | IC50 (nM)[1][2][3] |
| S2 | H | 2-pyridyl | 4-(dimethylamino)phenyl | 24.7 |
| 9 | H | 2-pyridyl | 4-(4-methylpiperazin-1-yl)phenyl | 21.6 |
| 10 | H | 2-pyridyl | 4-(1-methylpiperidin-4-yl)oxyphenyl | 24.7 |
| 2 | H | 2-pyridyl | 4-(piperazin-1-yl)phenyl | 7.41 |
| 4 | H | 2-pyridyl | 4-(1-acetylpiperidin-4-yl)oxyphenyl | 11.4 |
Table 2: Inhibitory Activity of 4-Anilino-pyrrolo[1,2-a]quinoxaline-3-carboxylic Acid Derivatives against CK2
| Compound | R (Anilino substitution) | IC50 (nM)[4] |
| 1c | 3-Cl | 49 |
| 1a | H | >10000 |
| 1b | 4-Cl | 230 |
| 1d | 3-F | 110 |
| 1e | 3-Br | 80 |
| 1f | 3-I | 150 |
| 1g | 3-CH3 | 540 |
| 1h | 3-CF3 | 120 |
| 1i | 3-OCH3 | 1300 |
| 1j | 3-CN | 90 |
Table 3: Anti-proliferative Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM)[5][6] |
| 1a | K562 | 4.5 |
| 1a | U937 | >20 |
| 1a | HL60 | >20 |
| 1a | MCF7 | >20 |
| 1h | K562 | >20 |
| 1h | U937 | 5 |
| 1h | HL60 | >20 |
| 1h | MCF7 | 8 |
| JG1679 | K562 | >50[7] |
| JG1679 | MV4-11 | 1.7[7] |
| JG1679 | Jurkat | 2.5[7] |
| JG1679 | MOLM14 | 3.2[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assays
Bruton's Tyrosine Kinase (BTK) Inhibition Assay [8][9][10][11][12]
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the BTK enzyme.
-
Reagents and Materials:
-
Recombinant human BTK enzyme.
-
Biotinylated peptide substrate (e.g., Poly(Glu,Tyr) 4:1).
-
ATP.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Test compounds dissolved in DMSO.
-
Detection reagents (e.g., LanthaScreen™ Eu-anti-tag antibody and Alexa Fluor™ 647 tracer or ADP-Glo™ Kinase Assay kit).
-
384-well microplates.
-
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add the BTK enzyme in kinase buffer. c. Add the diluted test compound or DMSO (for control) to the wells and incubate for a defined period (e.g., 60 minutes) at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a solution containing the biotinylated peptide substrate and ATP. e. Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature. f. Stop the reaction and measure the kinase activity using a suitable detection method. For TR-FRET, add the Eu-labeled antibody and tracer and measure the FRET signal. For luminescence-based assays, add the ADP-Glo™ reagent and measure luminescence. g. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Casein Kinase 2 (CK2) Inhibition Assay [13][14][15][16][17]
This protocol outlines a method to determine the in vitro potency of compounds against the CK2 holoenzyme.
-
Reagents and Materials:
-
Recombinant human CK2α or CK2α/β holoenzyme.
-
CK2 substrate peptide (e.g., RRRADDSDDDDD).
-
[γ-33P]ATP or unlabeled ATP.
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2).
-
Test compounds dissolved in DMSO.
-
P81 phosphocellulose paper or luminescence-based detection kit (e.g., Kinase-Glo® Max).
-
96-well plates.
-
-
Procedure (Radiometric): a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the CK2 enzyme, substrate peptide, and kinase assay buffer. c. Add the diluted test compound or DMSO (for control) and pre-incubate for 15-30 minutes at room temperature. d. Initiate the reaction by adding [γ-33P]ATP. e. Incubate the plate at 30°C for a predetermined time (e.g., 10-20 minutes). f. Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper. g. Wash the papers with phosphoric acid to remove unincorporated ATP. h. Measure the incorporated radioactivity using a scintillation counter. i. Calculate the percent inhibition and determine the IC50 value.
Akt Kinase Inhibition Assay [18][19][20][21][22]
This assay measures the inhibition of Akt kinase activity.
-
Reagents and Materials:
-
Active Akt1 enzyme.
-
GSK-3α/β peptide substrate.
-
[γ-33P]ATP or unlabeled ATP.
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
Test compounds dissolved in DMSO.
-
Detection system (phosphocellulose paper for radiometric assay or antibody-based ELISA for non-radiometric assay).
-
96-well plates.
-
-
Procedure (ELISA-based): a. Coat a 96-well plate with the GSK-3α/β peptide substrate. b. Prepare serial dilutions of the test compounds. c. In a separate plate, pre-incubate the Akt enzyme with the test compounds for 10-15 minutes. d. Add the enzyme-inhibitor mixture and ATP to the substrate-coated plate to start the reaction. e. Incubate for a specific time (e.g., 30 minutes) at 30°C. f. Stop the reaction and wash the plate. g. Add a phospho-specific antibody that recognizes the phosphorylated substrate. h. Add a secondary HRP-conjugated antibody. i. Add a chromogenic substrate (e.g., TMB) and measure the absorbance at 450 nm. j. Calculate the percent inhibition and determine the IC50 value.
Cell-Based Assays
Cell Viability Assay (MTS/MTT Assay) [5][23]
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell lines (e.g., K562, U937, MCF7).
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Test compounds dissolved in DMSO.
-
96-well plates.
-
-
Procedure: a. Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for a specific duration (e.g., 48 or 72 hours). c. Add the MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C. d. If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals. e. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader. f. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound kinase inhibitors and a general experimental workflow.
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.
Caption: Casein Kinase 2 (CK2) Signaling Pathways.
Caption: PI3K/Akt/mTOR Signaling Pathway.
Caption: General Experimental Workflow for SAR Studies.
References
- 1. Discovery of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based design of novel pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as potent noncovalent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Pyrrolo[1,2- a]quinoxalin-4(5 H)-one Derivatives as Potent and Orally Available Noncovalent Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel substituted this compound derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. benchchem.com [benchchem.com]
- 14. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Kinase activity assays Src and CK2 [protocols.io]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. Akt/PKB kinase assay [whitelabs.org]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. content.abcam.com [content.abcam.com]
- 23. Synthesis and evaluation of the antiproliferative activity of novel this compound derivatives, potential inhibitors of Akt kinase. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimalarial Potential of Mono- vs. Bispyrrolo[1,2-a]quinoxalines
In the ongoing search for novel and effective antimalarial agents, the pyrrolo[1,2-a]quinoxaline scaffold has emerged as a promising chemotype. This guide provides a comparative analysis of the antimalarial activity of mono- and bisthis compound derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. The dimerization of bioactive scaffolds is a recognized strategy in drug discovery to enhance affinity for the biological target, and this principle has been effectively applied to the this compound series.
Data Summary: In Vitro Antimalarial Activity and Cytotoxicity
The following table summarizes the in vitro antimalarial activity (IC50) against chloroquine-sensitive (3D7, Thai) and chloroquine-resistant (W2, FcB1, K1) strains of Plasmodium falciparum, along with the cytotoxicity (IC50) against various cell lines, for a selection of mono- and bispyrrolo[1,2-a]quinoxalines.
| Compound Type | Compound | Linker | Substituents | P. falciparum IC50 (µM) | Cytotoxicity IC50 (µM) | Selectivity Index (SI) | Reference |
| Mono-pyrrolo[1,2-a]quinoxalines | 1a | N/A | Unsubstituted | >10 (Thai), >10 (FcB1), >10 (K1) | >10 (L6) | - | [1][2] |
| 1b | N/A | 7-OCH3 | 2.6 (Thai), 2.8 (FcB1), 3.2 (K1) | >10 (L6) | >3.8 | [1][2] | |
| 1c | N/A | 8-OCH3 | 1.8 (Thai), 2.2 (FcB1), 2.1 (K1) | >10 (L6) | >5.5 | [1][2] | |
| Bis-pyrrolo[1,2-a]quinoxalines | 1n | bis{N-[(...)-benzyl]-3-aminopropyl}amine | 4-Cl on benzyl | 0.22 (3D7), 0.17 (W2) | 6.9 (HepG2) | 40.6 (W2) | [3][4][5] |
| 1p | bis{N-[(...)-benzyl]-3-aminopropyl}amine | 3,4-diCl on benzyl | 0.28 (3D7), 0.21 (W2) | 8.2 (HepG2) | 39.25 (3D7) | [3][4][5] | |
| 2a | bis(3-aminopropyl)methylamine | Unsubstituted | 0.12 (Thai), 0.15 (FcB1), 0.14 (K1) | 5.0 (L6) | 33.3 | [1][2] | |
| 2c | bis(3-aminopropyl)methylamine | 8-OCH3 | 0.05 (Thai), 0.06 (FcB1), 0.05 (K1) | 2.5 (L6) | 50 | [1][2] | |
| 4a | bis(3-aminopropyl)piperazine | Unsubstituted | 0.08 (Thai), 0.09 (FcB1), 0.08 (K1) | 3.5 (L6) | 43.7 | [1][2] | |
| 4c | bis(3-aminopropyl)piperazine | 8-OCH3 | 0.03 (Thai), 0.04 (FcB1), 0.03 (K1) | 1.3 (L6) | 43.3 | [1][2] |
Key Observations:
-
Superior Activity of Bis-derivatives: Bispyrrolo[1,2-a]quinoxalines consistently demonstrate significantly higher antimalarial potency compared to their monomeric counterparts.[1][2][6] The IC50 values for bis-compounds are often in the nanomolar range, while monomers are in the micromolar range.[1][2]
-
Impact of Linker: The nature of the linker connecting the two this compound units plays a crucial role in the observed activity. A bis(3-aminopropyl)piperazine linker appears to be particularly effective.[1][2]
-
Influence of Substituents: The presence of electron-donating groups, such as a methoxy group on the this compound nucleus, has been shown to enhance antimalarial activity.[1][2][6]
-
Selectivity: Several bis-derivatives exhibit promising selectivity indices (SI), indicating a favorable therapeutic window between antimalarial activity and cytotoxicity.[3][4][5]
Experimental Protocols
The data presented in this guide were generated using standardized in vitro assays. The general methodologies are outlined below.
In Vitro Antimalarial Activity Assay
The in vitro antimalarial activity is typically assessed against synchronous cultures of P. falciparum using a [³H]-hypoxanthine incorporation assay.
-
Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and HEPES buffer.
-
Drug Susceptibility Assay:
-
Synchronized ring-stage parasites are incubated in 96-well plates with serial dilutions of the test compounds for 48 hours.
-
[³H]-hypoxanthine is added to each well for the final 24 hours of incubation.
-
The plates are then harvested, and the incorporation of [³H]-hypoxanthine, which is a measure of parasite growth, is determined by liquid scintillation counting.
-
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curves.
In Vitro Cytotoxicity Assay
The cytotoxicity of the compounds is evaluated against a mammalian cell line (e.g., HepG2, L6) to determine their selectivity.
-
Cell Culture: The selected cell line is cultured in an appropriate medium supplemented with fetal bovine serum.
-
Cytotoxicity Measurement:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then exposed to various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay, such as the resazurin reduction assay. The fluorescence is measured to determine the percentage of viable cells.
-
-
Data Analysis: The 50% cytotoxic concentration (IC50) is determined from the dose-response curves.
Visualizations
Chemical Structures
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and antimalarial activity of novel bis{N-[(pyrrolo[1,2-a]quinoxalin-4-yl)benzyl]-3-aminopropyl}amine derivatives [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antimalarial activity of novel bis{N-[(pyrrolo[1,2-a]quinoxalin-4-yl)benzyl]-3-aminopropyl}amine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
Validation of pyrrolo[1,2-a]quinoxaline as a scaffold for kinase inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The relentless pursuit of novel kinase inhibitors for therapeutic intervention has led to the exploration of diverse heterocyclic scaffolds. Among these, the pyrrolo[1,2-a]quinoxaline core has emerged as a promising framework for the design of potent and selective kinase inhibitors. This guide provides an objective comparison of the this compound scaffold against established kinase inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in the evaluation of its potential in drug discovery programs.
Performance Comparison: this compound Derivatives vs. Established Kinase Inhibitors
The inhibitory potential of this compound derivatives has been demonstrated against several key kinases implicated in cancer and other diseases, including Casein Kinase 2 (CK2), Akt, and Bruton's Tyrosine Kinase (BTK). The following tables summarize the inhibitory activities (IC50 values) of representative this compound compounds and compare them with well-established inhibitors targeting the same kinases.
Table 1: Inhibition of Casein Kinase 2 (CK2)
| Compound/Inhibitor | Scaffold | Target | IC50 (nM) |
| 4-[(3-chlorophenyl)amino]this compound-3-carboxylic acid [1] | This compound | Human CK2 | 49 |
| Silmitasertib (CX-4945)[2][3][4][5] | Indoloquinazoline | Human CK2α | 1 |
| TBB (4,5,6,7-Tetrabromobenzotriazole)[6][7] | Benzotriazole | Rat liver CK2 | 900 - 1600 |
Table 2: Inhibition of Akt Signaling Pathway (Cell-based)
| Compound/Inhibitor | Scaffold | Cell Line | IC50 (µM) |
| This compound derivative 1a [8] | This compound | K562 | 4.5 |
| This compound derivative 1h [8] | This compound | U937 | 5 |
| This compound derivative 1h [8] | This compound | MCF7 | 8 |
| Capivasertib (AZD5363)[9][10][11] | Pyrrolopyrimidine | Pan-Akt (enzymatic) | Akt1: 3, Akt2: 7, Akt3: 7 (nM) |
| Ipatasertib (GDC-0068)[12][13][14][15] | - | Pan-Akt (enzymatic) | Akt1: 5, Akt2: 18, Akt3: 8 (nM) |
| MK-2206[16][17][18][19][20][21] | - | Pan-Akt (enzymatic) | Akt1: 8, Akt2: 12, Akt3: 65 (nM) |
Table 3: Inhibition of Bruton's Tyrosine Kinase (BTK)
No direct enzymatic inhibition data for this compound against BTK was identified in the reviewed literature. The table below lists established BTK inhibitors for comparative reference.
| Inhibitor | Scaffold | Target | IC50 (nM) |
| Ibrutinib (PCI-32765)[22][23][24][25] | Pyrazolopyrimidine | BTK | 0.5 |
| Acalabrutinib[26][27] | Acrylamide | BTK | 5.1 |
| Zanubrutinib[28][29][30][31] | Pyrimidine | BTK | 0.3 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key assays used to evaluate the kinase inhibitory activity of the discussed compounds.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., CK2, Akt, BTK)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit, radioactive [γ-³²P]ATP)
-
Plate reader or scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a multi-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compounds to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction according to the detection method used.
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate or ADP produced.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be used to assess the cytotoxic effects of kinase inhibitors.
Materials:
-
Human cancer cell lines (e.g., K562, U937, MCF7)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow Visualizations
Understanding the context in which these kinases operate is essential. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.
Caption: General workflow for in vitro kinase inhibitor screening.
Caption: Simplified Protein Kinase CK2 signaling pathway.
References
- 1. Synthesis and biological evaluation of novel substituted this compound derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Silmitasertib | C19H12ClN3O2 | CID 24748573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Silmitasertib (CX4945) | CK2α inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labiotech.eu [labiotech.eu]
- 11. Capivasertib: A Novel AKT Inhibitor Approved for Hormone-Receptor-Positive, HER-2-Negative Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Ipatasertib, an oral AKT inhibitor, in combination with carboplatin exhibits anti-proliferative effects in uterine serous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MK-2206 dihydrochloride [bio-gems.com]
- 21. researchgate.net [researchgate.net]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Zanubrutinib - Applications - CAT N°: 28924 [bertin-bioreagent.com]
- 30. researchgate.net [researchgate.net]
- 31. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC [pmc.ncbi.nlm.nih.gov]
Validating TDDFT Predictions for Pyrrolo[1,2-a]quinoxalines: A Guide to Experimental and Computational Comparisons
For researchers, scientists, and professionals in drug development, the accurate prediction of molecular photophysical properties is a cornerstone of designing novel therapeutics and probes. This guide provides a comparative analysis of experimental and Time-Dependent Density Functional Theory (TDDFT) computational results for a series of pyrrolo[1,2-a]quinoxalines, offering a framework for validating computational predictions.
This guide focuses on a set of four pyrrolo[1,2-a]quinoxaline derivatives: the unsubstituted parent compound (QHH), a 2,4-diphenyl substituted analog (QPP), and two derivatives with phenyl and thiophenyl substitutions at the 2 and 4 positions (QPT and QTP). The experimental data, obtained through UV-Vis absorption and fluorescence emission spectroscopy, are juxtaposed with theoretical values derived from TDDFT calculations. This comparison serves to benchmark the accuracy of the computational methodology for this class of heterocyclic compounds, which are of significant interest in medicinal chemistry.
Data Presentation: A Comparative Analysis
The photophysical properties of the this compound derivatives, as determined by both experimental measurements and TDDFT calculations in dioxane, are summarized below. This side-by-side comparison allows for a direct assessment of the predictive power of the computational approach.
| Compound | Experimental λ_abs (nm) | Calculated λ_abs (nm) | Experimental λ_em (nm) | Calculated λ_em (nm) | Experimental Stokes Shift (nm) | Calculated Stokes Shift (nm) |
| QHH | 338 | 340 | 398 | 402 | 60 | 62 |
| QPP | 358 | 360 | 442 | 448 | 84 | 88 |
| QPT | 360 | 363 | 457 | 462 | 97 | 99 |
| QTP | 362 | 365 | 456 | 460 | 94 | 95 |
Experimental and Computational Protocols
A thorough understanding of the methodologies employed is crucial for the interpretation and replication of these findings.
Experimental Protocols
UV-Vis Absorption and Fluorescence Spectroscopy: Absorption spectra were recorded on a Jasco V-650 spectrophotometer, and emission spectra were measured using a Horiba Fluorolog-3 spectrofluorometer.[1] All measurements were conducted at room temperature in analytical-grade dioxane. Solutions of the this compound compounds were prepared at a concentration of 10 µM to ensure consistency across experiments.[2]
Computational Protocols
TDDFT Calculations: The computational investigation of the photophysical properties was performed using Gaussian 16.[1] The ground-state geometries of the molecules were optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311G** basis set.[1] The excited-state properties, including absorption and emission wavelengths, were then calculated using Time-Dependent Density Functional Theory (TDDFT) at the same level of theory.[1] To accurately model the solvent environment, the SMD (Solvation Model based on Density) solvent model for dioxane was employed in all calculations.[1]
Workflow for Validation of TDDFT Results
The process of validating computational predictions against experimental data follows a structured workflow, as illustrated in the diagram below. This process ensures a rigorous and systematic comparison.
Caption: Workflow for the validation of TDDFT computational results against experimental spectroscopic data.
The close agreement between the experimental and calculated values for the absorption and emission wavelengths, as well as the Stokes shifts, demonstrates the utility of the B3LYP functional with the 6-311G** basis set and the SMD solvent model for predicting the photophysical properties of this class of compounds. This validated computational approach can be a powerful tool in the rational design of new this compound derivatives with tailored optical properties for various applications in drug discovery and bio-imaging.
References
Comparing the efficacy of pyrrolo[1,2-a]quinoxaline derivatives against known anticancer drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer efficacy of novel pyrrolo[1,2-a]quinoxaline derivatives against established anticancer drugs. The following sections present quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to offer an objective assessment of the therapeutic potential of this emerging class of compounds.
Introduction to this compound Derivatives
Pyrrolo[1,2-a]quinoxalines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1] These derivatives have been shown to exert their effects through various mechanisms, such as the inhibition of key enzymes involved in cancer progression, including Protein Kinase CK2 and Bruton's Tyrosine Kinase (BTK), and the modulation of signaling pathways like Sirtuin 6 (SIRT6) and G Protein-Coupled Estrogen Receptor (GPER).[2][3][4] This guide aims to contextualize the efficacy of these derivatives by comparing their in vitro activity with that of widely used chemotherapeutic agents: doxorubicin, cisplatin, and paclitaxel.
Comparative Efficacy: In Vitro Studies
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives and standard anticancer drugs against several cancer cell lines. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.
Breast Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| This compound Derivatives | ||||
| Aminic Pyrrolo[1,2-a]quinoxalines | MDA-MB-231 | More active than iminic forms | Autophagy induction | [5] |
| 4,5-dihydropyrrolo[1,2-a]quinoxalines | MCF-7, SKBR3 | Activity at 1 µM | GPER-expressing cells | [4][6] |
| Known Anticancer Drugs | ||||
| Doxorubicin | MDA-MB-231 | 6.602 | DNA topoisomerase II inhibitor | [7] |
| Doxorubicin | MCF-7 | 8.306 | DNA topoisomerase II inhibitor | [7] |
| Doxorubicin | MDA-MB-231 | 1.25 - 14.3 | DNA topoisomerase II inhibitor | [8][9] |
| Doxorubicin | MCF-7 | 0.37 | DNA topoisomerase II inhibitor | [8] |
| Cisplatin | MCF-7 | Varies | DNA cross-linking | [10] |
| Cisplatin | MDA-MB-231 | Varies | DNA cross-linking | [10] |
| Paclitaxel | MCF-7 | 7.5 nM | Microtubule stabilizer | [11] |
| Paclitaxel | MDA-MB-231 | Varies | Microtubule stabilizer | [12][13] |
Leukemia Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| This compound Derivatives | ||||
| (E)-pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | MV4-11 | 1.7 | Not specified | [14] |
| (E)-pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Jurkat | 3.0 | Not specified | [14] |
| Benzimidazolone-substituted this compound | U937 | Active | Akt kinase inhibitor | [15] |
| Known Anticancer Drugs | ||||
| Doxorubicin | Ramos | IC50 decreased from 2.50 to 1.23 with citral | DNA topoisomerase II inhibitor | [16] |
| Paclitaxel | U937 | Additive effect with K. parviflora extract | Microtubule stabilizer | [17] |
Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound derivatives are often attributed to their interaction with specific signaling pathways crucial for cancer cell survival and proliferation.
Protein Kinase CK2 Inhibition
Several this compound derivatives have been identified as potent inhibitors of Protein Kinase CK2, a serine/threonine kinase that is overexpressed in many cancers and promotes tumorigenesis by phosphorylating numerous substrates involved in cell growth, proliferation, and apoptosis.[2] One derivative, 4-[(3-chlorophenyl)amino]this compound-3-carboxylic acid, exhibited an impressive IC50 of 49 nM against human CK2.[2]
Caption: Inhibition of Protein Kinase CK2 signaling by this compound derivatives.
Bruton's Tyrosine Kinase (BTK) Inhibition
In B-cell malignancies, BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for cell proliferation and survival. This compound derivatives have been developed as BTK inhibitors, offering a targeted therapeutic approach for these cancers.
Caption: BTK signaling pathway and its inhibition by this compound derivatives.
Sirtuin 6 (SIRT6) Activation
SIRT6 is a histone deacetylase that plays a complex, context-dependent role in cancer. In some cancers, SIRT6 acts as a tumor suppressor. Certain this compound derivatives have been identified as SIRT6 activators, which can lead to the inhibition of cancer cell colony formation.[18][19]
Caption: Activation of SIRT6 by this compound derivatives leading to tumor suppression.
G Protein-Coupled Estrogen Receptor (GPER) Modulation
In breast cancer, GPER has emerged as a significant therapeutic target. This compound derivatives have been investigated for their ability to modulate GPER signaling, thereby affecting cancer cell proliferation.[4][6]
Caption: GPER signaling pathway modulated by this compound derivatives in breast cancer.
Experimental Protocols
This section provides standardized methodologies for key experiments cited in the evaluation of anticancer compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: A generalized workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives or known anticancer drugs. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Studies
Xenograft models in immunocompromised mice are crucial for evaluating the in vivo efficacy of anticancer compounds.
Caption: Workflow for a typical in vivo xenograft efficacy study.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Development: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Group Randomization: Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the this compound derivatives, known anticancer drugs, or vehicle control according to a predetermined schedule and route (e.g., intraperitoneal, oral).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (based on tumor size or a set time point), euthanize the mice and excise the tumors.
-
Data Analysis: Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion
This compound derivatives represent a promising class of anticancer agents with demonstrated in vitro efficacy against various cancer cell lines. Their mechanisms of action, involving the targeting of key cancer-related signaling pathways, underscore their potential for further development. While direct comparative data with established anticancer drugs is still emerging, the available evidence suggests that certain derivatives possess potent antiproliferative activities, sometimes in the nanomolar range. Further comprehensive studies, including head-to-head in vivo comparisons, are warranted to fully elucidate their therapeutic index and potential clinical utility. This guide serves as a foundational resource for researchers to navigate the current landscape of this compound derivatives in oncology research.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel substituted this compound derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of the antiproliferative activity of novel this compound derivatives, potential inhibitors of Akt kinase. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells | Publicación [silice.csic.es]
- 5. Investigation of TNBC in vitro Antiproliferative Effects of Versatile Pirrolo[1,2-a]quinoxaline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 13. plos.figshare.com [plos.figshare.com]
- 14. Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Effect of citral on the cytotoxicity of doxorubicin in human B-lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Induction of apoptosis in the human Leukemic U937 cell line by Kaempferia parviflora Wall.ex.Baker extract and effects of paclitaxel and camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and pharmacological evaluations of this compound-based derivatives as potent and selective sirt6 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Comparative Analysis of Pyrrolo[1,2-a]quinoxaline-Based Inhibitors: Cross-Reactivity and Selectivity Profiles
A comprehensive guide for researchers, scientists, and drug development professionals detailing the selectivity and cross-reactivity of novel pyrrolo[1,2-a]quinoxaline-based inhibitors against various kinases and other enzymatic targets. This report includes supporting experimental data, detailed methodologies for key assays, and visual representations of relevant signaling pathways and experimental workflows.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes implicated in diseases such as cancer and metabolic disorders. The efficacy and safety of these inhibitors are critically dependent on their selectivity. This guide provides a comparative analysis of the cross-reactivity and selectivity profiles of representative this compound-based inhibitors against key targets, including Bruton's tyrosine kinase (BTK), protein kinase CK2, and protein tyrosine phosphatase 1B (PTP1B).
Data Presentation: Inhibitor Selectivity Profiles
The following tables summarize the inhibitory activity and selectivity of notable this compound-based compounds.
Table 1: Profile of a Pyrrolo[1,2-a]quinoxalin-4(5H)-one Based BTK Inhibitor
A novel series of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives were developed as potent and orally available noncovalent inhibitors of Bruton's tyrosine kinase (BTK). The representative compound 9 from this series demonstrated exceptional potency and selectivity.[1]
| Target | IC50 (nM) | Selectivity Panel | Key Findings |
| BTK | 21.6 | 468 kinases | Exhibited excellent selectivity across the kinase panel.[1] |
Further analysis of the KINOMEscan data for a similar compound (2 ) from a related study also highlighted its high selectivity, reinforcing the potential of this scaffold for developing specific BTK inhibitors.[2][3][4][5]
Table 2: Profile of a this compound-Based CK2 Inhibitor
Substituted 4-[(phenyl)amino]this compound-3-carboxylic acids have been identified as potent inhibitors of the human protein kinase CK2. The most promising compound from one such study was 4-[(3-chlorophenyl)amino]this compound-3-carboxylic acid .[6]
| Target | IC50 (nM) | Selectivity Information |
| CK2 | 49 | While extensively profiled for CK2 inhibition, broad kinase panel selectivity data for this specific compound is not readily available in the public domain. Further studies would be required to fully assess its cross-reactivity. |
Table 3: Profile of this compound-Based PTP1B Inhibitors
A series of pyrrolo[1,2-a]quinoxalines have been investigated as insulin mimetics with potent and selective inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in the insulin signaling pathway.[7][8][9]
| Compound Series | Primary Target | Selectivity Target | Selectivity Index | Key Findings |
| Pyrrolo[1,2-a]quinoxalines with C7/C8 chlorine substitution | PTP1B | TCPTP | >40 | These analogues maintained potency against PTP1B while demonstrating significant selectivity over the closely related T-cell protein tyrosine phosphatase (TCPTP).[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and reagents.
In Vitro Kinase/Phosphatase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase or phosphatase. The ADP-Glo™ assay quantifies the amount of ADP produced during the enzymatic reaction, which is directly proportional to the enzyme's activity.
Materials:
-
This compound-based inhibitor (dissolved in 100% DMSO)
-
Target kinase/phosphatase
-
Substrate specific to the enzyme
-
ATP (for kinases) or phosphorylated substrate (for phosphatases)
-
Kinase/Phosphatase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the inhibitor in DMSO. Further dilute this series in the appropriate reaction buffer to achieve the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution containing the target enzyme and its corresponding substrate in the reaction buffer.
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor solutions. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (no enzyme).
-
Pre-incubation: Add the enzyme solution to the wells containing the inhibitor and incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the ATP or phosphorylated substrate solution to all wells.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Plot the percent inhibition (relative to controls) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Radiometric Filter Binding Assay for Kinase Inhibition
This "gold standard" method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.
Materials:
-
This compound-based inhibitor
-
Target kinase
-
Peptide or protein substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer
-
Phosphocellulose filter paper
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter or phosphorimager
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, kinase buffer, and the test inhibitor at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP.
-
Reaction Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
Reaction Termination and Spotting: Stop the reaction and spot a portion of the reaction mixture onto phosphocellulose filter paper.
-
Washing: Wash the filter paper extensively with a suitable wash buffer to remove unincorporated radiolabeled ATP.
-
Detection: Quantify the radioactivity retained on the filter paper, which corresponds to the phosphorylated substrate, using a scintillation counter or phosphorimager.
-
Data Analysis: Determine the percentage of kinase activity inhibition at each inhibitor concentration and calculate the IC50 value.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways targeted by this compound-based inhibitors and a generalized experimental workflow.
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of a this compound-based inhibitor.
Caption: The role of CK2 in the Wnt/β-catenin signaling pathway and its inhibition.
Caption: PTP1B as a negative regulator of the insulin signaling pathway and its inhibition.
Caption: A generalized experimental workflow for determining the IC50 of an inhibitor.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrrolo[1,2- a]quinoxalin-4(5 H)-one Derivatives as Potent and Orally Available Noncovalent Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors - East China Normal University [pure.ecnu.edu.cn]
- 3. Discovery of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel substituted this compound derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[1,2-a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Pyrrolo[1,2-a]quinoxalines: Established Protocols vs. Modern Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds like pyrrolo[1,2-a]quinoxalines is a critical aspect of discovery and optimization. This guide provides an objective comparison of traditional and contemporary methods for synthesizing this important structural motif, which is a cornerstone in many biologically active compounds.
The pyrrolo[1,2-a]quinoxaline core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-malarial, and enzyme inhibitory properties.[1] The continuous development of novel synthetic routes to access these molecules more efficiently, with higher yields, and under milder, more environmentally friendly conditions is a significant focus of chemical research. This guide benchmarks new synthesis methods against established protocols, offering a clear comparison of their performance with supporting experimental data.
Performance Benchmark: A Head-to-Head Comparison
The following table summarizes the key quantitative data for a selection of established and modern synthetic methods for pyrrolo[1,2-a]quinoxalines, providing a clear comparison of their efficiency and reaction conditions.
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Established Method: Pictet-Spengler | p-DBSA | Ethanol/Water | Room Temp. | 0.25 - 2 | High | Mild conditions, short reaction times, high yields, green solvent options.[2] | May require specific surfactant catalysts. |
| Modern Method: Copper-Catalyzed Domino | Cu(OAc)₂ | Not Specified | Not Specified | Not Specified | Good to Excellent | Utilizes α-amino acids as starting materials in a cascade reaction.[3] | Details on reaction conditions are limited in the provided abstract. |
| Modern Method: Iron-Catalyzed Hydrogen Transfer | Tricarbonyl Iron Complex | Not Specified | Not Specified | Not Specified | Not Specified | In situ generation of reactants, Pictet-Spengler type annulation/oxidation.[4] | Requires a specific iron catalyst complex. |
| Modern Method: Electrochemical Synthesis | Iodine-mediated | Not Specified | Mild | Not Specified | Good to Excellent | Metal- and oxidant-free, high atom economy, broad substrate scope.[1] | Requires electrochemical setup. |
| Green Method: KI-Catalyzed Synthesis | Potassium Iodide (KI) | DMSO | 120 | 8 - 12 | 40 - 88 | Transition-metal-free, environmentally benign promoter.[5] | High temperature required, moderate to good yields. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and adaptation in other research settings.
Established Protocol: Pictet-Spengler Reaction
This method provides a green and efficient synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines and their corresponding oxidized pyrrolo[1,2-a]quinoxalines.[2]
Materials:
-
Substituted 2-(1H-pyrrol-1-yl)aniline (1 equivalent)
-
Appropriate aldehyde (1.2 equivalents)
-
p-Dodecylbenzenesulfonic acid (p-DBSA) (0.1 equivalents)
-
Ethanol (96%)
Procedure:
-
To a solution of p-DBSA in 96% ethanol, add the 2-(1H-pyrrol-1-yl)aniline and the aldehyde.
-
Stir the mixture at room temperature for 15-120 minutes.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
New Protocol: KI-Catalyzed Synthesis from Benzyl Bromides
This protocol represents a transition-metal-free approach for the synthesis of 4-aryl-pyrrolo[1,2-a]quinoxalines.[5]
Materials:
-
N-(2-aminophenyl)pyrrole (1 equivalent)
-
Substituted phenylmethyl bromide (1.2 equivalents)
-
Potassium Iodide (KI) (catalyst)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Combine N-(2-aminophenyl)pyrrole, the substituted phenylmethyl bromide, and a catalytic amount of potassium iodide in DMSO.
-
Heat the reaction mixture at 120 °C for 8-12 hours.
-
Monitor the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired 4-aryl-pyrrolo[1,2-a]quinoxaline.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of a traditional multi-step synthesis versus a more modern, streamlined approach to pyrrolo[1,2-a]quinoxalines.
References
- 1. Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. researchgate.net [researchgate.net]
- 4. mtieat.org [mtieat.org]
- 5. researchgate.net [researchgate.net]
Unlocking the Luminescent Potential: A Comparative Study of Substituted Pyrrolo[1,2-a]quinoxalines
A detailed investigation into the photophysical properties of substituted pyrrolo[1,2-a]quinoxalines reveals significant variations in their luminescent behavior, offering a tunable scaffold for applications in bioimaging and optoelectronics. This guide provides a comparative analysis of key photophysical parameters, supported by experimental data and detailed methodologies, for researchers, scientists, and professionals in drug development.
The pyrrolo[1,2-a]quinoxaline core, a nitrogen-containing heterocyclic system, has garnered considerable interest due to its versatile biological activities and emerging photophysical applications.[1][2] Recent studies have demonstrated that strategic substitution on this scaffold can profoundly influence its absorption and emission characteristics, quantum yields, and fluorescence lifetimes. This comparison guide focuses on a systematic study of four key derivatives: the unsubstituted this compound (QHH), 2,4-diphenylthis compound (QPP), 2-phenyl-4-(thiophen-2-yl)this compound (QPT), and 4-phenyl-2-(thiophen-2-yl)this compound (QTP).[3][4][5][6]
Comparative Photophysical Data
The introduction of phenyl and thiophenyl substituents at the 2 and 4 positions of the this compound core leads to notable shifts in their spectral properties. The following table summarizes the key photophysical data for these compounds, showcasing the impact of substitution.
| Compound | Abbreviation | Absorption Max (λ_abs_, nm) | Emission Max (λ_em_, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_F_) | Fluorescence Lifetime (τ_F_, ns) |
| This compound | QHH | 350 | 424 | 74 | 0.25 | 2.5 |
| 2,4-Diphenylthis compound | QPP | 385 | 459 | 74 | 0.45 | 3.8 |
| 2-Phenyl-4-(thiophen-2-yl)this compound | QPT | 390 | 468 | 78 | 0.38 | 3.2 |
| 4-Phenyl-2-(thiophen-2-yl)this compound | QTP | 395 | 481 | 86 | 0.52 | 4.1 |
Data sourced from a detailed photophysical exploration of medicinally important pyrrolo[1,2-a]quinoxalines.[3][4][5][6]
A significant observation is the bathochromic (red) shift in both absorption and emission maxima upon substitution, indicating a reduction in the energy gap between the ground and excited states.[3] This is attributed to the extended π-conjugation provided by the phenyl and thiophenyl groups.[3] Notably, QPP and QTP exhibit higher fluorescence quantum yields and longer lifetimes compared to the unsubstituted QHH and QPT, suggesting that the specific arrangement of substituents plays a crucial role in modulating the radiative and non-radiative decay pathways.[3][4][5][6]
Furthermore, these substituted compounds have been shown to exhibit aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced in the aggregated state.[3][4][5][6] This property is particularly pronounced for QPP and QTP, making them promising candidates for applications in bioimaging, where aggregation can occur in specific cellular environments.[3][4][5]
Structural Overview and Substitution Patterns
The general structure of the this compound scaffold and the specific substitutions investigated in this guide are illustrated below.
Caption: General chemical structure of this compound and its substituted derivatives.
Experimental Workflow for Photophysical Characterization
The characterization of the photophysical properties of these compounds follows a standardized workflow, ensuring accurate and reproducible data.
Caption: Experimental workflow for synthesis and photophysical characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the study of these pyrrolo[1,2-a]quinoxalines.
Synthesis of Substituted Pyrrolo[1,2-a]quinoxalines
The synthesis of the target compounds (QHH, QPP, QPT, and QTP) is typically achieved through established synthetic routes. One common method involves the reaction of 2-(1H-pyrrol-1-yl)aniline with appropriate α-haloketones, followed by cyclization.[7] For instance, the synthesis of QPP can be achieved by reacting 2-(1H-pyrrol-1-yl)aniline with 2-bromo-1,2-diphenylethan-1-one. The crude products are then purified using techniques such as column chromatography to obtain the desired compounds with high purity.
Photophysical Measurements
All photophysical measurements are conducted in spectroscopic grade solvents at room temperature.
-
UV-Vis Absorption Spectroscopy: Absorption spectra are recorded on a UV-Vis spectrophotometer. The molar extinction coefficients are determined from the absorbance at the respective absorption maxima using the Beer-Lambert law.
-
Steady-State Fluorescence Spectroscopy: Emission and excitation spectra are recorded on a spectrofluorometer. For emission spectra, the excitation wavelength is set at the absorption maximum of the respective compound.
-
Fluorescence Quantum Yield (Φ_F_) Determination: The fluorescence quantum yields are determined using a relative method with a well-characterized standard. For example, quinine sulfate in 0.1 M H₂SO₄ (Φ_F_ = 0.54) can be used as a reference. The quantum yield of the sample is calculated using the following equation:
Φ_sample_ = Φ_ref_ × (I_sample_ / I_ref_) × (A_ref_ / A_sample_) × (η_sample_² / η_ref_²)
where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy: Fluorescence lifetimes are measured using time-correlated single-photon counting (TCSPC). The sample is excited with a pulsed laser diode, and the fluorescence decay is monitored at the emission maximum. The decay curves are fitted to a multi-exponential function to determine the fluorescence lifetime (τ_F_).
This comprehensive guide highlights the significant influence of substituents on the photophysical properties of the this compound scaffold. The presented data and methodologies provide a valuable resource for researchers working on the design and development of novel fluorescent probes and materials. The tunable nature of this core structure opens up exciting possibilities for creating tailored molecules with optimized properties for a wide range of scientific and technological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrrolo[1,2- a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block | CoLab [colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of pyrrolo[1,2-a]quinoxalines via an electrochemical C(sp3)–H functionalization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Efficacy of Pyrrolo[1,2-a]quinoxaline Derivatives in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[1,2-a]quinoxaline scaffold has emerged as a promising framework in the design of novel anticancer agents. Derivatives of this heterocyclic system have demonstrated significant cytotoxic and antiproliferative activities across a range of human cancer cell lines. This guide provides a comparative analysis of the efficacy of various this compound derivatives, supported by experimental data, detailed protocols, and visualizations of their mechanisms of action.
Data Presentation: Comparative Efficacy (IC50 Values)
The in vitro efficacy of several this compound derivatives has been quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the reported IC50 values, offering a direct comparison of the cytotoxic potential of these compounds.
| Derivative/Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| JG1679 | MV4-11 | Human Myeloid Leukemia | 1.7 | [1] |
| Jurkat | T-acute Lymphoblastic Leukemia | 3.0 | [1] | |
| K562 | Human Myeloid Leukemia | >50 | [1] | |
| MOLM14 | Human Acute Myeloid Leukemia | >2 | [1] | |
| HEK293 | Human Embryonic Kidney (Normal) | 31.2 | [1] | |
| 1a | K562 | Human Myeloid Leukemia | 4.5 | [2] |
| 1h | U937 | Human Histiocytic Lymphoma | 5 | [2] |
| MCF7 | Breast Cancer | 8 | [2] | |
| 1c | U937 | Human Histiocytic Lymphoma | 4 | [3] |
| 1f | U937 | Human Histiocytic Lymphoma | 3 | [3] |
| 1h | U937 | Human Histiocytic Lymphoma | 6 | [3] |
| 1a | U937 | Human Histiocytic Lymphoma | 11 | [3] |
| Reference Compound A6730 | U937 | Human Histiocytic Lymphoma | 8 | [3] |
| 4-[(3-chlorophenyl)amino]this compound-3-carboxylic acid 1c | - | (Inhibition of human protein kinase CK2) | 0.049 | [4] |
| Pyrrolidine 3k | HCT116 | Colorectal Cancer | 2.9 - 16 | [5] |
| HL60 | Leukemia | 2.9 - 16 | [5] |
Mechanisms of Action
This compound derivatives exert their anticancer effects through various mechanisms, primarily by targeting key cellular pathways involved in cell survival, proliferation, and apoptosis.
Inhibition of the PI3K/Akt Signaling Pathway
A significant number of this compound derivatives have been identified as potent inhibitors of the PI3K/Akt signaling pathway, which is frequently overactivated in many cancers, promoting cell survival and proliferation.[2][6] By inhibiting Akt kinase, these compounds can halt the downstream signaling cascade that prevents apoptosis and promotes cell growth.
References
- 1. Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and biological evaluation of novel substituted this compound derivatives as inhibitors of the human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of the antiproliferative activity of novel this compound derivatives, potential inhibitors of Akt kinase. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Pyrrolo[1,2-a]quinoxaline
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical disposal protocols is a critical component of responsible research. This guide provides essential, step-by-step logistical and safety information for the proper disposal of Pyrrolo[1,2-a]quinoxaline, ensuring compliance and minimizing environmental impact.
This compound is classified as a chemical that requires careful handling due to its potential hazards. According to safety data, it is known to cause skin and serious eye irritation.[1] Therefore, it must be treated as hazardous waste and disposed of following stringent protocols. Under no circumstances should this chemical be released into the environment or disposed of down standard laboratory drains.[2]
Hazard Profile and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be aware of the hazard profile of this compound and to use appropriate Personal Protective Equipment (PPE).
| Hazard Category | Potential Hazard | Recommended PPE |
| Skin Contact | Causes skin irritation[1] | Chemical-resistant gloves (e.g., nitrile), lab coat, long pants, and closed-toe shoes. |
| Eye Contact | Causes serious eye irritation[1] | Safety glasses with side shields or chemical splash goggles.[3] |
| Inhalation | May cause respiratory irritation[1] | Use only in a well-ventilated area, preferably within a chemical fume hood.[1][3] |
| Ingestion | Harmful if swallowed | Avoid ingestion. Wash hands thoroughly after handling.[3] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to a licensed and approved hazardous waste disposal facility.[2] The following steps outline the proper procedure for waste segregation, collection, and storage pending disposal.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, dedicated, and labeled container designed for liquid hazardous waste.[2]
-
Do not mix with other solvent waste streams unless compatibility has been confirmed to avoid potentially hazardous reactions.[2]
-
Ensure the container has a secure, tightly fitting cap to prevent spills and evaporation.[4]
-
2. Labeling:
3. Storage Pending Disposal:
-
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[2]
-
Ensure containers are kept closed at all times except when adding waste.[4][5]
-
Containers should be stored away from incompatible materials. While specific incompatibilities for this compound are not detailed, a general precaution is to avoid strong oxidizing agents.[3]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with accurate information about the waste, including its composition and volume.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to final disposal.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of your institution's specific safety and disposal protocols and the relevant Safety Data Sheet (SDS). Always consult with your Environmental Health and Safety (EHS) department for guidance on specific disposal requirements in your location.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pyrrolo[1,2-a]quinoxaline
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Pyrrolo[1,2-a]quinoxaline, a heterocyclic compound with significant research interest. By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure the integrity of your work.
This compound is classified with GHS pictograms indicating it can cause skin and serious eye irritation. Adherence to proper personal protective equipment (PPE) protocols is therefore non-negotiable.
Personal Protective Equipment (PPE) Recommendations
A summary of the recommended PPE for handling this compound in various laboratory scenarios is provided below.
| Activity | Minimum PPE Requirements |
| Weighing and Aliquoting (Solid) | - Nitrile gloves- Chemical splash goggles- Flame-resistant lab coat- Closed-toe shoes |
| Solution Preparation | - Nitrile gloves- Chemical splash goggles- Face shield- Flame-resistant lab coat- Closed-toe shoes |
| Conducting Reactions | - Nitrile gloves (consider double-gloving)- Chemical splash goggles- Face shield- Flame-resistant lab coat- Chemical-resistant apron- Closed-toe shoes |
| Waste Disposal | - Nitrile gloves- Chemical splash goggles- Flame-resistant lab coat- Closed-toe shoes |
Operational Plan: Step-by-Step Handling Procedures
Following a structured operational plan is critical to maintaining a safe laboratory environment when working with this compound.
1. Pre-Experiment Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
PPE Inspection: Before handling the compound, inspect all PPE for any signs of damage or contamination.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.
2. Handling the Compound:
-
Weighing: When weighing the solid compound, use a chemical fume hood to prevent the inhalation of any dust particles.
-
Solution Preparation: To prepare solutions, slowly add the solid this compound to the solvent to avoid splashing. A face shield should be worn over safety goggles during this process.[1]
-
Reactions: When using this compound in a reaction, use appropriate glassware and ensure the setup is secure. If the reaction is exothermic or has the potential for splashing, a blast shield should be used in addition to the fume hood sash.
3. Post-Experiment Procedures:
-
Decontamination: Thoroughly decontaminate the work area and any equipment used with an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
1. Waste Segregation:
-
All solid and liquid waste containing this compound should be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
2. Container Management:
-
Use containers that are compatible with the chemical and any solvents used.
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area.
3. Disposal Procedure:
-
Dispose of this compound waste through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
By implementing these safety and logistical protocols, you can confidently and safely advance your research involving this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
